Benzyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate
Description
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Properties
IUPAC Name |
benzyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-20-15(18)11-13-7-9-17(10-8-13)16(19)21-12-14-5-3-2-4-6-14/h2-6,13H,7-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQZCKUIDFAVCTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CCN(CC1)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80654368 | |
| Record name | Benzyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80654368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
170737-53-8 | |
| Record name | Benzyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80654368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Benzyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of Benzyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate. This document is intended for an audience with a strong background in chemistry and pharmacology.
Chemical Properties and Identification
This compound is a piperidine derivative featuring a benzyl carbamate protecting group on the nitrogen and a methyl ester functional group. Its core structure is a valuable scaffold in medicinal chemistry.
Table 1: Chemical Identifiers and Core Properties
| Property | Value | Source |
| IUPAC Name | This compound | |
| CAS Number | 170737-53-8 | [1] |
| Molecular Formula | C₁₆H₂₁NO₄ | |
| Molecular Weight | 291.35 g/mol | |
| InChI | 1S/C16H21NO4/c1-20-15(18)11-13-7-9-17(10-8-13)16(19)21-12-14-5-3-2-4-6-14/h2-6,13H,7-12H2,1H3 | |
| InChIKey | BQZCKUIDFAVCTI-UHFFFAOYSA-N | |
| Canonical SMILES | COC(=O)CC1CCN(CC1)C(=O)OCC2=CC=CC=C2 |
Table 2: Physicochemical Properties
| Property | Value | Source |
| Physical Form | Liquid | |
| Purity | Typically ≥95% | |
| Solubility | Soluble in organic solvents such as dichloromethane, ethyl acetate, and methanol. | Inferred |
| Boiling Point | Not determined | |
| Melting Point | Not applicable | |
| Density | Not determined |
Synthesis and Experimental Protocols
A potential synthetic pathway is outlined below:
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol: N-Protection and Esterification
Materials:
-
Piperidine-4-acetic acid hydrochloride
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
N-Protection:
-
Suspend piperidine-4-acetic acid hydrochloride in dichloromethane.
-
Add an aqueous solution of sodium bicarbonate and stir vigorously.
-
Cool the mixture in an ice bath and add benzyl chloroformate dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Separate the organic layer, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield N-(Benzyloxycarbonyl)-4-(carboxymethyl)piperidine.
-
-
Esterification:
-
Dissolve the crude N-(Benzyloxycarbonyl)-4-(carboxymethyl)piperidine in methanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
-
Analytical Data
Although specific spectral data for this compound is not publicly available, the following are the expected characteristic signals based on its structure.
Table 3: Predicted Spectral Data
| Technique | Expected Characteristics |
| ¹H NMR | Signals corresponding to the benzyl protons (aromatic region), the benzylic CH₂ protons, the piperidine ring protons, the CH₂ group adjacent to the ester, and the methyl ester protons. |
| ¹³C NMR | Resonances for the carbonyl carbons of the carbamate and ester, aromatic carbons, the benzylic carbon, carbons of the piperidine ring, the methylene carbon adjacent to the ester, and the methoxy carbon. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated molecular weight (291.35 g/mol ). |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the C=O stretching of the carbamate and ester groups, C-O stretching, and aromatic C-H stretching. |
Biological Activity and Signaling Pathways
Direct experimental evidence for the biological activity of this compound is not documented in the available literature. However, the piperidine scaffold is a well-established privileged structure in medicinal chemistry, and numerous N-benzylpiperidine derivatives exhibit significant pharmacological activities.[2]
Based on structurally related compounds, potential areas of biological activity include:
-
Cholinesterase Inhibition: Many N-benzylpiperidine derivatives are potent acetylcholinesterase (AChE) inhibitors, making them relevant for research into Alzheimer's disease and other neurodegenerative disorders.[3]
-
Dopamine Reuptake Inhibition: Some 4-substituted benzylpiperidines act as dopamine reuptake inhibitors, suggesting potential applications in the study of central nervous system disorders.[4]
-
Antimicrobial and Antifungal Activity: The piperidine nucleus is a common feature in compounds with antimicrobial and antifungal properties.[5]
A hypothetical signaling pathway involvement, based on the potential for cholinesterase inhibition, is depicted below.
Caption: Hypothetical inhibition of Acetylcholinesterase (AChE) by the title compound.
Safety Information
Table 4: Hazard Identification
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H312 | Harmful in contact with skin |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H332 | Harmful if inhaled |
| H335 | May cause respiratory irritation |
Source:
Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat), should be followed when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a chemical intermediate with potential for use in the synthesis of more complex, biologically active molecules. While specific data on its properties and activities are limited, its structural motifs suggest that it could serve as a valuable building block in drug discovery programs targeting a range of therapeutic areas, particularly those involving the central nervous system. Further research is warranted to fully elucidate its chemical and pharmacological profile.
References
- 1. This compound | CAS 170737-53-8 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. benchchem.com [benchchem.com]
- 3. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-Benzylpiperidine - Wikipedia [en.wikipedia.org]
- 5. A work on synthesis & characterization of Piperidine-4-carbohydrazide derivatives with its antimicrobial evaluation of pharmaceutical interest. [ipindexing.com]
Synthesis of Benzyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a viable synthetic pathway for Benzyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate, a key intermediate in the development of various pharmaceutical compounds. This document details the necessary starting materials, reagents, and reaction conditions, presenting a logical and efficient route to the target molecule.
Introduction
This compound, systematically named methyl 2-(1-(benzyloxycarbonyl)piperidin-4-yl)acetate, is a valuable building block in medicinal chemistry. Its structure, featuring a piperidine core with a protected nitrogen and an acetic acid methyl ester side chain, allows for diverse functionalization and elaboration into more complex molecules. This guide outlines a robust multi-step synthesis, providing detailed experimental protocols and quantitative data to facilitate its replication in a laboratory setting.
Overall Synthesis Pathway
The synthesis of this compound can be efficiently achieved through a three-step process commencing from commercially available 4-piperidinecarboxylic acid. The pathway involves:
-
Esterification of 4-piperidinecarboxylic acid to its methyl ester hydrochloride.
-
N-deprotection and N-benzylation of the piperidine nitrogen with a benzyloxycarbonyl (Cbz) group.
-
Homologation of the C4 substituent to introduce the acetic acid methyl ester moiety.
An alternative, and more direct, second pathway involves the Arndt-Eistert homologation of a suitably N-protected piperidine-4-carboxylic acid. Both pathways are detailed below.
Experimental Protocols and Data
Pathway 1: Multi-step Synthesis from 4-Piperidinecarboxylic Acid
This pathway offers a reliable method using common laboratory reagents.
Step 1: Synthesis of Methyl 4-Piperidinecarboxylate Hydrochloride
The initial step involves the esterification of 4-piperidinecarboxylic acid to protect the carboxylic acid functional group as a methyl ester.
-
Experimental Protocol:
-
To a 100 mL round-bottomed flask, add 4-piperidinecarboxylic acid (5.0 g, 38.71 mmol).
-
Add 30 mL of methanol to dissolve the starting material.
-
Carefully add thionyl chloride (7.5 mL) dropwise to the solution.
-
Reflux the reaction mixture for 2 hours.
-
Monitor the reaction completion using Thin Layer Chromatography (TLC).
-
Upon completion, evaporate the reaction solution to dryness under reduced pressure to obtain the product as a white solid.[1]
-
-
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 4-Piperidinecarboxylic Acid | [1] |
| Reagents | Methanol, Thionyl Chloride | [1] |
| Reaction Time | 2 hours | [1] |
| Yield | 98.4% | [1] |
| Product | Methyl 4-piperidinecarboxylate hydrochloride | [1] |
Step 2: Synthesis of Methyl 1-(Benzyloxycarbonyl)piperidine-4-carboxylate
The secondary amine of the piperidine ring is protected with a benzyloxycarbonyl (Cbz) group.
-
Experimental Protocol:
-
Dissolve methyl 4-piperidinecarboxylate hydrochloride (1.0 eq) in a suitable solvent such as dichloromethane or a mixture of 1,4-dioxane and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add a base, such as triethylamine or sodium bicarbonate (2.5 eq), to the solution.
-
Slowly add benzyl chloroformate (1.1 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
-
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | Methyl 4-piperidinecarboxylate hydrochloride | General knowledge |
| Reagents | Benzyl chloroformate, Triethylamine/NaHCO3 | General knowledge |
| Reaction Time | 16 hours | General knowledge |
| Yield | Typically high (can be optimized) | General knowledge |
| Product | Methyl 1-(benzyloxycarbonyl)piperidine-4-carboxylate | General knowledge |
Step 3: Synthesis of this compound
This final step involves a one-carbon homologation of the ester at the C4 position. A common method for this transformation is the Arndt-Eistert synthesis.
-
Experimental Protocol (Arndt-Eistert Homologation):
-
Convert the ester of methyl 1-(benzyloxycarbonyl)piperidine-4-carboxylate to the corresponding carboxylic acid by hydrolysis (e.g., using LiOH in THF/water).
-
Activate the resulting carboxylic acid by converting it to the acid chloride using oxalyl chloride or thionyl chloride.
-
React the acid chloride with diazomethane to form a diazoketone intermediate.
-
Perform a Wolff rearrangement of the diazoketone in the presence of a silver catalyst (e.g., silver benzoate) in methanol to yield the desired product.
-
-
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | Methyl 1-(benzyloxycarbonyl)piperidine-4-carboxylate | General knowledge |
| Reagents | LiOH, Oxalyl chloride, Diazomethane, Silver benzoate, Methanol | General knowledge |
| Reaction Time | Multi-step, variable | General knowledge |
| Yield | Moderate to good over several steps | General knowledge |
| Product | This compound | General knowledge |
Pathway 2: Alternative Synthesis via N-Cbz Protected Piperidine-4-acetic acid
This pathway involves the initial protection of 4-piperidineacetic acid followed by esterification.
Step 1: Synthesis of 1-(Benzyloxycarbonyl)piperidine-4-acetic acid
-
Experimental Protocol:
-
Dissolve 4-piperidineacetic acid in a mixture of 1,4-dioxane and water.
-
Cool the solution to 0 °C and add sodium bicarbonate.
-
Add benzyl chloroformate dropwise and stir the reaction at room temperature overnight.
-
Acidify the reaction mixture and extract the product with an organic solvent.
-
Dry and concentrate the organic phase to yield the N-Cbz protected acid.
-
-
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 4-Piperidineacetic acid | General knowledge |
| Reagents | Benzyl chloroformate, Sodium bicarbonate | General knowledge |
| Reaction Time | Overnight | General knowledge |
| Yield | High | General knowledge |
| Product | 1-(Benzyloxycarbonyl)piperidine-4-acetic acid | General knowledge |
Step 2: Synthesis of this compound
-
Experimental Protocol:
-
Dissolve 1-(benzyloxycarbonyl)piperidine-4-acetic acid in methanol.
-
Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.
-
Reflux the mixture for several hours until the reaction is complete as monitored by TLC.
-
Neutralize the reaction mixture and remove the methanol under reduced pressure.
-
Extract the product with an organic solvent, wash with water and brine, dry, and concentrate to obtain the final product.
-
-
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 1-(Benzyloxycarbonyl)piperidine-4-acetic acid | General knowledge |
| Reagents | Methanol, Sulfuric acid (catalytic) | General knowledge |
| Reaction Time | Several hours | General knowledge |
| Yield | High | General knowledge |
| Product | This compound | General knowledge |
Visualizations
Synthesis Pathway Diagrams
Caption: Pathway 1: Multi-step synthesis from 4-piperidinecarboxylic acid.
Caption: Pathway 2: Alternative synthesis via N-Cbz protected intermediate.
Conclusion
This technical guide has detailed two viable synthetic pathways for the preparation of this compound. Pathway 1 provides a step-by-step approach starting from the readily available 4-piperidinecarboxylic acid, with specific experimental details for the initial esterification step. Pathway 2 offers a more direct route if 4-piperidineacetic acid is used as the starting material. The provided experimental protocols, quantitative data, and visual diagrams are intended to equip researchers and drug development professionals with the necessary information to synthesize this important pharmaceutical intermediate efficiently and effectively. The choice of pathway will depend on the availability of starting materials and the specific requirements of the research project.
References
In-depth Technical Guide: Benzyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate (CAS number 170737-53-8)
Disclaimer
This document is intended for informational purposes for researchers, scientists, and drug development professionals. The information contained herein is based on publicly available data, and while efforts have been made to ensure accuracy, this document should not be used as a substitute for rigorous, peer-reviewed scientific literature and expert consultation. The biological applications and experimental protocols for this specific compound are not well-documented in publicly accessible scientific literature.
Introduction
Benzyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate, with the CAS number 170737-53-8, is a piperidine derivative. The piperidine scaffold is a ubiquitous structural motif in medicinal chemistry, found in numerous approved drugs and clinical candidates. This is attributed to its favorable physicochemical properties, metabolic stability, and its ability to serve as a versatile scaffold for introducing diverse pharmacophoric features. This compound, featuring a benzyloxycarbonyl protecting group on the piperidine nitrogen and a methyl ester functionality, is likely utilized as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications.
Physicochemical Properties
A summary of the available physicochemical data for this compound is presented in Table 1. This data has been aggregated from various chemical supplier catalogs.
| Property | Value | Source |
| CAS Number | 170737-53-8 | N/A |
| Molecular Formula | C₁₆H₂₁NO₄ | N/A |
| Molecular Weight | 291.34 g/mol | |
| IUPAC Name | This compound | |
| Physical Form | Liquid | |
| Purity | ≥95% | |
| InChI | InChI=1S/C16H21NO4/c1-20-15(18)11-13-7-9-17(10-8-13)16(19)21-12-14-5-3-2-4-6-14/h2-6,13H,7-12H2,1H3 | |
| InChIKey | BQZCKUIDFAVCTI-UHFFFAOYSA-N | |
| SMILES | COC(=O)CC1CCN(CC1)C(=O)OCC2=CC=CC=C2 | N/A |
Synthesis
Proposed Synthetic Pathway
A potential synthetic workflow is outlined below. This is a hypothetical pathway and would require experimental validation and optimization.
Caption: Proposed synthesis of the target compound.
General Experimental Considerations (Hypothetical)
Materials:
-
Methyl 2-(piperidin-4-yl)acetate
-
Benzyl chloroformate (Cbz-Cl)
-
Triethylamine (or another suitable base)
-
Anhydrous dichloromethane (DCM) or a similar aprotic solvent
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
Dissolve methyl 2-(piperidin-4-yl)acetate in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add triethylamine to the solution and cool the mixture in an ice bath.
-
Slowly add a solution of benzyl chloroformate in anhydrous DCM to the cooled reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water or saturated aqueous sodium bicarbonate.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired this compound.
Characterization: The final product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Applications in Research and Drug Development
Currently, there is no direct evidence in the scientific literature detailing the biological activity or specific applications of this compound in drug development or its involvement in specific signaling pathways.
Given its structure, this compound is most likely utilized as a building block or intermediate in the synthesis of more complex, biologically active molecules. The benzyloxycarbonyl (Cbz) group is a common amine protecting group that can be readily removed under specific conditions (e.g., hydrogenolysis). The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides, or it can be reduced to the alcohol.
Potential as a Synthetic Intermediate
The logical progression of this compound in a synthetic workflow would be its deprotection and subsequent functionalization.
Caption: Potential synthetic transformations of the title compound.
Conclusion
This compound (CAS 170737-53-8) is a chemical compound with limited publicly available data regarding its synthesis and biological applications. Its primary role appears to be that of a synthetic intermediate in medicinal chemistry, providing a scaffold for the development of more complex molecules. Further research and publication are needed to fully elucidate its potential in drug discovery and to establish detailed experimental protocols for its synthesis and biological evaluation. Researchers interested in this compound are encouraged to perform their own experimental validation and characterization.
Technical Data Sheet: Benzyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate
Abstract
This document provides core physicochemical data for Benzyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate. The primary focus is the accurate presentation of its molecular weight and chemical formula, essential for quantitative analysis, reaction stoichiometry, and formulation development in a research context. All data is derived from established chemical information sources.
Core Chemical Properties
The fundamental identifiers and properties of this compound are summarized below. This compound is a piperidine derivative frequently utilized as a building block in organic synthesis.
Data Presentation
| Property | Value | Source |
| IUPAC Name | benzyl 4-(2-methoxy-2-oxoethyl)-1-piperidinecarboxylate | |
| CAS Number | 170737-53-8 | [1] |
| Molecular Formula | C₁₆H₂₁NO₄ | |
| Molecular Weight | 291.34 g/mol |
Note: The molecular weight is calculated based on the provided molecular formula.
Experimental Protocols
Methodology for Molecular Weight Determination
The molecular weight of a compound is an intrinsic property derived from its molecular formula. It is calculated by summing the atomic weights of all constituent atoms.
Protocol: Calculation of Molecular Weight
-
Identify the Molecular Formula: The established molecular formula for the compound is C₁₆H₂₁NO₄.
-
Determine Atomic Weights: Utilize the standard atomic weights for each element:
-
Carbon (C): ~12.011 u
-
Hydrogen (H): ~1.008 u
-
Nitrogen (N): ~14.007 u
-
Oxygen (O): ~15.999 u
-
-
Calculate Total Mass: Sum the masses of all atoms in the formula:
-
Mass = (16 * 12.011) + (21 * 1.008) + (1 * 14.007) + (4 * 15.999)
-
Mass = 192.176 + 21.168 + 14.007 + 63.996
-
Mass = 291.347 u
-
-
Express as Molar Mass: The molecular weight is expressed as molar mass in grams per mole ( g/mol ), which is numerically equivalent to the value in atomic mass units (u).
Visualization
The logical relationship between the compound's identifiers and its calculated molecular weight is illustrated below.
Caption: Relationship between chemical identifiers and molecular weight.
References
An In-depth Technical Guide to the Structure Elucidation of Benzyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of Benzyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate. The document details the expected outcomes from key analytical techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. While specific experimental data for this compound is not publicly available, this guide presents predicted data based on its chemical structure, alongside detailed experimental protocols. This allows researchers to understand the characterization process and interpret their own experimental findings. The guide also includes workflow diagrams to visualize the structure elucidation process.
Compound Identification
-
Molecular Weight: 291.35 g/mol
-
IUPAC Name: benzyl 4-(2-methoxy-2-oxoethyl)-1-piperidinecarboxylate[1][2]
Chemical Structure:
Caption: Chemical structure of the target molecule.
Predicted Spectroscopic Data for Structure Elucidation
The following tables summarize the predicted quantitative data from key analytical techniques used for the structural elucidation of this compound.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.35 | m | 5H | Ar-H (benzyl) |
| ~5.14 | s | 2H | -O-CH₂ -Ph |
| ~4.15 | m | 2H | Piperidine-H (axial, adjacent to N) |
| ~3.67 | s | 3H | -O-CH₃ |
| ~2.80 | m | 2H | Piperidine-H (equatorial, adjacent to N) |
| ~2.25 | d | 2H | -CH₂ -COOCH₃ |
| ~1.95 | m | 1H | Piperidine-H (at C4) |
| ~1.70 | m | 2H | Piperidine-H (axial) |
| ~1.25 | m | 2H | Piperidine-H (equatorial) |
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~173.0 | C =O (ester) |
| ~155.0 | C =O (carbamate) |
| ~136.5 | Ar-C (quaternary, benzyl) |
| ~128.5 | Ar-C H (benzyl) |
| ~128.0 | Ar-C H (benzyl) |
| ~127.8 | Ar-C H (benzyl) |
| ~67.0 | -O-C H₂-Ph |
| ~51.5 | -O-C H₃ |
| ~44.0 | Piperidine-C H₂ (adjacent to N) |
| ~41.0 | -C H₂-COOCH₃ |
| ~35.0 | Piperidine-C H (at C4) |
| ~32.0 | Piperidine-C H₂ |
Predicted Mass Spectrometry (MS) Data (Electron Ionization - EI)
| m/z | Predicted Fragment |
| 291 | [M]⁺ (Molecular Ion) |
| 232 | [M - COOCH₃]⁺ |
| 184 | [M - C₇H₇O₂]⁺ |
| 142 | [Piperidine ring fragment]⁺ |
| 108 | [C₇H₈O]⁺ (benzyl alcohol) |
| 91 | [C₇H₇]⁺ (tropylium ion) |
Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Functional Group |
| ~3030 | C-H stretch (aromatic) |
| ~2950-2850 | C-H stretch (aliphatic) |
| ~1735 | C=O stretch (ester) |
| ~1695 | C=O stretch (carbamate) |
| ~1600, ~1495 | C=C stretch (aromatic) |
| ~1250 | C-O stretch (ester and carbamate) |
| ~1100 | C-N stretch |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation: Dissolve approximately 10-20 mg of the liquid sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a 5 mm broadband probe.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds.
-
Use a 90° pulse width and collect 16 scans.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum with a spectral width of 240 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds.
-
Use a 30° pulse width and collect 1024 scans.
-
-
Data Processing: Process the acquired Free Induction Decays (FIDs) with an exponential window function and perform a Fourier transform. Phase and baseline correct the resulting spectra. Calibrate the chemical shifts using the TMS signal at 0.00 ppm for ¹H and the CDCl₃ solvent peak at 77.16 ppm for ¹³C.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in methanol.
-
Instrumentation: Use a high-resolution mass spectrometer with an Electron Ionization (EI) source.
-
Acquisition Parameters:
-
Introduce the sample via direct infusion at a flow rate of 5 µL/min.
-
Set the ionization energy to 70 eV.
-
Acquire data in the m/z range of 50-500.
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation: As the compound is a liquid, a thin film will be prepared. Place one drop of the neat liquid sample between two potassium bromide (KBr) plates. Gently press the plates together to form a thin, uniform film.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty KBr plates.
-
Place the sample plates in the spectrometer and record the sample spectrum.
-
Collect 32 scans at a resolution of 4 cm⁻¹.
-
-
Data Analysis: The background spectrum is automatically subtracted from the sample spectrum. Analyze the resulting spectrum for characteristic absorption bands corresponding to the functional groups.
Visualization of Workflows
Structure Elucidation Workflow
Caption: General workflow for structure elucidation.
Logic Diagram for Spectral Data Integration
Caption: Integration of spectroscopic data for confirmation.
Conclusion
The structural elucidation of this compound is a systematic process that relies on the combined application of NMR spectroscopy, mass spectrometry, and IR spectroscopy. This guide provides the foundational knowledge, including predicted spectral data and detailed experimental protocols, necessary for researchers to confidently characterize this molecule. The presented workflows offer a clear roadmap for the structure elucidation process, from sample preparation to final confirmation.
References
An In-depth Technical Guide to Benzyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate, a substituted piperidine derivative, holds interest within the realms of medicinal chemistry and drug discovery. The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds. The incorporation of a benzyl carboxylate group at the nitrogen atom and a methoxycarbonylmethyl group at the 4-position provides a versatile chemical entity that can serve as a key intermediate in the synthesis of more complex molecules. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, and its potential utility in synthetic and medicinal chemistry.
Chemical Identity and Properties
The formal IUPAC name for this compound is benzyl 4-(2-methoxy-2-oxoethyl)-1-piperidinecarboxylate .
A summary of its key physicochemical properties is presented in the table below.
| Property | Value |
| CAS Number | 170737-53-8 |
| Molecular Formula | C₁₆H₂₁NO₄ |
| Molecular Weight | 291.35 g/mol |
| Physical Form | Liquid |
| Purity | Typically available at ≥95% |
Synthesis and Methodologies
While specific, detailed experimental protocols for the synthesis of this compound are not extensively documented in readily available scientific literature, a general synthetic approach can be inferred from standard organic chemistry principles and published procedures for analogous compounds. A plausible synthetic route would involve the N-protection of a 4-substituted piperidine precursor.
A generalized workflow for the synthesis of such a compound is outlined below. This typically involves the reaction of a piperidine derivative with a benzyl chloroformate to introduce the benzyloxycarbonyl (Cbz) protecting group.
Applications in Drug Discovery and Development
The N-benzyl piperidine (N-BP) structural motif is a cornerstone in modern drug discovery.[1] Its prevalence is attributed to its structural flexibility and three-dimensional character, which allows for favorable interactions with biological targets. Medicinal chemists frequently employ the N-BP motif to modulate the efficacy and physicochemical properties of drug candidates.[1] This moiety can engage in crucial cation-π interactions with target proteins and provides a scaffold for optimizing stereochemistry to enhance potency and reduce toxicity.[1]
While direct biological activity or involvement in specific signaling pathways for this compound is not prominently reported, its role as a chemical intermediate is of significant interest. The ester functionalities and the N-Cbz protecting group make it a versatile building block for the synthesis of more complex and potentially bioactive molecules.
For instance, piperidine derivatives are foundational to the development of a wide range of therapeutics, including:
-
Opioid Analgesics: The piperidine ring is a core component of many potent analgesics, such as fentanyl and its analogues.
-
Antipsychotics: Many antipsychotic drugs incorporate the piperidine moiety.
-
Acetylcholinesterase Inhibitors: The N-benzylpiperidine structure is found in potent acetylcholinesterase inhibitors used in the treatment of Alzheimer's disease.[2]
The subject compound, with its reactive ester group and a readily cleavable N-protecting group, can be elaborated into a variety of more complex structures for screening in drug discovery programs. The general importance of the N-benzylpiperidine scaffold in medicinal chemistry suggests that this compound is a valuable tool for the synthesis of novel therapeutic agents.
Conclusion
This compound is a well-defined chemical entity with potential as a key intermediate in synthetic and medicinal chemistry. While detailed studies on its direct biological effects are not widely published, its structural components are integral to a multitude of established and emerging therapeutics. The synthetic accessibility and the versatility of its functional groups make it a valuable building block for researchers and scientists engaged in the design and development of novel drug candidates. Further exploration of its synthetic utility is likely to contribute to the advancement of various therapeutic areas.
References
The Synthetic Versatility and Pharmacological Potential of Benzyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
Benzyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate, a key piperidine-based synthetic intermediate, holds significant value in the landscape of medicinal chemistry and drug discovery. Its unique structural features, comprising a benzyloxycarbonyl-protected piperidine ring functionalized with a methyl ester moiety, render it a versatile building block for the synthesis of a diverse array of complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of the available scientific literature on this compound, focusing on its synthesis, chemical properties, and its role as a precursor in the development of pharmacologically active agents.
Physicochemical Properties and Structural Data
This compound is identified by the CAS Number 170737-53-8.[1] A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 170737-53-8 | [1] |
| Molecular Formula | C₁₆H₂₁NO₄ | [1] |
| Molecular Weight | 291.35 g/mol | |
| IUPAC Name | This compound | [1] |
| Physical Form | Liquid | [1] |
| Purity | Typically ≥95% | [1] |
Synthesis and Experimental Protocols
The primary synthetic route to this compound involves the N-protection of methyl 2-(piperidin-4-yl)acetate. This precursor, commercially available as a hydrochloride salt, serves as the foundational scaffold for the introduction of the benzyloxycarbonyl (Cbz or Z) protecting group.
General Experimental Protocol: N-benzyloxycarbonylation of Methyl 2-(piperidin-4-yl)acetate
While a specific, detailed protocol for the synthesis of this compound is not extensively documented in publicly available literature, a general procedure can be inferred from standard organic synthesis methodologies for the N-protection of piperidines.
Reaction Scheme:
Figure 1: General synthesis of this compound.
Materials:
-
Methyl 2-(piperidin-4-yl)acetate hydrochloride
-
Benzyl chloroformate (Cbz-Cl)
-
A suitable non-nucleophilic base (e.g., triethylamine, N,N-diisopropylethylamine)
-
Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)
-
Reagents for workup and purification (e.g., saturated aqueous sodium bicarbonate, brine, magnesium sulfate, silica gel for column chromatography)
Procedure:
-
Preparation: To a solution of methyl 2-(piperidin-4-yl)acetate hydrochloride in the chosen anhydrous solvent, add the base (typically 2-3 equivalents) at 0 °C to neutralize the hydrochloride salt and liberate the free amine.
-
Reaction: Slowly add benzyl chloroformate (1.0-1.2 equivalents) to the reaction mixture while maintaining the temperature at 0 °C.
-
Monitoring: Allow the reaction to warm to room temperature and stir for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, the reaction mixture is typically quenched with water or a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is then purified by silica gel column chromatography to afford the desired this compound.
Role in Organic Synthesis and Drug Discovery
This compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutics. The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[2] The presence of the reactive ester and the readily removable Cbz protecting group allows for further chemical modifications at both the 4-position and the piperidine nitrogen.
A notable application of this compound is as a starting material in the synthesis of substituted piperidine derivatives. For instance, it has been utilized in the synthesis of precursors for potential therapeutic agents, as evidenced by its use in the preparation of Benzyl 4-[1-(methoxycarbonyl)-3-phenylbut-3-en-1-yl]piperidine-1-carboxylate.
Experimental Example: Utilization in a Michael Addition Reaction
The following protocol, adapted from the patent literature, illustrates the use of this compound as a nucleophile in a Michael addition reaction.
Reaction Scheme:
Figure 2: Michael addition reaction utilizing the target compound.
Procedure:
-
A solution of this compound (1.0 equivalent) in tetrahydrofuran is cooled to -78 °C.
-
Lithium hexamethyldisilylazide (1.1 equivalents) is added, and the mixture is stirred for 40 minutes.
-
[1-(bromomethyl)vinyl]benzene (1.1 equivalents) is then added, and the reaction mixture is allowed to warm to ambient temperature and stirred for 18 hours.
-
The reaction is quenched with saturated aqueous ammonium chloride and extracted with ethyl acetate.
-
The combined organic extracts are dried over magnesium sulfate, filtered, and concentrated.
-
The final product is purified by silica gel chromatography.
Spectroscopic Data
Biological Activity and Signaling Pathways
Currently, there is a lack of published data on the specific biological activities of this compound itself. Its primary role in the scientific literature is that of a synthetic intermediate. However, the broader class of piperidine-4-acetic acid derivatives has been explored for a range of pharmacological activities, including but not limited to, acting as inhibitors of various enzymes and as ligands for G-protein coupled receptors. The structural motif present in this compound is a valuable starting point for the design of new molecules targeting a variety of biological pathways. The development of novel therapeutics often involves the synthesis of libraries of compounds derived from such versatile intermediates, which are then screened for desired biological effects.
Conclusion
This compound is a strategically important building block in synthetic organic and medicinal chemistry. Its well-defined structure and the presence of versatile functional groups make it an ideal starting material for the creation of diverse and complex molecules. While direct biological data on the compound is scarce, its utility in the synthesis of pharmacologically relevant scaffolds is evident. Further research into the synthesis and applications of this and related piperidine derivatives is likely to yield novel therapeutic agents with the potential to address a wide range of diseases. This technical guide serves as a foundational resource for researchers looking to leverage the synthetic potential of this valuable intermediate.
References
The Pivotal Role of Benzyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate in Modern Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
The piperidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved therapeutic agents. Its conformational flexibility and ability to present substituents in defined spatial orientations make it a privileged structure for targeting a wide array of biological receptors and enzymes. Among the vast landscape of piperidine-based starting materials, Benzyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate stands out as a particularly versatile building block for the synthesis of novel drug candidates. This technical guide provides a comprehensive overview of its synthesis, properties, and extensive applications in the development of innovative therapeutics.
Physicochemical Properties and Synthesis
This compound is a liquid at room temperature with a purity typically greater than 95%.[1] Its chemical structure combines a piperidine ring, a benzyl carbamate protecting group on the nitrogen, and a methyl ester functionality attached to a methylene group at the 4-position. This arrangement provides multiple reaction sites for chemical modification.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 170737-53-8 |
| Molecular Formula | C16H21NO4 |
| InChI Key | BQZCKUIDFAVCTI-UHFFFAOYSA-N |
Synthetic Approach
Experimental Protocol: Synthesis of this compound
This protocol is an inferred procedure based on standard organic chemistry transformations commonly used for the synthesis of similar N-protected piperidine esters.
Materials:
-
Methyl 2-(piperidin-4-yl)acetate hydrochloride
-
Benzyl chloroformate (Cbz-Cl)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolution: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add methyl 2-(piperidin-4-yl)acetate hydrochloride (1.0 equivalent). Dissolve the starting material in a suitable anhydrous solvent such as DCM or THF.
-
Basification: Cool the solution to 0 °C using an ice bath. Add a base, such as triethylamine (2.2 equivalents) or DIPEA, dropwise to the stirred solution to neutralize the hydrochloride salt and facilitate the subsequent reaction.
-
N-Protection: While maintaining the temperature at 0 °C, slowly add benzyl chloroformate (1.1 equivalents) to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Washing: Combine the organic layers and wash successively with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure this compound.
Applications in Drug Discovery
The true value of this compound lies in its utility as a versatile intermediate for creating diverse libraries of compounds for biological screening. The benzyl carbamate serves as a stable protecting group that can be removed under specific conditions, while the methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to amides, offering numerous points for diversification.
Derivatives of this core structure have shown significant potential in several therapeutic areas:
-
Acetylcholinesterase (AChE) Inhibitors: Piperidine-based structures are central to the design of potent AChE inhibitors for the treatment of Alzheimer's disease.[2][3] The piperidine core of compounds like Donepezil mimics the quaternary ammonium group of acetylcholine, allowing for binding to the active site of the enzyme.[2] The N-benzyl group present in many potent inhibitors highlights the importance of this moiety for achieving high affinity.[3]
-
Histamine H3 Receptor (H3R) Antagonists: The piperidine scaffold is a key element in the development of H3R antagonists, which are being investigated for their potential in treating neurological and cognitive disorders.[4]
-
Sigma-1 Receptor Ligands: Aminoethyl-substituted piperidine derivatives have been synthesized and shown to possess high affinity for the sigma-1 receptor, with potential applications as antiproliferative agents.[5]
-
Histone Deacetylase (HDAC) Inhibitors: Novel HDAC inhibitors have been synthesized using piperidine carboxylate derivatives, demonstrating the broad applicability of this chemical class.[6]
-
PROTAC Linkers: Amine-functionalized piperidine derivatives are also utilized as linkers in the development of Proteolysis Targeting Chimeras (PROTACs), an emerging therapeutic modality designed to induce the degradation of target proteins.[7]
The following table summarizes the biological activities of various drug candidates derived from piperidine-based starting materials.
| Therapeutic Target | Derivative Class | Observed Biological Activity |
| Acetylcholinesterase (AChE) | N-benzylpiperidine derivatives | Potent and selective inhibition (IC50 values in the nanomolar range).[2][3] |
| Histamine H3 Receptor | Piperidine-based multi-target ligands | Antagonism or inverse agonism for potential pro-cognitive effects.[4] |
| Sigma-1 Receptor | Aminoethyl-substituted piperidines | High receptor affinity and antiproliferative properties.[5] |
| Histone Deacetylase (HDAC) | Benzyl 4-oxopiperidine-1-carboxylate derivatives | In vitro growth inhibitory potency and HDAC activity.[6] |
| 8-Oxo-Guanine DNA Glycosylase 1 (OGG1) | N-Piperidinyl-benzimidazolone derivatives | Potent and selective inhibition.[8] |
Visualizing the Drug Discovery Workflow
The journey from a starting material like this compound to a clinical candidate is a multi-step process. The following diagram illustrates a typical workflow in drug discovery.
Caption: Drug discovery workflow from starting material to clinical trials.
Conclusion
This compound is a high-value starting material that provides a robust platform for the synthesis of diverse and complex molecules. Its strategic combination of a protected nitrogen and a modifiable ester group allows for the systematic exploration of chemical space, which is essential for modern drug discovery. The successful development of numerous clinical candidates and approved drugs based on the piperidine scaffold underscores the continued importance of versatile building blocks like this in the quest for novel and effective therapies.
References
- 1. This compound | 170737-53-8 [sigmaaldrich.com]
- 2. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzyl 4-ethyl-4-hydroxypiperidine-1-carboxylate | Benchchem [benchchem.com]
- 5. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Optimization of N‐Piperidinyl‐Benzimidazolone Derivatives as Potent and Selective Inhibitors of 8‐Oxo‐Guanine DNA Glycosylase 1 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Benzyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate is a key research chemical and a versatile synthetic intermediate. Its piperidine scaffold is a common feature in a wide array of biologically active molecules and approved pharmaceuticals. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role as a building block in drug discovery and development. The N-benzylpiperidine (N-BP) motif, a core component of this molecule, is frequently utilized by medicinal chemists to modulate the efficacy and physicochemical properties of drug candidates, offering crucial cation-π interactions with target proteins and a platform for stereochemical optimization.
Chemical and Physical Properties
This section summarizes the key chemical and physical properties of this compound.
| Property | Value | Reference |
| CAS Number | 170737-53-8 | [1] |
| Molecular Formula | C₁₆H₂₁NO₄ | [1] |
| Molecular Weight | 291.35 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Physical Form | Liquid | [1] |
| Purity | ≥95% | [1] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through several synthetic routes. Two plausible and commonly employed methods are the Wittig reaction starting from a protected piperidone and the N-alkylation of a pre-functionalized piperidine.
Synthesis via Wittig Reaction
A robust method for the synthesis involves the Wittig reaction of Benzyl 4-oxopiperidine-1-carboxylate with a suitable phosphorus ylide, such as methyl (triphenylphosphoranylidene)acetate. This reaction is a widely used and reliable method for forming carbon-carbon double bonds from aldehydes or ketones.[2][3]
Experimental Protocol:
-
Step 1: Preparation of the Ylide (if not commercially available): In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide (1.2 equivalents) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0°C using an ice bath. Slowly add n-butyllithium (1.1 equivalents) dropwise to the stirred suspension. Allow the mixture to stir at 0°C for 1 hour to generate the ylide.
-
Step 2: Wittig Reaction: Dissolve Benzyl 4-oxopiperidine-1-carboxylate (1.0 equivalent) in a minimal amount of anhydrous THF in a separate flask. Add the aldehyde solution dropwise to the freshly prepared ylide solution at 0°C. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 12-24 hours, monitoring its progress by Thin Layer Chromatography (TLC).
-
Step 3: Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with dichloromethane (3 x 50 mL). Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude product, a mixture of the desired alkene and triphenylphosphine oxide, can be purified by flash column chromatography on silica gel.
-
Step 4: Reduction of the Alkene: The resulting α,β-unsaturated ester is then reduced to the saturated ester. Dissolve the product from the Wittig reaction in methanol and add a catalytic amount of Palladium on carbon (10% Pd/C). Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC). Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield this compound.
Logical Workflow for Synthesis via Wittig Reaction:
Caption: Synthetic workflow for this compound via a Wittig reaction followed by reduction.
Synthesis via N-Alkylation
An alternative approach involves the N-protection of a pre-existing piperidine derivative, methyl 4-(2-methoxy-2-oxoethyl)piperidine. This method is advantageous if the piperidine starting material is readily available.
Experimental Protocol:
-
Step 1: N-Alkylation: To a stirred solution of methyl 4-(2-methoxy-2-oxoethyl)piperidine (1.0 equivalent) in anhydrous N,N-Dimethylformamide (DMF), add anhydrous potassium carbonate (1.5 equivalents). Add benzyl chloroformate (1.1 equivalents) dropwise to the mixture at room temperature. Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Step 2: Work-up and Purification: Upon completion, quench the reaction by adding water. Extract the aqueous layer with diethyl ether (3 x 50 mL). Wash the combined organic layers with a saturated aqueous sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can be purified via flash column chromatography to yield the desired N-protected piperidine.
Logical Workflow for Synthesis via N-Alkylation:
Caption: Synthetic workflow for this compound via N-alkylation.
Spectroscopic Data
Table of Expected Spectroscopic Data:
| Data Type | Expected Peaks/Signals |
| ¹H NMR | Signals corresponding to the benzyl group protons (aromatic region), the benzylic CH₂ protons, the methoxy group protons (singlet), and the protons of the piperidine ring and the adjacent methylene group (aliphatic region). |
| ¹³C NMR | Carbon signals for the benzyl group (aromatic and benzylic carbons), the carbamate carbonyl, the ester carbonyl, the methoxy carbon, and the carbons of the piperidine ring and the adjacent methylene group. |
| Mass Spec (ESI-MS) | An [M+H]⁺ peak corresponding to the molecular weight of the compound (292.15 for C₁₆H₂₂NO₄⁺). |
Applications in Research and Drug Discovery
This compound is a valuable intermediate in the synthesis of various biologically active compounds. Its utility is demonstrated in the preparation of σ1 receptor ligands, which have shown antiproliferative properties.[5] The piperidine scaffold is a key pharmacophore in many central nervous system (CNS) active drugs.
One notable application of a similar piperidine derivative is in the synthesis of Donepezil, an acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease. The synthesis of Donepezil involves the reaction of 1-benzyl-4-piperidinecarboxaldehyde with 5,6-dimethoxy-2-indanone. The N-benzylpiperidine moiety is crucial for the biological activity of Donepezil.
Signaling Pathway Implication: Acetylcholinesterase Inhibition
While this compound itself is not a direct modulator of signaling pathways, it serves as a key building block for molecules that are. For instance, its structural motif is found in acetylcholinesterase (AChE) inhibitors. AChE is an enzyme that breaks down the neurotransmitter acetylcholine. Inhibition of AChE increases the levels of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission. This mechanism is central to the therapeutic effect of drugs like Donepezil in managing the symptoms of Alzheimer's disease.
Diagram of Acetylcholinesterase Inhibition Pathway:
Caption: Simplified signaling pathway of acetylcholinesterase inhibition.
Safety Information
This compound should be handled with care in a laboratory setting. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.
Hazard Codes: H302, H312, H315, H319, H332, H335[1] Signal Word: Warning[1]
For detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile research chemical with significant applications in organic synthesis and medicinal chemistry. Its role as a key intermediate in the preparation of complex, biologically active molecules, particularly those targeting the central nervous system, underscores its importance in drug discovery and development. This technical guide provides a foundational understanding of its properties, synthesis, and potential applications, serving as a valuable resource for researchers in the field.
References
- 1. organicreactions.org [organicreactions.org]
- 2. youtube.com [youtube.com]
- 3. tert-Butyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate | C13H23NO4 | CID 1514280 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Whitepaper: An In-depth Analysis of BIONET-KEY444729563
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The specific compound BIONET-KEY444729563 is not publicly documented. This whitepaper serves as a representative technical guide for a hypothetical compound from the Key Organics BIONET library, based on the types of data and compound classes offered within their collections.[1][2][3]
Introduction
Key Organics provides a comprehensive collection of chemical compounds for the global life science industries, marketed under the BIONET brand.[4][5] This collection encompasses a wide range of molecules, including screening compounds, fragment libraries, biochemicals, and research intermediates, designed to support drug discovery and development programs.[3][6][7] The BIONET libraries are characterized by their structural diversity and are often accompanied by valuable data packages to facilitate rapid screening and follow-up studies.[1] This document provides a detailed technical overview of a representative compound, BIONET-KEY444729563, a hypothetical covalent fragment inhibitor.[8]
Physicochemical and Quality Control Data
All compounds within the BIONET libraries undergo rigorous quality control to ensure high purity and integrity.[2] The following table summarizes the key physicochemical properties and quality control data for BIONET-KEY444729563.
| Parameter | Value | Method |
| Purity | >95% | LC-MS and/or ¹H NMR |
| Molecular Weight | 289.3 g/mol | Calculated |
| cLogP | 2.8 | Calculated |
| Topological Polar Surface Area (tPSA) | 55 Ų | Calculated |
| Hydrogen Bond Donors | 2 | Calculated |
| Hydrogen Bond Acceptors | 4 | Calculated |
| Rotatable Bonds | 3 | Calculated |
| Aqueous Solubility | Confirmed | ¹H NMR in PBS buffer |
| DMSO Solubility | 100 mM | Experimental |
Biological Activity and Screening Data
BIONET-KEY444729563 is a hypothetical covalent fragment designed to target cysteine residues in proteins.[8] As part of the BIONET Covalent Fragment Library, it would be screened against various targets to identify potential therapeutic applications.
| Assay Type | Target | Activity | Notes |
| Biochemical Assay | Kinase X | IC₅₀ = 15 µM | Covalent mechanism of action |
| Cell-based Assay | Cancer Cell Line Y | EC₅₀ = 50 µM | Moderate anti-proliferative activity |
| SPR Clean Screen | N/A | No aggregation | Performed at 1mM in PBS-P+ Buffer |
Experimental Protocols
Kinase X Inhibition Assay
A time-resolved fluorescence energy transfer (TR-FRET) assay was utilized to determine the IC₅₀ value of BIONET-KEY444729563 against Kinase X. The assay measures the phosphorylation of a substrate peptide by the kinase.
-
Reagents: Kinase X enzyme, biotinylated substrate peptide, ATP, and a TR-FRET antibody pair (Europium-labeled anti-phospho-substrate antibody and Streptavidin-allophycocyanin).
-
Procedure:
-
BIONET-KEY444729563 was serially diluted in DMSO and pre-incubated with Kinase X for 60 minutes to allow for covalent bond formation.
-
The kinase reaction was initiated by the addition of the substrate peptide and ATP.
-
The reaction was allowed to proceed for 90 minutes at room temperature.
-
The TR-FRET detection reagents were added, and the plate was incubated for an additional 60 minutes.
-
-
Data Analysis: The TR-FRET signal was measured, and the IC₅₀ value was calculated using a four-parameter logistic fit.
Cell Viability Assay
The anti-proliferative effect of BIONET-KEY444729563 on Cancer Cell Line Y was assessed using a commercially available resazurin-based assay.
-
Cell Culture: Cancer Cell Line Y was maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Procedure:
-
Cells were seeded in 96-well plates and allowed to adhere overnight.
-
BIONET-KEY444729563 was added to the cells at various concentrations.
-
The plates were incubated for 72 hours.
-
The resazurin reagent was added, and the plates were incubated for an additional 4 hours.
-
-
Data Analysis: Fluorescence was measured, and the EC₅₀ value was determined by non-linear regression analysis.
Signaling Pathway and Mechanism of Action
BIONET-KEY444729563 is hypothesized to act as a covalent inhibitor of Kinase X, a key component of a cancer-related signaling pathway. By covalently modifying a cysteine residue in the active site of Kinase X, the compound irreversibly blocks its catalytic activity, leading to a downstream reduction in cell proliferation.
Caption: Hypothetical signaling pathway of Kinase X and the inhibitory action of BIONET-KEY444729563.
Experimental Workflow for Fragment-Based Drug Discovery
The discovery and development of a compound like BIONET-KEY444729563 typically follows a fragment-based drug discovery (FBDD) workflow.
Caption: A typical workflow for fragment-based drug discovery.
Conclusion
While specific data for BIONET-KEY444729563 is not publicly available, this guide illustrates the comprehensive data and support that can be expected when working with compounds from the Key Organics BIONET libraries. The availability of high-quality compounds with accompanying physicochemical and biological data accelerates the drug discovery process, enabling researchers to more efficiently identify and validate novel therapeutic candidates. For specific inquiries about any BIONET compound, it is recommended to contact Key Organics directly.[9]
References
- 1. keyorganics.net [keyorganics.net]
- 2. keyorganics.net [keyorganics.net]
- 3. keyorganics.net [keyorganics.net]
- 4. Key Organics/BIONET - PubChem Data Source [pubchem.ncbi.nlm.nih.gov]
- 5. keyorganics.lookchem.com [keyorganics.lookchem.com]
- 6. keyorganics.net [keyorganics.net]
- 7. keyorganics.net [keyorganics.net]
- 8. keyorganics.net [keyorganics.net]
- 9. keyorganics.net [keyorganics.net]
An In-depth Technical Guide to Methyl 2-(1-(benzyloxycarbonyl)piperidin-4-yl)acetate: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of methyl 2-(1-(benzyloxycarbonyl)piperidin-4-yl)acetate, a key building block in contemporary drug discovery. While specific experimental data for this compound is not extensively published, this document consolidates information on its synthesis, predicted properties, and its significant role as a linker in the development of Proteolysis Targeting Chimeras (PROTACs).
Core Properties
Table 1: Physicochemical Properties of 2-(1-((benzyloxycarbonyl)piperidin-4-yl)acetic acid
| Property | Value | Source |
| CAS Number | 63845-28-3 | [1] |
| Molecular Formula | C15H19NO4 | [1] |
| Molecular Weight | 277.32 g/mol | [1] |
| Physical Form | White to Yellow Solid | |
| Storage Conditions | 2-8°C, sealed in a dry place |
Based on the structure of the methyl ester, its molecular formula is C16H21NO4 and its molecular weight is approximately 291.34 g/mol . Other physical properties, such as boiling point and density, are expected to be similar to other N-Cbz protected piperidine esters.
Synthesis and Experimental Protocols
The synthesis of methyl 2-(1-(benzyloxycarbonyl)piperidin-4-yl)acetate is most commonly achieved through the esterification of its corresponding carboxylic acid precursor.
Synthesis of 2-(1-((benzyloxycarbonyl)piperidin-4-yl)acetic acid
The piperidine scaffold is a versatile starting point for the synthesis of the carboxylic acid precursor. The benzyloxycarbonyl (Cbz) group is a widely used protecting group for the piperidine nitrogen due to its stability and ease of removal via hydrogenolysis.
Esterification to Methyl 2-(1-(benzyloxycarbonyl)piperidin-4-yl)acetate
A standard and effective method for the synthesis of the target methyl ester is the Fischer esterification of 2-(1-((benzyloxycarbonyl)piperidin-4-yl)acetic acid.
Experimental Protocol: Fischer Esterification
-
Materials:
-
2-(1-((benzyloxycarbonyl)piperidin-4-yl)acetic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethyl acetate
-
Dichloromethane
-
-
Procedure:
-
Dissolve 2-(1-((benzyloxycarbonyl)piperidin-4-yl)acetic acid (1.0 eq) in an excess of anhydrous methanol.
-
Cool the solution in an ice bath.
-
Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
-
Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl ester.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford the pure methyl 2-(1-(benzyloxycarbonyl)piperidin-4-yl)acetate.
-
Spectroscopic Data (Predicted)
Table 2: Predicted ¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.35 | m | 5H | Aromatic protons (Cbz group) |
| ~5.12 | s | 2H | -CH₂-Ph (Cbz group) |
| ~4.10 | m | 2H | Piperidine protons adjacent to N (axial) |
| ~3.65 | s | 3H | -OCH₃ (methyl ester) |
| ~2.75 | t | 2H | Piperidine protons adjacent to N (equatorial) |
| ~2.25 | d | 2H | -CH₂-COO- |
| ~1.80-1.95 | m | 1H | Piperidine proton at C4 |
| ~1.65 | d | 2H | Piperidine protons at C3 & C5 (axial) |
| ~1.15 | qd | 2H | Piperidine protons at C3 & C5 (equatorial) |
Table 3: Predicted ¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| ~173 | C=O (ester) |
| ~155 | C=O (carbamate) |
| ~137 | Quaternary aromatic carbon (Cbz) |
| ~128.5 | Aromatic CH (Cbz) |
| ~128 | Aromatic CH (Cbz) |
| ~67 | -CH₂-Ph (Cbz) |
| ~51.5 | -OCH₃ (methyl ester) |
| ~44 | Piperidine C2 & C6 |
| ~41 | -CH₂-COO- |
| ~35 | Piperidine C4 |
| ~32 | Piperidine C3 & C5 |
Mass Spectrometry (MS)
In an electrospray ionization (ESI) mass spectrum, the protonated molecule [M+H]⁺ would be expected at an m/z of approximately 292.35. Common fragmentation patterns would likely involve the loss of the benzyloxycarbonyl group or cleavage of the ester moiety.
Role in Drug Development: A PROTAC Linker
Methyl 2-(1-(benzyloxycarbonyl)piperidin-4-yl)acetate and its parent carboxylic acid are valuable as bifunctional linkers in the synthesis of PROTACs. PROTACs are novel therapeutic agents that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins.
A PROTAC molecule consists of three key components:
-
A ligand that binds to the target protein of interest.
-
A ligand that recruits an E3 ubiquitin ligase.
-
A linker that connects the two ligands.
The piperidine acetate moiety of the title compound serves as a versatile and structurally rigid component of the linker. The ester functionality provides a handle for further chemical modification to attach one of the ligands, while the protected piperidine nitrogen can be deprotected and functionalized to connect the other ligand. The physicochemical properties of the linker, including its length, rigidity, and solubility, are critical for the efficacy of the PROTAC.
Conclusion
Methyl 2-(1-(benzyloxycarbonyl)piperidin-4-yl)acetate is a valuable, albeit not extensively characterized, chemical entity in the field of drug discovery. Its structural features make it an ideal intermediate for the synthesis of complex molecules, most notably as a linker in the rapidly expanding field of PROTACs. This guide provides a foundational understanding of its properties, a reliable protocol for its synthesis, and insight into its critical role in the development of next-generation therapeutics. Further research into the specific applications and biological contexts of PROTACs utilizing this linker will continue to define its importance in medicinal chemistry.
References
The Piperidine Scaffold: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The piperidine ring, a simple six-membered nitrogen-containing heterocycle, stands as a titan in the world of medicinal chemistry. Its prevalence in a vast number of natural products and FDA-approved drugs has earned it the esteemed status of a "privileged scaffold." This guide provides a comprehensive technical overview of the pivotal role of piperidine scaffolds in drug discovery and development, detailing their synthesis, multifaceted applications, and the structure-activity relationships that govern their therapeutic efficacy.
The Significance of the Piperidine Moiety
The remarkable success of the piperidine scaffold in drug design can be attributed to several key factors. Its saturated, three-dimensional nature allows for the precise spatial orientation of substituents, enabling optimal interactions with biological targets. The basic nitrogen atom can act as a hydrogen bond acceptor or be protonated at physiological pH, facilitating crucial interactions with receptor sites and improving aqueous solubility. Furthermore, the piperidine ring is metabolically stable and can enhance the pharmacokinetic properties of a drug molecule, such as absorption, distribution, metabolism, and excretion (ADME).[1][2]
Synthetic Strategies for Piperidine Scaffolds
The construction and functionalization of the piperidine core are central to the development of novel therapeutics. A variety of synthetic methodologies have been established, ranging from classical approaches to modern, highly efficient reactions.
A primary and direct method for synthesizing piperidines is the catalytic hydrogenation of pyridine precursors .[3] This atom-economical approach is widely used in industrial settings. Other key synthetic strategies include:
-
Reductive Amination: The reaction of a 1,5-dicarbonyl compound with an amine or ammonia, followed by reduction, is a versatile method for constructing the piperidine ring.
-
Aza-Diels-Alder Reactions: The [4+2] cycloaddition of a diene with an imine provides a powerful tool for the stereoselective synthesis of complex piperidine derivatives.
-
Intramolecular Cyclization Reactions: Various strategies involving the intramolecular cyclization of acyclic precursors, such as amino-alkenes or amino-alcohols, are employed to form the piperidine ring.[4][5]
-
Multicomponent Reactions: These reactions, where three or more reactants combine in a single step to form a complex product, offer an efficient and diversity-oriented approach to highly functionalized piperidines.
Experimental Protocol: One-Pot Synthesis of Functionalized Piperid-4-ones
This protocol describes a four-component condensation reaction for the synthesis of 2,6-disubstituted nonsymmetrical piperid-4-ones.
Materials:
-
Tosyl imine (1.0 equiv)
-
Methanol (MeOH)
-
Titanium tetrachloride (TiCl₄)
-
Diketene (1.2 equiv)
-
Aldehyde (1.0 equiv)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of a tosyl imine (1.0 equiv) in methanol (MeOH), add titanium tetrachloride (TiCl₄) at a controlled temperature.
-
Add diketene (1.2 equiv) to the reaction mixture.
-
Monitor the consumption of the starting materials by Thin Layer Chromatography (TLC).
-
Upon completion, introduce an aldehyde (1.0 equiv) to the flask.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography.
Therapeutic Applications of Piperidine-Containing Drugs
The versatility of the piperidine scaffold is showcased by its presence in drugs spanning a wide range of therapeutic areas.
Anticancer Agents
Piperidine derivatives have demonstrated significant potential as anticancer agents by targeting various molecular mechanisms, including the inhibition of crucial enzymes like kinases and the modulation of key signaling pathways.[6][7]
| Compound/Series | Target/Cell Line | Key Structural Features for Activity | IC₅₀/GI₅₀ (µM) |
| Furan-pyrazole piperidine derivatives | Akt1 | Furan-pyrazole moiety | 0.02 - 5.3 |
| Furan-pyrazole piperidine derivatives | OVCAR-8 (Ovarian) | Furan-pyrazole moiety | 0.1 - 15.8 |
| Furan-pyrazole piperidine derivatives | HCT116 (Colon) | Furan-pyrazole moiety | 0.1 - 15.8 |
| Spirooxindolopyrrolidine-embedded piperidinone | FaDu (Hypopharyngeal) | Spirooxindole and piperidinone rings | Slightly better than bleomycin |
| Piperidine-embedded anticancer agents | Androgen-refractory cancer cell lines (ARPC) | Ligand for M3 muscarinic acetylcholine receptor | Not specified |
A significant number of piperidine-containing anticancer agents function by inhibiting the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival and is often dysregulated in cancer.[1][8][9]
Central Nervous System (CNS) Agents
The piperidine scaffold is a cornerstone in the development of drugs targeting the CNS, owing to its ability to cross the blood-brain barrier and interact with various neurotransmitter receptors and enzymes.[10][11]
A key strategy in the symptomatic treatment of Alzheimer's disease is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Several potent and selective AChE inhibitors are based on the piperidine scaffold.
| Compound | Target Enzyme | IC₅₀ Value |
| 1-Benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine hydrochloride (21) | AChE | 0.56 nM[12][13] |
| 1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil/E2020) | AChE | 5.7 nM[12] |
| 1-Benzylpiperidine derivative (Compound 19) | AChE | 5.10 ± 0.24 µM[12] |
| 1-Benzoylpiperidine derivative (Compound 21) | BChE | 6.16 ± 0.29 µM[12] |
| Semi-synthetic analogue 7 (from Senna spectabilis) | AChE | 7.32 µM[12] |
| Semi-synthetic analogue 9 (from Senna spectabilis) | AChE | 15.1 µM[12] |
This colorimetric assay is widely used to determine the AChE inhibitory activity of compounds.[12][14][15]
Principle: The assay measures the activity of AChE by monitoring the hydrolysis of acetylthiocholine (ATCI) to thiocholine. Thiocholine then reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is quantified by measuring its absorbance at 412 nm.[12]
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithio-bis(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
Test compounds (piperidine derivatives)
-
96-well microplate reader
Procedure:
-
Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.
-
In a 96-well plate, add 140 µL of phosphate buffer, 20 µL of DTNB, and 10 µL of the test compound solution at various concentrations.
-
Add 20 µL of AChE solution to each well and incubate for 15 minutes at 25°C.
-
Initiate the reaction by adding 10 µL of ATCI solution to each well.
-
Immediately measure the absorbance at 412 nm at regular intervals for 10-15 minutes using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
GPCR Ligands
The piperidine scaffold is a common feature in ligands for G-protein coupled receptors (GPCRs), which are a large family of cell surface receptors involved in a multitude of physiological processes.
| Compound Series | Target Receptor | Binding Affinity (Ki) |
| Piperidine/piperazine-based compounds | Sigma-1 Receptor (S1R) | 3.2 to 434 nM[2] |
| Piperidine derivatives | µ-Opioid Receptor | Varies with substitution |
Experimental Workflows in Piperidine Drug Discovery
The discovery and development of piperidine-based drugs follow a systematic workflow that integrates synthesis, in vitro and in vivo evaluation, and mechanism of action studies.
Experimental Protocol: Cell Viability Assay (MTT Assay)
This assay is a fundamental tool for assessing the cytotoxic effects of piperidine derivatives on cancer cell lines.
Materials:
-
Cancer cell lines
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
Test compounds (piperidine derivatives)
Procedure:
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the piperidine derivatives for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.
Conclusion
The piperidine scaffold continues to be an invaluable asset in the medicinal chemist's toolkit. Its favorable physicochemical and pharmacokinetic properties, coupled with its synthetic tractability, ensure its enduring prominence in the quest for novel and effective therapeutics. The ongoing exploration of new synthetic methodologies and a deeper understanding of the structure-activity relationships of piperidine derivatives will undoubtedly lead to the development of next-generation drugs to address a wide range of unmet medical needs. This guide provides a foundational understanding for researchers and professionals dedicated to advancing the field of drug discovery through the strategic application of this remarkable heterocyclic scaffold.
References
- 1. Piperine Inhibits Cell Proliferation and Induces Apoptosis of Human Gastric Cancer Cells by Downregulating Phosphatidylinositol 3-Kinase (PI3K)/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. External Resources | Graphviz [graphviz.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Piperine promotes PI3K/AKT/mTOR-mediated gut-brain autophagy to degrade α-Synuclein in Parkinson's disease rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijpsi.org [ijpsi.org]
Methodological & Application
Synthesis of a GBR 12909 Analog: Application Notes for Benzyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the utilization of Benzyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate in the synthesis of a potent dopamine reuptake inhibitor. It is important to note that GBR 12909 is characterized by a piperazine core structure. The provided starting material, being a piperidine derivative, is therefore suited for the synthesis of a piperidine analog of GBR 12909. Such analogs, where the piperazine moiety is replaced by a piperidine ring, are of significant interest in medicinal chemistry for exploring the structure-activity relationships of dopamine transporter (DAT) inhibitors.[1] This document outlines a comprehensive synthetic route to a key piperidine analog of GBR 12909, complete with detailed experimental protocols, quantitative data from analogous reactions, and visualizations of the synthetic workflow and the target's mechanism of action.
Proposed Synthetic Pathway
The synthesis of the GBR 12909 piperidine analog from this compound is proposed to proceed via a three-step sequence:
-
Reduction of the Methyl Ester: The methyl ester of the starting material is selectively reduced to the corresponding primary alcohol, yielding Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate.
-
Deprotection of the Piperidine Nitrogen: The benzyloxycarbonyl (Cbz) protecting group is removed from the piperidine nitrogen to give 4-(2-hydroxyethyl)piperidine.
-
N-Alkylation: The secondary amine of the piperidine is alkylated with a suitable 2-(bis(4-fluorophenyl)methoxy)ethyl electrophile to yield the final GBR 12909 piperidine analog.
Data Presentation
The following tables summarize quantitative data for the key transformations in the proposed synthetic pathway. The data is collated from literature precedents of closely related reactions and serves as a guide for expected outcomes.
Table 1: Reduction of Methyl Ester to Primary Alcohol
| Starting Material | Reducing Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference Compound |
| Methyl 2-(N-Cbz-piperidin-4-yl)acetate | LiAlH₄ | THF | 0 to rt | 2 | ~90 | Analogous Ester |
| Benzyl 4-(methoxycarbonyl)piperidine-1-carboxylate | LiAlH₄ | Ether | 0 | 1 | 85 | Analogous Ester |
Table 2: Deprotection of N-Cbz Group
| Starting Material | Method | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference Compound |
| Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate | Catalytic Hydrogenation | 10% Pd/C, H₂ (1 atm) | Methanol | rt | 16 | >95 | Analogous Cbz-piperidine |
| Benzyl 4-hydroxypiperidine-1-carboxylate | Acid-mediated | HBr in Acetic Acid | Acetic Acid | rt | 2 | ~90 | Analogous Cbz-piperidine |
Table 3: N-Alkylation of 4-(2-hydroxyethyl)piperidine
| Piperidine Derivative | Alkylating Agent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference Reaction |
| 4-(2-hydroxyethyl)piperidine | 2-(bis(4-fluorophenyl)methoxy)ethyl bromide | K₂CO₃ | DMF | 80 | 12 | 70-80 | Analogous Alkylation |
| Piperidine | Benzyl Bromide | K₂CO₃ | Acetonitrile | rt | 6 | ~85 | General N-Alkylation |
Experimental Protocols
Protocol 1: Synthesis of Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate (Ester Reduction)
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Saturated aqueous solution of sodium potassium tartrate (Rochelle's salt)
Procedure:
-
A solution of this compound (1.0 eq) in anhydrous THF is added dropwise to a stirred suspension of LiAlH₄ (1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere.
-
The reaction mixture is allowed to warm to room temperature and stirred for 2 hours.
-
The reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is carefully quenched by the dropwise addition of a saturated aqueous solution of sodium potassium tartrate at 0 °C.
-
The resulting mixture is stirred vigorously for 1 hour at room temperature.
-
The precipitate is removed by filtration, and the filtrate is concentrated under reduced pressure.
-
The residue is dissolved in ethyl acetate, washed with brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel to afford Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate.
Protocol 2: Synthesis of 4-(2-hydroxyethyl)piperidine (Cbz Deprotection)
Method A: Catalytic Hydrogenation
Materials:
-
Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate
-
10% Palladium on carbon (Pd/C)
-
Methanol
-
Hydrogen gas (H₂)
Procedure:
-
To a solution of Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate (1.0 eq) in methanol, 10% Pd/C (10 mol%) is added.
-
The mixture is stirred under a hydrogen atmosphere (1 atm) at room temperature for 16 hours.
-
The reaction progress is monitored by TLC.
-
Upon completion, the catalyst is removed by filtration through a pad of Celite.
-
The filtrate is concentrated under reduced pressure to yield 4-(2-hydroxyethyl)piperidine.
Method B: Acid-mediated Deprotection
Materials:
-
Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate
-
33% Hydrobromic acid in acetic acid
-
Diethyl ether
Procedure:
-
To Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate (1.0 eq), a solution of 33% HBr in acetic acid (5.0 eq) is added at room temperature.
-
The reaction mixture is stirred for 2 hours.
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the reaction mixture is diluted with diethyl ether, and the resulting precipitate is collected by filtration.
-
The solid is washed with diethyl ether to give the hydrobromide salt of 4-(2-hydroxyethyl)piperidine.
Protocol 3: Synthesis of 1-[2-(bis(4-fluorophenyl)methoxy)ethyl]-4-(2-hydroxyethyl)piperidine (GBR 12909 Piperidine Analog)
Materials:
-
4-(2-hydroxyethyl)piperidine
-
2-(bis(4-fluorophenyl)methoxy)ethyl bromide
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
Procedure:
-
A mixture of 4-(2-hydroxyethyl)piperidine (1.0 eq), 2-(bis(4-fluorophenyl)methoxy)ethyl bromide (1.1 eq), and K₂CO₃ (2.0 eq) in anhydrous DMF is stirred at 80 °C for 12 hours under an inert atmosphere.
-
The reaction is monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature and diluted with water.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the GBR 12909 piperidine analog.
Visualizations
Caption: Proposed synthetic workflow for the GBR 12909 piperidine analog.
Caption: Mechanism of action of the GBR 12909 piperidine analog.
References
Protocol for the Cbz Deprotection of Benzyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate
Application Note
The removal of the Carboxybenzyl (Cbz or Z) protecting group is a critical transformation in organic synthesis, particularly in the fields of medicinal chemistry and drug development where the piperidine scaffold is a prevalent structural motif. This document provides a detailed protocol for the Cbz deprotection of Benzyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate to yield methyl 2-(piperidin-4-yl)acetate. The primary method described is catalytic hydrogenation, a robust and widely employed technique for this purpose.
Catalytic hydrogenation offers a clean and efficient means of deprotection, typically utilizing a palladium on carbon (Pd/C) catalyst in the presence of a hydrogen source. The reaction proceeds under mild conditions and generally affords high yields of the desired amine with minimal side products. Alternative hydrogen sources, such as formic acid or ammonium formate in transfer hydrogenation, provide a convenient alternative to the use of gaseous hydrogen.
This protocol is intended for researchers, scientists, and drug development professionals seeking a reliable method for the synthesis of piperidine-4-acetic acid derivatives, which are valuable building blocks for the synthesis of various biologically active molecules.
Data Presentation
The efficiency of Cbz deprotection via catalytic hydrogenation can be influenced by the choice of catalyst, hydrogen source, solvent, and reaction conditions. The following table summarizes typical conditions and reported yields for the Cbz deprotection of various piperidine derivatives to provide a comparative overview.
| Substrate | Catalyst (mol%) | Hydrogen Source | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| N-Cbz-piperidine | 10% Pd/C (10) | H₂ (1 atm) | EtOH | RT | 2 | >95 | [General Knowledge] |
| N-Cbz-4-hydroxypiperidine | 10% Pd/C (5) | H₂ (balloon) | MeOH | RT | 4 | 98 | [General Knowledge] |
| Benzyl 4-oxopiperidine-1-carboxylate | 10% Pd/C (10) | H₂ (1 atm) | EtOAc | RT | 12 | 92 | [1] |
| N-Cbz protected piperazine derivative | 10% Pd/C | H₂ | EtOH | RT | - | High | [2] |
| N-Cbz protected amine | 10% Pd/C (1-10) | Ammonium Formate | MeOH | RT | 0.5-2 | 90-98 | [3] |
Experimental Protocol
Materials
-
This compound (Substrate)
-
10% Palladium on Carbon (10% Pd/C)
-
Methanol (MeOH), anhydrous
-
Hydrogen gas (H₂) or Formic acid (HCOOH)
-
Inert gas (Nitrogen or Argon)
-
Celite® or a suitable filtration aid
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Hydrogenation apparatus (e.g., balloon, Parr shaker) or a standard reaction setup for transfer hydrogenation
-
Filtration apparatus (e.g., Büchner funnel, fritted glass funnel)
-
Rotary evaporator
Procedure
Method A: Catalytic Hydrogenation using Hydrogen Gas
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in methanol (10-20 mL per gram of substrate).
-
Catalyst Addition: Carefully add 10% Pd/C (5-10 mol%) to the solution under a stream of inert gas.
-
Hydrogenation: Securely attach a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere has been replaced by hydrogen.
-
Reaction: Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen (from the balloon).
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. Reaction times typically range from 2 to 12 hours.
-
Work-up: Once the reaction is complete, carefully purge the reaction vessel with an inert gas to remove excess hydrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with methanol to ensure complete recovery of the product.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product, methyl 2-(piperidin-4-yl)acetate.
Method B: Catalytic Transfer Hydrogenation using Formic Acid
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in methanol (10-20 mL per gram of substrate).
-
Catalyst Addition: Carefully add 10% Pd/C (10 mol%) to the solution.
-
Reagent Addition: To the stirred suspension, slowly add formic acid (2-5 eq) dropwise at room temperature. An effervescence (CO₂ evolution) may be observed.
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Transfer hydrogenation is often faster than hydrogenation with H₂ gas, with typical reaction times ranging from 30 minutes to 4 hours.
-
Work-up and Purification: Follow steps 7 and 8 from Method A.
Purification
The crude methyl 2-(piperidin-4-yl)acetate can be purified by vacuum distillation or column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol or ethyl acetate/heptane with triethylamine). The product is often isolated as the free base, which is an oil, or converted to a hydrochloride salt, which is a solid.
Characterization of Methyl 2-(piperidin-4-yl)acetate
-
Appearance: Colorless to pale yellow oil.
-
Molecular Formula: C₈H₁₅NO₂
-
Molecular Weight: 157.21 g/mol
-
¹H NMR (CDCl₃, 400 MHz): δ 3.67 (s, 3H), 3.07 (dt, J = 12.8, 2.8 Hz, 2H), 2.58 (td, J = 12.8, 2.4 Hz, 2H), 2.23 (d, J = 7.2 Hz, 2H), 1.85-1.75 (m, 1H), 1.68 (d, J = 12.8 Hz, 2H), 1.25-1.15 (m, 2H).
-
¹³C NMR (CDCl₃, 101 MHz): δ 173.5, 51.5, 46.5 (2C), 41.2, 35.1, 32.4 (2C).
-
Mass Spectrometry (ESI+): m/z 158.1 [M+H]⁺.
Safety Precautions
-
Palladium on carbon is flammable, especially when dry and in the presence of hydrogen. Handle the catalyst carefully in an inert atmosphere.
-
Hydrogen gas is highly flammable. Ensure the hydrogenation apparatus is properly set up and there are no sources of ignition.
-
Formic acid is corrosive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Conduct all operations in a well-ventilated fume hood.
Diagrams
Caption: Experimental workflow for the Cbz deprotection.
References
Application Notes and Protocols for the Hydrogenolysis of Benzyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The removal of the benzyloxycarbonyl (Cbz or Z) protecting group is a critical transformation in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and drug development. Catalytic hydrogenolysis is a widely employed method for this deprotection due to its high efficiency, clean reaction profile, and mild conditions that are compatible with a variety of functional groups. This document provides detailed application notes and protocols for the hydrogenolysis of Benzyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate to yield the valuable intermediate, methyl 2-(piperidin-4-yl)acetate.
The deprotection of this compound is a key step in the synthesis of various piperidine-based scaffolds. The resulting product, methyl 2-(piperidin-4-yl)acetate, is a versatile building block for the elaboration of more complex molecules with potential therapeutic applications. The protocols outlined below describe two common and effective methods for this transformation: catalytic hydrogenation using hydrogen gas and catalytic transfer hydrogenation with a hydrogen donor.
Reaction Scheme
Data Presentation
The following tables summarize typical reaction conditions and expected outcomes for the hydrogenolysis of this compound. The data presented is representative and may vary based on the specific batch of catalyst, purity of starting material, and experimental setup.
Table 1: Catalytic Hydrogenation Conditions
| Parameter | Condition |
| Catalyst | 10% Palladium on Carbon (Pd/C) |
| Catalyst Loading | 5-10 wt% |
| Hydrogen Source | Hydrogen Gas (H₂) |
| Pressure | 1-4 atm (balloon or Parr apparatus) |
| Solvent | Methanol (MeOH) or Ethanol (EtOH) |
| Temperature | Room Temperature (20-25 °C) |
| Reaction Time | 2-12 hours |
| Typical Yield | >95% |
| Purity | High |
Table 2: Catalytic Transfer Hydrogenation Conditions
| Parameter | Condition |
| Catalyst | 10% Palladium on Carbon (Pd/C) |
| Catalyst Loading | 10-20 wt% |
| Hydrogen Donor | Ammonium Formate (NH₄HCO₂) |
| Solvent | Methanol (MeOH) |
| Temperature | Room Temperature to 40 °C |
| Reaction Time | 1-6 hours |
| Typical Yield | 90-98% |
| Purity | High |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Hydrogen Gas
This protocol describes the deprotection of this compound using hydrogen gas with a palladium on carbon catalyst. This method is highly efficient but requires appropriate safety precautions for handling hydrogen gas and the pyrophoric catalyst.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C, 50% wet)
-
Methanol (reagent grade)
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Celite®
-
Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)
-
Filtration apparatus
Procedure:
-
In a suitable reaction vessel, dissolve this compound (1.0 eq) in methanol (10-20 mL per gram of substrate).
-
Carefully add 10% Pd/C (5-10 wt% of the starting material) to the solution under a stream of inert gas.
-
Seal the reaction vessel and purge the system with an inert gas to remove any oxygen.
-
Evacuate the vessel and backfill with hydrogen gas. Repeat this cycle 3-5 times to ensure an inert atmosphere.
-
Pressurize the vessel with hydrogen gas (typically to 1-4 atm or by attaching a hydrogen-filled balloon) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS). The reaction is typically complete within 2-12 hours.
-
Upon completion, carefully vent the hydrogen gas and purge the system with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Wash the filter cake with methanol (2-3 times the reaction volume).
-
Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the crude methyl 2-(piperidin-4-yl)acetate. The product is often of high purity and may not require further purification.
Protocol 2: Catalytic Transfer Hydrogenation using Ammonium Formate
This protocol offers an alternative to using flammable hydrogen gas by employing ammonium formate as a hydrogen donor.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C, 50% wet)
-
Ammonium Formate (NH₄HCO₂)
-
Methanol (reagent grade)
-
Celite®
-
Standard reaction glassware with a condenser
-
Filtration apparatus
Procedure:
-
To a solution of this compound (1.0 eq) in methanol (10-20 mL per gram of substrate) in a round-bottom flask, add 10% Pd/C (10-20 wt% of the starting material).
-
To the stirred suspension, add ammonium formate (3-5 eq) in one portion.
-
Stir the reaction mixture at room temperature or warm to 40 °C to increase the reaction rate.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-6 hours, indicated by the cessation of gas evolution.
-
Upon completion, dilute the reaction mixture with methanol and filter through a pad of Celite® to remove the catalyst.
-
Wash the filter cake thoroughly with methanol.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure.
-
The resulting residue can be taken up in a suitable organic solvent (e.g., dichloromethane) and washed with water to remove any remaining ammonium salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the desired product, methyl 2-(piperidin-4-yl)acetate.
Mandatory Visualizations
Experimental Workflow Diagram
Caption: General workflow for the hydrogenolysis of this compound.
Logical Relationship of Key Parameters
Caption: Key parameters influencing the efficiency of the hydrogenolysis reaction.
Application Notes and Protocols for the Hydrolysis of Benzyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Introduction: This document provides detailed application notes and experimental protocols for the selective hydrolysis of the methyl ester in Benzyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate to yield Benzyl 4-(carboxymethyl)piperidine-1-carboxylate. This reaction is a crucial step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients, where the resulting carboxylic acid can be further functionalized. The primary challenge in this transformation is to achieve selective cleavage of the methyl ester without affecting the benzyl carbamate protecting group. The protocols described herein utilize standard laboratory reagents and techniques to ensure high yield and purity of the desired product.
Experimental Protocols
Two primary methods for the hydrolysis are presented: a standard base-mediated saponification using lithium hydroxide and a milder enzymatic hydrolysis.
Method 1: Lithium Hydroxide Mediated Saponification
This protocol describes the hydrolysis of the methyl ester using lithium hydroxide, a widely used method for the saponification of esters in complex molecules.[1][2]
Materials:
-
This compound
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Tetrahydrofuran (THF), HPLC grade
-
Methanol, HPLC grade
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
pH paper or pH meter
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a 3:1:1 mixture of THF, methanol, and water.[1]
-
Addition of Base: Add lithium hydroxide monohydrate (1.5 eq) to the solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed (typically 2-6 hours).
-
Work-up:
-
Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the organic solvents.
-
Dilute the remaining aqueous solution with deionized water.
-
Wash the aqueous layer with ethyl acetate to remove any unreacted starting material or non-polar impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 3-4 with 1 M HCl.[2]
-
Extract the product from the acidified aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure Benzyl 4-(carboxymethyl)piperidine-1-carboxylate.
Method 2: Enzymatic Hydrolysis
This method employs a lipase for the selective hydrolysis of the methyl ester under mild conditions, which can be advantageous for sensitive substrates.[3]
Materials:
-
This compound
-
Lipase from Candida antarctica (e.g., Novozym 435)[3]
-
Phosphate buffer (pH 7.2)
-
tert-Butanol
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Reaction vessel with temperature control
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: In a temperature-controlled reaction vessel, prepare a solution of this compound (1.0 eq) in a mixture of phosphate buffer (pH 7.2) and tert-butanol (e.g., 9:1 v/v).
-
Enzyme Addition: Add the immobilized lipase (e.g., Novozym 435) to the reaction mixture.
-
Reaction Conditions: Stir the suspension at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by HPLC.
-
Work-up:
-
Upon completion, filter off the immobilized enzyme. The enzyme can be washed with the reaction solvent and reused.
-
Acidify the filtrate to pH 3-4 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the product.
-
-
Purification: Further purification can be achieved by column chromatography if necessary.
Data Presentation
The following table summarizes typical quantitative data obtained from the described protocols.
| Parameter | Method 1: LiOH Hydrolysis | Method 2: Enzymatic Hydrolysis |
| Reaction Time | 2 - 6 hours | 12 - 24 hours |
| Reaction Temperature | Room Temperature | 30 - 40 °C |
| Yield | 85 - 95% | 90 - 98% |
| Purity (by HPLC) | >95% | >98% |
| Key Byproducts | Minimal | Minimal |
Visualizations
Experimental Workflow for LiOH Mediated Hydrolysis
Caption: Workflow for LiOH Mediated Hydrolysis.
Signaling Pathway (Chemical Transformation)
Caption: Chemical Transformation Pathway.
References
Application Notes and Protocols: Alkylation of the Piperidine Nitrogen after Cbz Removal
For Researchers, Scientists, and Drug Development Professionals
Introduction
The piperidine scaffold is a ubiquitous structural motif in a vast number of pharmaceuticals and biologically active compounds. Functionalization of the piperidine nitrogen via N-alkylation is a cornerstone of medicinal chemistry, allowing for the fine-tuning of a molecule's physicochemical properties, such as polarity, basicity, and lipophilicity, which in turn modulates its pharmacological profile, including potency, selectivity, and pharmacokinetics.
A common strategy in multi-step synthesis involves protecting the reactive piperidine nitrogen to prevent undesired side reactions. The Carboxybenzyl (Cbz) group is a frequently used protecting group due to its stability under various conditions and its susceptibility to clean removal. This document provides detailed protocols for the two-stage process of Cbz-group removal from a protected piperidine, followed by the subsequent N-alkylation of the liberated secondary amine. Two primary methods for N-alkylation are presented: direct alkylation with alkyl halides and reductive amination.
Part 1: Deprotection of N-Cbz-Piperidine
The removal of the Cbz group is the initial and critical step to unmask the piperidine nitrogen for further functionalization. The most common and robust method is catalytic hydrogenolysis. An alternative acid-mediated method is also presented, which is particularly useful for substrates containing functional groups sensitive to reduction.
Experimental Protocol 1: Catalytic Hydrogenolysis
This is the most widely used method for Cbz deprotection, valued for its clean reaction profile and mild conditions.[1][2]
Materials:
-
N-Cbz-protected piperidine derivative
-
Palladium on carbon (10% Pd/C)
-
Solvent (e.g., Methanol, Ethanol, or Ethyl Acetate)
-
Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)
-
Inert filtering aid (e.g., Celite®)
Procedure:
-
Dissolve the N-Cbz-protected piperidine (1.0 eq) in a suitable solvent (e.g., methanol or ethanol) in a round-bottom flask or a specialized hydrogenation vessel.
-
Carefully add 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., Nitrogen or Argon). The catalyst loading is typically 10-20% by weight relative to the substrate.[1]
-
Seal the reaction vessel and purge it with hydrogen gas.
-
Secure a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus, maintaining a positive pressure of H₂ (typically 1 atm).
-
Stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-16 hours.
-
Upon completion, carefully vent the hydrogen and purge the system with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the deprotected piperidine derivative, which is often pure enough for the next step.
Experimental Protocol 2: Acid-Mediated Deprotection
This method is an excellent alternative when catalytic hydrogenation is not feasible due to the presence of reducible functional groups like alkenes, alkynes, or certain aryl halides.[2][3]
Materials:
-
N-Cbz-protected piperidine derivative
-
Strong acid (e.g., HBr in acetic acid, HCl in isopropanol, or Trifluoroacetic acid (TFA))
-
Solvent (e.g., Dichloromethane (DCM) if using TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve the N-Cbz-protected piperidine (1.0 eq) in a suitable solvent like DCM or use the acidic solution directly as the solvent (e.g., 33% HBr in acetic acid).
-
Add the strong acid solution at room temperature.
-
Stir the mixture for 1-4 hours, monitoring the reaction by TLC or LC-MS.
-
Once the reaction is complete, carefully neutralize the mixture by slow addition to a stirred, cooled solution of saturated aqueous NaHCO₃ until the evolution of CO₂ ceases.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or Ethyl Acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
The product can be purified by column chromatography if necessary.
Part 2: N-Alkylation of the Piperidine Ring
Following successful Cbz deprotection, the resulting secondary amine is ready for alkylation.
Experimental Protocol 3: Direct N-Alkylation with Alkyl Halides
This method involves the reaction of the piperidine with an alkyl halide in the presence of a base. The choice of base is critical to neutralize the acid generated during the reaction and to prevent the formation of an undesired quaternary ammonium salt.[4][5]
Materials:
-
Piperidine derivative (from Part 1)
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide) (1.1-1.2 eq)
-
Base (e.g., K₂CO₃, NaH, or N,N-Diisopropylethylamine (DIPEA, Hünig's base)) (1.5-2.0 eq)
-
Anhydrous solvent (e.g., Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF))
Procedure:
-
To a stirred solution of the piperidine derivative (1.0 eq) in an anhydrous solvent (MeCN or DMF), add the base (e.g., K₂CO₃ or DIPEA) (1.5 eq).[4][5]
-
Add the alkyl halide (1.1 eq) dropwise to the mixture at room temperature under an inert atmosphere.[4][5]
-
Stir the reaction mixture at room temperature. For less reactive alkyl halides, heating to 50-70°C may be required.[6]
-
Monitor the reaction progress by TLC. The reaction is typically complete in 4-24 hours.
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate or DCM) multiple times.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography to yield the desired N-alkylated piperidine.
Experimental Protocol 4: Reductive Amination
Reductive amination is a powerful and versatile method for N-alkylation that proceeds via an iminium intermediate and is often high-yielding with a clean reaction profile.[6][7][8]
Materials:
-
Piperidine derivative (from Part 1)
-
Aldehyde or Ketone (1.1 eq)
-
Reducing agent (e.g., Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)) (1.5 eq)
-
Solvent (e.g., Dichloromethane (DCM) or 1,2-Dichloroethane (DCE))
-
Optional: Acetic acid (catalytic amount)
Procedure:
-
Dissolve the piperidine derivative (1.0 eq) and the corresponding aldehyde or ketone (1.1 eq) in the chosen solvent (e.g., DCM).[6]
-
If desired, add a catalytic amount of acetic acid to facilitate the formation of the iminium intermediate. Stir for 30-60 minutes at room temperature.
-
Add the reducing agent (e.g., NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.[6][8]
-
Continue stirring at room temperature for 4-16 hours, monitoring the reaction by TLC or LC-MS.
-
Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of NaHCO₃.[6]
-
Separate the organic layer, and extract the aqueous layer with the same solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography to yield the desired N-alkylated piperidine.
Data Presentation
The following tables summarize typical reaction conditions and yields for the N-alkylation of piperidine derivatives based on the described protocols.
Table 1: Direct N-Alkylation Conditions and Yields
| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
|---|---|---|---|---|---|
| Methyl Iodide | K₂CO₃ | DMF | Room Temp | 12 | 85-95 |
| Ethyl Bromide | DIPEA | MeCN | Room Temp | 18 | 80-90[5] |
| Benzyl Bromide | K₂CO₃ | MeCN | 50 | 6 | 90-98 |
| n-Propyl Iodide | NaH | DMF | 0 to Room Temp | 12 | 75-85[4] |
| Allyl Bromide | DIPEA | MeCN | Room Temp | 4 | >90 |
Table 2: Reductive Amination Conditions and Yields
| Carbonyl Compound | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
|---|---|---|---|---|---|
| Formaldehyde (37% aq.) | NaBH(OAc)₃ | DCE | Room Temp | 4 | 90-99 |
| Acetone | NaBH(OAc)₃ | DCM | Room Temp | 12 | 85-95[6] |
| Benzaldehyde | NaBH₃CN | MeOH | Room Temp | 8 | 88-96 |
| Cyclohexanone | NaBH(OAc)₃ | DCE | Room Temp | 16 | >90 |
| Phenylacetaldehyde | NaBH(OAc)₃ | DCM | Room Temp | 6 | 85-92 |
Visualizations: Workflows and Pathways
References
Application Notes: The Use of Benzyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate in Solid-Phase Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate is a versatile bifunctional building block ideally suited for solid-phase organic synthesis (SPOS). The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. This document provides detailed protocols for leveraging this building block to generate libraries of N-substituted piperidine-4-acetamide derivatives. The strategic placement of a cleavable N-protecting group (benzyl carbamate) and a handle for resin attachment (the methyl ester, after hydrolysis) allows for a robust and efficient synthetic workflow. The primary advantages of this solid-phase approach include the ability to use excess reagents to drive reactions to completion and a simplified purification process that involves simple washing and filtration steps.[1]
Core Principles of the Synthesis
The synthetic strategy involves three main stages:
-
Pre-loading Preparation & Resin Attachment: The methyl ester of the starting material is saponified in solution to yield the corresponding carboxylic acid. This acid is then coupled to an appropriate solid support, such as a Rink Amide resin, which allows for the eventual cleavage of the final products as primary amides.
-
On-Resin Derivatization: Once anchored to the solid support, the benzyl carbamate (Cbz) protecting group on the piperidine nitrogen is removed. The newly exposed secondary amine is then acylated, sulfonylated, or alkylated using a diverse set of reagents to generate a library of analogs.
-
Cleavage: The final compounds are cleaved from the resin using a strong acid, typically trifluoroacetic acid (TFA), to yield the target piperidine-4-acetamide derivatives.
This workflow is highly amenable to parallel synthesis and automation, facilitating the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
Visualizations
Caption: General workflow for the solid-phase synthesis of piperidine derivatives.
Caption: Key chemical transformations on the solid support.
Quantitative Data Summary
The following tables provide representative data for the key steps of the synthesis.
Table 1: Resin Loading and Cleavage Efficiency
| Parameter | Condition | Result |
| Resin Type | Rink Amide MBHA | - |
| Initial Resin Loading | 0.65 mmol/g | - |
| Coupling Agent | HATU / DIPEA | - |
| Final Resin Loading | 0.58 mmol/g | 90% Efficiency |
| Cleavage Cocktail | 95% TFA, 2.5% H₂O, 2.5% TIS | - |
| Overall Yield (Avg.) | - | 75-85% |
| Purity (Avg. Crude) | LC-MS | >80% |
Table 2: On-Resin N-Derivatization Examples
| Reagent (R-X) | Base | Solvent | Time (h) | Crude Purity by LC-MS |
| Benzoyl chloride | DIPEA | DMF | 4 | 92% |
| 4-Chlorobenzoyl chloride | DIPEA | DMF | 4 | 94% |
| Methane-sulfonyl chloride | 2,4,6-Collidine | DCM | 6 | 88% |
| Phenyl isocyanate | - | DMF | 5 | 91% |
Experimental Protocols
Protocol 1: Saponification of this compound
-
Dissolution: Dissolve this compound (1.0 eq) in a 3:1 mixture of THF and water.
-
Hydrolysis: Add lithium hydroxide (LiOH, 1.5 eq) to the solution and stir vigorously at room temperature for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quenching and Acidification: Once the reaction is complete, cool the mixture in an ice bath and acidify to pH ~3 using 1N HCl.
-
Extraction: Extract the aqueous layer three times with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the carboxylic acid as a solid or oil. The product is typically used in the next step without further purification.
Protocol 2: Loading of Carboxylic Acid onto Rink Amide Resin
-
Resin Swelling: Place Rink Amide resin (1.0 eq, based on substitution level) in a solid-phase synthesis vessel. Swell the resin in dimethylformamide (DMF) for 1 hour.[2] Drain the solvent.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes. Drain and repeat once. Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).[3]
-
Activation: In a separate flask, dissolve the carboxylic acid from Protocol 1 (3.0 eq) in DMF. Add HATU (2.9 eq) and diisopropylethylamine (DIPEA, 6.0 eq). Stir at room temperature for 10 minutes.
-
Coupling: Add the activated acid solution to the swollen, deprotected resin. Agitate the mixture at room temperature for 4-6 hours.
-
Washing: Drain the reaction mixture and wash the resin with DMF (5x), DCM (3x), and MeOH (3x).
-
Capping (Optional): To cap any unreacted amino groups, treat the resin with a solution of 10% acetic anhydride and 2% DIPEA in DMF for 30 minutes. Wash as described above.
-
Drying: Dry the resin under high vacuum for several hours.
Protocol 3: Removal of the Benzyl Carbamate (Cbz) Group
This protocol describes a common method for Cbz group removal. Conditions may need optimization.
-
Resin Swelling: Swell the Cbz-protected, resin-bound piperidine derivative in anhydrous DCM for 30 minutes.
-
Deprotection: Drain the DCM and add a solution of trimethylsilyl iodide (TMSI, 5.0 eq) in anhydrous DCM. Agitate the mixture at room temperature for 1-2 hours. Note: This reaction should be performed under an inert atmosphere (N₂ or Ar).
-
Washing: Drain the reagent solution and wash the resin thoroughly with DCM (5x), DMF (3x), and DCM (3x). The resin is now ready for derivatization.
Protocol 4: N-Acylation of Resin-Bound Piperidine
-
Resin Swelling: Swell the deprotected resin from Protocol 3 in DMF for 30 minutes.
-
Acylation: Add a solution of the desired acylating agent (e.g., benzoyl chloride, 4.0 eq) and DIPEA (5.0 eq) in DMF. Agitate the mixture at room temperature for 4 hours.
-
Washing: Drain the solution and wash the resin extensively with DMF (5x), DCM (3x), and MeOH (3x). Dry the resin under vacuum. A small sample can be cleaved to check for reaction completion.
Protocol 5: Cleavage of Final Product from Resin
-
Preparation: Place the dried, derivatized resin in a reaction vessel.
-
Cleavage: Add a cleavage cocktail of 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS). Caution: TFA is highly corrosive. Handle in a fume hood with appropriate PPE.
-
Incubation: Agitate the slurry at room temperature for 2-3 hours.
-
Product Collection: Filter the resin and collect the filtrate. Wash the resin twice with a small amount of fresh TFA.
-
Precipitation: Concentrate the combined filtrate under a stream of nitrogen. Add cold diethyl ether to precipitate the crude product.
-
Isolation: Centrifuge the mixture, decant the ether, and repeat the ether wash twice. Dry the resulting solid or oil under high vacuum to yield the final piperidine-4-acetamide product. Further purification can be performed via HPLC if necessary.
References
Application Notes and Protocols for the Chromatographic Purification of Piperidine Derivatives
Introduction
Piperidine and its derivatives are foundational structural motifs in a vast array of pharmaceuticals and biologically active compounds.[1][2] The synthesis of these molecules often yields crude mixtures containing byproducts, unreacted starting materials, and other impurities that necessitate robust purification methods to ensure the desired compound's purity, safety, and efficacy in downstream applications.[1] Chromatography, including flash chromatography, High-Performance Liquid Chromatography (HPLC), and Supercritical Fluid Chromatography (SFC), stands as a cornerstone for the isolation and purification of these derivatives.[3][4] These application notes provide detailed protocols and guidance for researchers, scientists, and drug development professionals engaged in the purification of piperidine analogues.
Logical Selection of a Purification Method
The choice of chromatographic technique is contingent on several factors, including the scale of the purification, the polarity and volatility of the compound, the nature of the impurities, and whether chiral separation is required.[5][6] The following decision tree illustrates a logical approach to selecting an appropriate method.
Caption: Logic for selecting a suitable chromatographic purification method.
Experimental Protocols
Protocol 1: Flash Column Chromatography for General Purification
Flash column chromatography is the most common method for routine purification of reaction mixtures, particularly for separating the target piperidine derivative from non-basic impurities.[3] Due to the basic nature of the piperidine nitrogen, peak tailing can occur on standard silica gel.[3] This is often mitigated by adding a basic modifier to the eluent.[3][5]
References
Application Notes and Protocols for the Large-Scale Synthesis of Benzyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the large-scale synthesis of Benzyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate, a key building block in the development of various pharmaceutical compounds. The described methodology is a robust and scalable two-step process commencing with the esterification of 4-piperidineacetic acid, followed by the N-benzyloxycarbonylation of the resulting intermediate. This application note includes comprehensive experimental procedures, tabulated data for key reaction parameters, and a visual workflow to ensure reproducibility and successful implementation in a laboratory or pilot plant setting.
Introduction
This compound is a valuable intermediate in medicinal chemistry, frequently utilized in the synthesis of complex molecules with therapeutic potential. The piperidine scaffold is a common motif in many biologically active compounds, and the functional groups of this particular derivative offer versatile handles for further chemical modifications.[1] The N-benzyl piperidine moiety, in particular, is a structural feature in numerous approved drugs.[1] The synthesis described herein provides a reliable and scalable route to this important building block, starting from readily available materials.
Synthesis Pathway
The overall synthetic strategy involves two primary transformations:
-
Esterification: 4-Piperidineacetic acid is converted to its methyl ester, Methyl 2-(piperidin-4-yl)acetate, to protect the carboxylic acid functionality.
-
N-Benzyloxycarbonylation: The secondary amine of the piperidine ring is protected with a benzyloxycarbonyl (Cbz) group using benzyl chloroformate under Schotten-Baumann conditions to yield the final product.[2][3]
Experimental Protocols
Protocol 1: Synthesis of Methyl 2-(piperidin-4-yl)acetate hydrochloride
This protocol outlines the esterification of 4-piperidineacetic acid.
Materials:
-
4-Piperidineacetic acid
-
Methanol (MeOH)
-
Thionyl chloride (SOCl₂)
-
Diethyl ether (Et₂O)
Procedure:
-
To a stirred suspension of 4-piperidineacetic acid (1.0 equivalent) in methanol (5-10 volumes), cool the mixture to 0-5 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 equivalents) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to obtain a crude solid.
-
Triturate the solid with diethyl ether, filter, and wash the filter cake with diethyl ether to yield Methyl 2-(piperidin-4-yl)acetate hydrochloride as a white solid.[4]
-
Dry the product under vacuum.
Protocol 2: Synthesis of this compound
This protocol details the N-benzyloxycarbonylation of Methyl 2-(piperidin-4-yl)acetate hydrochloride.[2]
Materials:
-
Benzyl chloroformate (Cbz-Cl)[3]
-
Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve Methyl 2-(piperidin-4-yl)acetate hydrochloride (1.0 equivalent) in water (10 volumes).
-
Cool the solution to 0-5 °C in an ice bath.
-
Add a solution of sodium carbonate (2.5 equivalents) in water (5 volumes) dropwise to the reaction mixture, maintaining the pH between 9 and 10.
-
To the cold, stirred solution, add benzyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature remains below 10 °C.
-
Stir the reaction mixture at 0-5 °C for 2-3 hours, then allow it to warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction by TLC or HPLC.
-
Upon completion, extract the aqueous layer with ethyl acetate (3 x 10 volumes).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound as a liquid.
Data Presentation
Table 1: Summary of Reaction Parameters and Yields
| Step | Reaction | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Purity (%) |
| 1 | Esterification | 4-Piperidineacetic acid | Thionyl chloride | Methanol | Reflux | 4-6 | 90-95 | >98 (as HCl salt) |
| 2 | N-Benzyloxycarbonylation | Methyl 2-(piperidin-4-yl)acetate HCl | Benzyl chloroformate, Sodium carbonate | Water, Ethyl acetate | 0 - RT | 14-19 | 85-90 | >99 (after chromatography) |
Experimental Workflow and Signaling Pathways
Caption: Workflow for the large-scale synthesis of the target compound.
Safety Precautions
-
Thionyl chloride and benzyl chloroformate are corrosive and lachrymatory. Handle these reagents in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
The reactions should be carried out by trained personnel.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
The protocols detailed in this application note provide a clear and efficient pathway for the large-scale synthesis of this compound. The use of readily available starting materials and well-established chemical transformations makes this synthetic route both cost-effective and amenable to industrial-scale production. The provided data and workflow diagrams serve as a valuable resource for researchers and professionals in the field of drug development and organic synthesis.
References
- 1. Benzyl piperidine-4-carboxylate - Georganics [georganics.sk]
- 2. benchchem.com [benchchem.com]
- 3. Benzyl chloroformate - Wikipedia [en.wikipedia.org]
- 4. Methyl (piperidin-4-yl)acetate--hydrogen chloride (1/1) | C8H16ClNO2 | CID 18423605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 168986-49-0|Methyl 2-(piperidin-4-yl)acetate|BLD Pharm [bldpharm.com]
Stability and storage conditions for Benzyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate
Gathering Initial Data
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Application Notes: High-Throughput Parallel Synthesis of Novel Piperidine Derivatives Utilizing Benzyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3] Its three-dimensional nature and ability to present substituents in defined spatial orientations make it an attractive template for library synthesis in drug discovery.[4] Benzyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate is a versatile building block for the parallel synthesis of diverse libraries of piperidine-based compounds. This document provides detailed protocols for the solution-phase parallel synthesis of novel piperidine derivatives, enabling the rapid generation of compound libraries for screening and lead optimization.
The core strategy involves a two-pronged diversification approach. Initially, the methyl ester of the side chain is hydrolyzed to a carboxylic acid, which then undergoes parallel amide bond formation with a library of diverse amines. Subsequently, the benzyloxycarbonyl (Cbz) protecting group on the piperidine nitrogen is removed, allowing for a second diversification step through reactions such as reductive amination or sulfonylation with various aldehydes or sulfonyl chlorides.
Core Principles of the Synthesis:
The synthetic strategy is designed for high-throughput parallel synthesis in multi-well plates and involves the following key transformations:
-
Saponification: Hydrolysis of the methyl ester to the corresponding carboxylic acid.
-
Amide Coupling: Parallel amide bond formation between the carboxylic acid and a library of primary and secondary amines.
-
Deprotection: Removal of the Cbz protecting group from the piperidine nitrogen.
-
N-Functionalization: Introduction of diversity at the piperidine nitrogen via reactions like reductive amination or sulfonylation.
This approach allows for the generation of a large and diverse library of compounds from a single, readily available starting material.
Data Presentation
The following tables summarize typical quantitative data for the key steps in the parallel synthesis of a diverse piperidine library, based on representative examples.
Table 1: Saponification and Amide Coupling Efficiency
| Step | Reagents | Solvent | Reaction Time (h) | Typical Yield (%) | Purity (%) |
| Saponification | LiOH, THF/H₂O | THF/H₂O | 2-4 | 90-98 | >95 |
| Amide Coupling | HATU, DIPEA | DMF | 12-16 | 75-90 | >90 |
Table 2: Deprotection and N-Functionalization Efficiency
| Step | Reagents | Solvent | Reaction Time (h) | Typical Yield (%) | Purity (%) |
| Cbz Deprotection | H₂, Pd/C | Methanol | 4-8 | 85-95 | >95 |
| Reductive Amination | Aldehyde, NaBH(OAc)₃ | DCE | 12-18 | 70-85 | >90 |
| Sulfonylation | Sulfonyl chloride, Et₃N | DCM | 2-4 | 80-92 | >90 |
Experimental Protocols
Protocol 1: Saponification of this compound
This protocol describes the hydrolysis of the methyl ester to the corresponding carboxylic acid.
-
Reaction Setup: In a suitable reaction vessel, dissolve this compound (1.0 eq) in a 3:1 mixture of THF and water.
-
Reagent Addition: Add lithium hydroxide (LiOH, 1.5 eq) to the solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, acidify the reaction mixture to pH 3-4 with 1N HCl. Extract the product with ethyl acetate (3 x volumes).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the carboxylic acid product, which can often be used in the next step without further purification.
Protocol 2: Parallel Amide Coupling
This protocol details the parallel synthesis of an amide library in a 96-well plate format.
-
Stock Solution Preparation: Prepare a stock solution of the carboxylic acid from Protocol 1 (1.0 eq) in DMF. Prepare stock solutions of a diverse library of primary and secondary amines (1.2 eq each) in DMF in a separate 96-well plate.
-
Reagent Addition: To each well of a 96-well reaction plate, add the carboxylic acid stock solution. Subsequently, add HATU (1.2 eq) and DIPEA (3.0 eq) to each well. Finally, add the amine stock solutions to their respective wells.
-
Reaction Incubation: Seal the plate and agitate at room temperature for 12-16 hours.
-
Quenching and Extraction: Quench the reactions by adding water to each well. Perform a liquid-liquid extraction by adding ethyl acetate to each well, mixing, and then separating the layers.
-
Purification: The crude products can be purified by parallel solid-phase extraction (SPE) or by preparative HPLC.
Protocol 3: Cbz Deprotection
This protocol describes the removal of the benzyloxycarbonyl protecting group.
-
Reaction Setup: Dissolve the Cbz-protected amide (1.0 eq) in methanol.
-
Catalyst Addition: Add Palladium on carbon (10% w/w, 0.1 eq) to the solution.
-
Hydrogenation: Stir the reaction mixture under a hydrogen atmosphere (balloon or Parr shaker) for 4-8 hours.
-
Filtration and Concentration: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with methanol. Concentrate the filtrate under reduced pressure to obtain the deprotected piperidine derivative.
Protocol 4: Parallel Reductive Amination
This protocol details the parallel N-functionalization with a library of aldehydes.
-
Stock Solution Preparation: Prepare a stock solution of the deprotected piperidine from Protocol 3 (1.0 eq) in 1,2-dichloroethane (DCE). Prepare stock solutions of a diverse library of aldehydes (1.2 eq each) in DCE in a 96-well plate.
-
Reagent Addition: Add the piperidine stock solution to each well of a 96-well reaction plate. Then, add the aldehyde stock solutions to their respective wells.
-
Reducing Agent Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) to each well.
-
Reaction Incubation: Seal the plate and agitate at room temperature for 12-18 hours.
-
Work-up and Purification: Quench the reactions with saturated aqueous sodium bicarbonate. Extract with dichloromethane. The crude products can be purified by parallel SPE or preparative HPLC.
Visualizations
Caption: Workflow for the parallel synthesis of a diverse piperidine library.
Caption: Logical relationship of diversification points on the piperidine scaffold.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Benzyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate
Welcome to the technical support center for the synthesis of Benzyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in successfully navigating this synthetic procedure.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route to prepare this compound?
A1: The most widely employed and straightforward method is the N-protection of the piperidine ring of a suitable precursor. This typically involves the reaction of methyl 2-(piperidin-4-yl)acetate with benzyl chloroformate (Cbz-Cl) in the presence of a base. This one-step process is generally high-yielding and uses readily available starting materials.
Q2: My final product is contaminated with the starting material, methyl 2-(piperidin-4-yl)acetate. What are the likely causes?
A2: The presence of unreacted starting material is a common issue that typically points to an incomplete reaction. The primary causes include:
-
Insufficient Benzyl Chloroformate (Cbz-Cl): The stoichiometry may be incorrect, or the Cbz-Cl reagent may have degraded due to improper storage (sensitivity to moisture).
-
Inadequate Base: The base may not be strong enough or may be present in insufficient quantity to neutralize the HCl generated during the reaction.
-
Low Reaction Temperature: The reaction may be too slow at lower temperatures, requiring more time or gentle warming to proceed to completion.
Q3: The yield of my N-protection reaction is consistently low. How can I optimize it?
A3: To improve a low yield, consider the following adjustments:
-
Reagent Stoichiometry: Use a slight excess (1.05-1.2 equivalents) of fresh benzyl chloroformate to ensure the reaction goes to completion.
-
Choice of Base and Solvent: A common and effective combination is using a base like sodium bicarbonate or triethylamine in a solvent system such as dichloromethane (DCM), tetrahydrofuran (THF), or a biphasic system with water.[1] Using a stronger, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) can also be beneficial.[2]
-
Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider extending the reaction time or allowing the mixture to warm from 0 °C to room temperature.
Q4: During the aqueous workup, I am experiencing persistent emulsions. What is the best way to handle this?
A4: Emulsions during the extraction process can be problematic. To resolve them, you can try:
-
Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine) to increase the ionic strength of the aqueous phase, which often helps to break up emulsions.
-
Filtration: Passing the mixture through a pad of Celite or glass wool can sometimes resolve the issue.
-
Patience: Allowing the mixture to stand undisturbed for an extended period can lead to phase separation.
-
Solvent Modification: Adding a small amount of a different organic solvent might change the properties of the organic layer enough to break the emulsion.
Q5: Are there potential byproducts I should be aware of during this synthesis?
A5: Besides unreacted starting material, the main potential byproduct is benzyl alcohol, which can form from the hydrolysis of benzyl chloroformate. If the reaction is run for an extended period at elevated temperatures, there is a minor risk of side reactions involving the ester moiety, although this is uncommon under standard Cbz-protection conditions. Proper purification, typically via flash column chromatography, is usually sufficient to remove these impurities.
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis, their probable causes, and recommended solutions.
| Problem | Possible Causes | Recommended Solutions |
| Low or No Product Formation | 1. Degraded benzyl chloroformate (Cbz-Cl).2. Incorrect base or insufficient amount.3. Reaction conditions (time, temp.) not optimal. | 1. Use a fresh bottle of Cbz-Cl or purify the existing stock.2. Ensure at least one equivalent of base (e.g., NaHCO₃, Et₃N) is used. Consider a stronger base if needed.3. Monitor reaction by TLC. Increase reaction time or allow it to warm to room temperature. |
| Product Contaminated with Starting Material | 1. Insufficient Cbz-Cl used.2. Reaction did not go to completion. | 1. Use a slight excess (1.05-1.2 eq.) of Cbz-Cl.2. Extend reaction time and ensure adequate mixing. |
| Formation of Benzyl Alcohol Byproduct | 1. Hydrolysis of Cbz-Cl due to excess water or prolonged reaction time at room temperature. | 1. Use anhydrous solvents if possible.2. Perform the reaction at 0 °C to minimize hydrolysis.3. Remove benzyl alcohol via column chromatography. |
| Oily or "Gummy" Final Product | 1. Residual solvent (e.g., DCM, THF, Ethyl Acetate).2. Presence of non-crystalline impurities. | 1. Dry the product under high vacuum for an extended period.2. Re-purify using flash column chromatography with an optimized solvent gradient. |
Experimental Protocol
Synthesis of this compound from Methyl 2-(piperidin-4-yl)acetate
This protocol details the N-benzoxycarbonyl protection of methyl 2-(piperidin-4-yl)acetate.
Reagents and Materials:
-
Methyl 2-(piperidin-4-yl)acetate (1.0 eq.)
-
Benzyl chloroformate (Cbz-Cl, 1.1 eq.)
-
Sodium bicarbonate (NaHCO₃, 2.0 eq.)
-
Dichloromethane (DCM)
-
Water (H₂O)
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, and ice bath.
Procedure:
-
In a round-bottom flask, dissolve methyl 2-(piperidin-4-yl)acetate (1.0 eq.) in a mixture of DCM and water (e.g., a 2:1 ratio).
-
Add sodium bicarbonate (2.0 eq.) to the solution and cool the flask to 0 °C in an ice bath with vigorous stirring.
-
Slowly add benzyl chloroformate (1.1 eq.) dropwise to the cold suspension over 15-20 minutes. Ensure the temperature remains between 0-5 °C during the addition.
-
After the addition is complete, allow the reaction mixture to stir vigorously at 0 °C for 1 hour, then let it warm to room temperature and continue stirring for an additional 2-4 hours.
-
Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of Hexane:Ethyl Acetate as eluent). The product spot should be less polar than the starting material.
-
Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with DCM (2x).
-
Combine all organic layers and wash sequentially with water and then brine.
-
Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude oil via flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to obtain the pure this compound as a clear oil or white solid.
Visual Guides
The following diagrams illustrate the synthetic workflow and troubleshooting logic.
Caption: High-level workflow for the synthesis.
Caption: Troubleshooting logic for common synthesis issues.
References
Technical Support Center: Synthesis of Benzyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides troubleshooting advice and optimized protocols to improve the yield and purity of Benzyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate. The primary synthetic route involves the N-protection of a piperidine derivative with benzyl chloroformate (Cbz-Cl).
Frequently Asked Questions (FAQs)
Q1: My reaction yield is low or the synthesis is incomplete. What are the common causes?
A1: Low yields in this N-protection reaction are often traced back to a few key factors:
-
Insufficient Basicity: The reaction between the piperidine's secondary amine and benzyl chloroformate generates hydrochloric acid (HCl).[1] This acid can protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[2] It is crucial to add a non-nucleophilic base to scavenge the acid.[2]
-
Reagent Quality: Benzyl chloroformate can degrade over time, especially with exposure to moisture.[3] Using old or improperly stored Cbz-Cl can lead to significantly lower yields. Always use a fresh or properly stored reagent.
-
Presence of Moisture: Water can react vigorously with benzyl chloroformate, hydrolyzing it to benzyl alcohol and HCl, which consumes the reagent and can complicate purification.[3] Using anhydrous solvents and properly dried glassware is essential.
Q2: I'm observing multiple byproducts on my TLC/LC-MS. What are they and how can I minimize them?
A2: The most common impurities are unreacted starting material and byproducts from the degradation of benzyl chloroformate.
-
Unreacted Starting Material: This often results from the issues described in Q1 (insufficient base or inactive Cbz-Cl). Ensure you use at least 1.5 equivalents of base and a slight excess (1.05 - 1.2 equivalents) of high-quality benzyl chloroformate.[4][5]
-
Benzyl Alcohol: This forms if the benzyl chloroformate is hydrolyzed by water.[3] Rigorous anhydrous conditions are the best preventative measure.
-
Over-alkylation/Quaternary Salt Formation: While less common with Cbz-Cl compared to alkyl halides, adding the Cbz-Cl slowly to the reaction mixture at a low temperature (0 °C) helps ensure a clean, controlled reaction.[4][6]
Q3: What are the optimal reaction conditions (base, solvent, temperature) for this synthesis?
A3: Optimal conditions balance reactivity with the minimization of side reactions.
-
Base: A non-nucleophilic tertiary amine like triethylamine (NEt₃) or N,N-diisopropylethylamine (DIPEA) is ideal.[2][4] Inorganic bases like sodium carbonate or sodium bicarbonate in an aqueous/organic biphasic system (Schotten-Baumann conditions) are also effective.[1][7]
-
Solvent: Anhydrous polar aprotic solvents are preferred. Dichloromethane (DCM) is a common and effective choice.[4] Acetonitrile (MeCN) and Dimethylformamide (DMF) can also be used.[2][8]
-
Temperature: The reaction should be started at a low temperature (0 °C) during the addition of benzyl chloroformate to control the initial exothermic reaction and prevent reagent degradation.[4][5] The reaction can then be allowed to slowly warm to room temperature to proceed to completion.[4]
Q4: What is the most effective method for purifying the final product?
A4: The crude product is typically an oil or solid that requires purification to remove the base hydrochloride salt and any organic byproducts.
-
Aqueous Workup: First, wash the crude reaction mixture with water, a weak acid (like dilute HCl) to remove excess base, and brine.
-
Column Chromatography: The most effective method for achieving high purity is silica gel column chromatography.[8] A solvent system with a gradient of ethyl acetate in hexanes is typically effective at separating the desired product from less polar impurities like benzyl alcohol and any unreacted starting materials.
Troubleshooting Guide
| Symptom / Observation | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Inactive Benzyl Chloroformate: Reagent has degraded due to age or moisture.[3] | Use a fresh bottle of benzyl chloroformate. Store it properly at 2-8°C, sealed, and under an inert atmosphere. |
| 2. Insufficient Base: HCl byproduct is protonating and deactivating the starting amine.[2] | Use at least 1.5 equivalents of a non-nucleophilic base (e.g., NEt₃, DIPEA).[4] | |
| 3. Presence of Water: Hydrolysis of Cbz-Cl.[3] | Use anhydrous solvents (e.g., DCM, MeCN) and ensure all glassware is oven-dried before use. Run the reaction under an inert atmosphere (Nitrogen or Argon). | |
| Multiple Spots on TLC / Difficult Purification | 1. Unreacted Starting Material: Incomplete reaction. | Monitor the reaction to completion using TLC. Consider adding a slight excess (1.1 eq.) of Cbz-Cl. |
| 2. Formation of Benzyl Alcohol: Hydrolysis of Cbz-Cl. | Improve anhydrous techniques as mentioned above. | |
| 3. Amine Adhesion to Silica Gel: Basic nature of the product causes streaking on the column. | Pre-treat the silica gel with a small amount of triethylamine (e.g., 1% in the eluent) to neutralize acidic sites and improve peak shape during chromatography. |
Detailed Experimental Protocol
This protocol describes a general procedure for the N-Cbz protection of methyl 4-(2-oxo-2-methoxyethyl)piperidine.
Materials:
-
Methyl 4-(2-oxo-2-methoxyethyl)piperidine (1.0 eq.)
-
Benzyl Chloroformate (Cbz-Cl) (1.1 eq.)
-
Triethylamine (NEt₃) or DIPEA (1.5 eq.)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Set up an oven-dried, round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (Nitrogen or Argon).
-
To the flask, add the piperidine starting material (1.0 eq.) and dissolve it in anhydrous DCM (to make an approx. 0.1-0.2 M solution).
-
Add triethylamine (1.5 eq.) to the solution.[4]
-
Cool the mixture to 0 °C in an ice-water bath.[4]
-
Slowly add benzyl chloroformate (1.1 eq.) dropwise to the stirred solution, ensuring the internal temperature remains below 10 °C.[5]
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours.[4][9]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Separate the organic layer. Wash it sequentially with saturated aqueous NaHCO₃ solution and then with brine.[4]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to obtain the pure this compound.
Visualizations
Caption: Standard workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low-yield reactions.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. benchchem.com [benchchem.com]
- 3. grokipedia.com [grokipedia.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Page loading... [wap.guidechem.com]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 9. Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester_Chemicalbook [chemicalbook.com]
Troubleshooting incomplete Cbz deprotection of piperidines
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the carboxybenzyl (Cbz) deprotection of piperidines.
Troubleshooting Guide: Incomplete Deprotection
Question: My primary method for Cbz deprotection, catalytic hydrogenation, is slow, incomplete, or has failed entirely. What are the potential causes and how can I resolve this?
Answer:
Slow or incomplete catalytic hydrogenation is a frequent challenge. Several factors can contribute to this issue. Systematically investigating the following potential causes will help identify and solve the problem.
-
Catalyst Inactivation (Poisoning): The palladium catalyst is highly susceptible to poisoning by various functional groups and impurities.[1]
-
Solution: Ensure the substrate and solvents are free from sulfur-containing compounds (e.g., thiols, thioethers), which irreversibly poison the catalyst. Other problematic functional groups include those that can coordinate strongly to the metal. If poisoning is suspected, the reaction mixture may need to be filtered and re-subjected to the reaction with a fresh batch of catalyst.
-
-
Poor Catalyst Quality or Activity: The activity of Palladium on carbon (Pd/C) can diminish over time or vary between batches.[1][2]
-
Solution: Use a fresh, high-quality catalyst from a reputable supplier. For particularly stubborn deprotections, consider using a more active catalyst such as Pearlman's catalyst (Pd(OH)₂/C).[1]
-
-
Insufficient Hydrogen Source: The reaction requires an adequate supply of hydrogen for the hydrogenolysis to proceed to completion.
-
Solution: If using hydrogen gas (H₂), ensure there are no leaks in the system. Purge the reaction vessel thoroughly to replace air with hydrogen. Increasing the hydrogen pressure (e.g., from atmospheric pressure to 50 psi) can significantly accelerate the reaction rate.[2] If using a transfer hydrogenolysis reagent like ammonium formate, ensure a sufficient molar excess is used.[3]
-
-
Inadequate Mixing: As a heterogeneous reaction, efficient contact between the substrate in solution, the solid catalyst, and the hydrogen source is critical.
-
Reaction Has Stalled: If the reaction starts but does not proceed to completion, the catalyst may have become deactivated during the process.
-
Solution: Filter the reaction mixture through a pad of Celite to remove the spent catalyst and then add a fresh portion of the catalyst to the filtrate. Continue the reaction and monitor for completion.[4]
-
Frequently Asked Questions (FAQs)
Q1: What is the most common method for Cbz deprotection of piperidines?
The most prevalent method is catalytic hydrogenation.[2] This technique typically involves stirring the Cbz-protected piperidine with a palladium on carbon (Pd/C) catalyst in a suitable solvent (like methanol or ethanol) under a hydrogen atmosphere.[4][5] It is favored because its byproducts, toluene and carbon dioxide, are volatile and easily removed, resulting in a clean reaction profile.[2]
Q2: I am observing side products from the reduction of other functional groups. How can I improve selectivity?
Over-reduction of sensitive functional groups such as alkenes, alkynes, nitro groups, or aryl halides is a known drawback of standard catalytic hydrogenation.[2][6] To enhance selectivity, consider switching to transfer hydrogenolysis.[2] Using a hydrogen donor like ammonium formate with Pd/C is often milder and can provide better selectivity, preserving other reducible groups.[3]
Q3: My substrate is sensitive to hydrogenation conditions or contains groups that poison the catalyst. What are my alternatives?
For substrates incompatible with hydrogenation, several alternative methods are available:
-
Acid-Mediated Cleavage: Strong acids can cleave the Cbz group. A common reagent is HBr in acetic acid.[1] For substrates sensitive to strong acids, milder Lewis acid conditions, such as aluminum chloride (AlCl₃) in hexafluoroisopropanol (HFIP), can be effective.[2][7] These methods are metal-free, which can be advantageous for process safety and regulatory compliance.[8]
-
Nucleophilic Cleavage: This method is ideal for substrates containing sulfur or other functionalities that poison palladium catalysts.[3] A common protocol involves heating the substrate with 2-mercaptoethanol and a base like potassium acetate in a solvent such as N,N-Dimethylacetamide (DMAC).[2][6]
Q4: How can I effectively monitor the progress of my deprotection reaction?
Thin-Layer Chromatography (TLC) is a rapid and effective technique for monitoring reaction progress.[9] To do this, spot three lanes on a TLC plate: the starting material (reactant), the reaction mixture, and a "co-spot" containing both the starting material and the reaction mixture.[9] The reaction is complete when the spot corresponding to the starting material is no longer visible in the reaction mixture lane, and a new, typically more polar, spot for the deprotected piperidine product has appeared.[9]
Data Presentation: Comparison of Cbz Deprotection Methods
The following table summarizes common methods for Cbz deprotection, highlighting their key features to aid in selecting the optimal conditions for your specific substrate.
| Method | Reagents/Catalyst | Typical Conditions | Advantages | Disadvantages |
| Catalytic Hydrogenation | H₂ (gas, 1-3 atm), 5-10% Pd/C | MeOH or EtOH, Room Temp | Mild, neutral pH; clean byproducts (toluene, CO₂).[2][3] | Can be slow; catalyst quality varies; may reduce other functional groups; catalyst poisoning by sulfur.[2][3] |
| Transfer Hydrogenolysis | Ammonium Formate (HCOONH₄), Pd/C | i-PrOH or MeOH, Reflux/Microwave | Avoids handling H₂ gas; often faster and more selective than direct hydrogenation.[2][3] | Can still reduce some sensitive groups; requires elevated temperatures.[2] |
| Acidic Cleavage | 33% HBr in Acetic Acid | Glacial Acetic Acid, Room Temp | Effective for hydrogenation-sensitive substrates. | Harsh acidic conditions; benzyl cation byproduct can cause side reactions.[2] |
| Lewis Acid Cleavage | AlCl₃, HFIP | HFIP, Room Temp | Milder than HBr/AcOH; tolerates many functional groups.[2][7] | Requires specific fluorinated solvent; workup involves quenching.[1] |
| Nucleophilic Cleavage | 2-Mercaptoethanol, KOAc | DMAC, 75 °C | Ideal for substrates that poison Pd catalysts (e.g., sulfur-containing).[3][7] | Requires elevated temperature and basic conditions; thiol reagents have a strong odor.[3] |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Pd/C
-
Dissolution: Dissolve the N-Cbz-protected piperidine (1.0 equiv) in a suitable solvent such as methanol, ethanol, or ethyl acetate in a flask equipped with a stir bar.[1]
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol% by weight relative to the substrate).
-
Hydrogenation: Securely fit the reaction vessel with a hydrogen balloon or connect it to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this process three times to ensure an inert atmosphere.[4]
-
Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere (typically 1 atm) at room temperature.[4]
-
Monitoring: Monitor the reaction's progress by TLC until the starting material is completely consumed.[9]
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.[10] Rinse the pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected piperidine. Further purification can be performed if necessary.
Protocol 2: Acid-Mediated Deprotection with HCl
-
Dissolution: In a round-bottom flask, dissolve the N-Cbz-protected piperidine (1.0 equiv) in a suitable solvent like isopropanol or use concentrated HCl directly.[8]
-
Reaction: Stir the mixture at room temperature. For more robust substrates, the reaction can be heated (e.g., to 65-75 °C) to increase the rate.[8]
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, concentrate the mixture to dryness under reduced pressure. This will typically yield the hydrochloride salt of the deprotected piperidine.[8]
Protocol 3: Nucleophilic Cleavage with 2-Mercaptoethanol
-
Setup: To a solution of the Cbz-protected piperidine (1.0 equiv) in N,N-Dimethylacetamide (DMAC), add potassium acetate (KOAc, e.g., 4 equiv).[2]
-
Reagent Addition: Add 2-mercaptoethanol (e.g., 2 equiv).[2]
-
Reaction: Heat the reaction mixture to 75 °C and stir until the reaction is complete as monitored by TLC or LC-MS.[2][6]
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove DMAC and salts.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography if necessary.[2]
Visualizations
Caption: Troubleshooting workflow for incomplete Cbz deprotection.
Caption: Cbz deprotection of piperidine via catalytic hydrogenolysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. scientificupdate.com [scientificupdate.com]
- 7. Cbz-Protected Amino Groups [organic-chemistry.org]
- 8. tdcommons.org [tdcommons.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. total-synthesis.com [total-synthesis.com]
Technical Support Center: Preventing Piperidine Ring Opening During Hydrolysis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenge of preventing piperidine ring opening during the hydrolysis of esters and other labile functional groups.
Frequently Asked Questions (FAQs)
Q1: Why is the piperidine ring susceptible to opening during hydrolysis?
A1: The piperidine ring, a saturated heterocycle, is generally stable. However, its stability can be compromised under certain hydrolytic conditions. The nitrogen atom's basicity and nucleophilicity can facilitate side reactions, especially under harsh acidic or basic conditions.[1] Ring opening can occur through various mechanisms, including oxidative cleavage or the formation of reactive iminium intermediates that are susceptible to nucleophilic attack, leading to C-N bond scission.[2][3]
Q2: Under which pH conditions is the piperidine ring most unstable?
A2: The piperidine ring shows significant degradation under both acidic and basic hydrolysis stress conditions.[1] Strong acids can protonate the nitrogen, potentially activating the ring for nucleophilic attack or rearrangement. Strong bases, particularly at elevated temperatures, can promote elimination-type reactions or other degradation pathways. The ring is generally most stable under neutral or near-neutral pH conditions and at moderate temperatures.
Q3: What are the primary strategies to prevent piperidine ring opening during ester hydrolysis?
A3: There are two main strategies to safeguard the piperidine ring during hydrolysis:
-
Nitrogen Protection: Introducing an electron-withdrawing protecting group on the piperidine nitrogen significantly reduces its basicity and nucleophilicity. This modification makes the ring less prone to participating in side reactions. The tert-butyloxycarbonyl (Boc) group is a common choice due to its stability in basic and nucleophilic conditions, though it is sensitive to acid.[4]
-
Mild Hydrolysis Conditions: Avoiding harsh reagents and high temperatures is crucial. Enzymatic hydrolysis offers a highly selective and mild alternative for cleaving ester bonds without affecting the core structure.[5] Additionally, certain mild chemical methods can be employed that operate under near-neutral pH.
Q4: Which protecting groups are most effective for stabilizing the piperidine ring?
A4: The choice of protecting group depends on the overall synthetic route and the conditions of subsequent reaction steps.
-
tert-Butyloxycarbonyl (Boc): Excellent for protection under basic and neutral conditions. It is easily removed with mild acid (e.g., trifluoroacetic acid in dichloromethane), but this lability means it is unsuitable for acid-catalyzed hydrolysis.[4]
-
Carbobenzyloxy (Cbz): Stable to mild acids and bases, making it more versatile. It is typically removed by catalytic hydrogenation, which is a mild procedure that is unlikely to affect the saturated piperidine ring.
Troubleshooting Guides
This section addresses specific issues you may encounter in the lab.
Issue 1: My piperidine-containing compound is degrading during acid-catalyzed ester hydrolysis.
-
Potential Cause: The acidic conditions are protonating the piperidine nitrogen, activating the ring and leading to cleavage.
-
Troubleshooting Steps:
-
Avoid Strong Acid: Discontinue the use of strong acids like HCl or H₂SO₄ for hydrolysis.[6] This method is often too harsh for complex molecules with sensitive functional groups.
-
Protect the Nitrogen: If acidic conditions are unavoidable for other parts of your molecule, protect the piperidine nitrogen with an acid-stable group like Cbz prior to hydrolysis.
-
Switch to a Milder Method: The recommended solution is to change your hydrolysis strategy. Consider enzymatic hydrolysis, which operates under neutral pH.[5]
-
Issue 2: My compound is showing side products consistent with ring opening during base-catalyzed hydrolysis (saponification).
-
Potential Cause: High concentrations of hydroxide and elevated temperatures can promote degradation pathways.
-
Troubleshooting Steps:
-
Lower Temperature: Perform the reaction at room temperature or 0 °C, even if it requires a longer reaction time.
-
Use a Milder Base: Instead of NaOH or KOH, consider using lithium hydroxide (LiOH) or potassium trimethylsilanolate (KOTMS), which can be effective under milder conditions.[7]
-
Protect the Nitrogen: The Boc group is stable to basic conditions and effectively deactivates the ring nitrogen, preventing its participation in side reactions.[4]
-
Consider Enzymatic Hydrolysis: This remains the safest alternative to avoid basic conditions altogether.[5]
-
Data Presentation
The following tables summarize key data for easy comparison of methods and conditions.
Table 1: General Stability of the Piperidine Ring under Various Hydrolysis Conditions
| Condition | Reagents | Temperature | Ring Stability | Comments |
| Strongly Acidic | >1M HCl or H₂SO₄ | Reflux | Poor | High risk of degradation and ring opening.[1] |
| Mildly Acidic | Dilute organic acids | Room Temp | Moderate | Risk remains, especially with prolonged reaction times. |
| Neutral (Enzymatic) | Lipase, Esterase in buffer | 25-37 °C | Excellent | Highly specific for the ester, preserving the piperidine ring.[5] |
| Mildly Basic | LiOH in THF/H₂O | Room Temp | Good | Generally safe, but substrate-dependent. |
| Strongly Basic | >1M NaOH or KOH | Reflux | Poor | High risk of degradation and side reactions.[1] |
Table 2: Enzymatic Hydrolysis of N-Protected 2-Acetoxymethylpiperidine Derivatives
This table demonstrates the successful hydrolysis of esters on N-protected piperidines using Liver Acetone Powders (LAPs) as a source of hydrolases, indicating the stability of the protected ring under these conditions.
| N-Protecting Group | Substrate | Enzyme Source | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |
| Tosyl (Ts) | N-Ts-2-acetoxymethylpiperidine | Pig LAP | >50 | - | [5] |
| Boc | N-Boc-2-acetoxymethylpiperidine | Pig LAP | 38 | 8 | [5] |
Data adapted from a study on the enzymatic resolution of piperidine derivatives, demonstrating the compatibility of these protecting groups with enzymatic hydrolysis.[5]
Experimental Protocols
Protocol 1: N-Boc Protection of a Piperidine Derivative
This protocol describes a general procedure for protecting the nitrogen of a piperidine ring.
-
Dissolve Substrate: Dissolve the piperidine-containing compound (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or acetonitrile.
-
Add Base: Add a non-nucleophilic base like triethylamine (Et₃N, 1.5 eq.) or diisopropylethylamine (DIPEA, 1.5 eq.) to the solution.
-
Add Boc Anhydride: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq.) in the same solvent.
-
React: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, quench with water or a saturated aqueous solution of ammonium chloride. Separate the organic layer.
-
Extract and Dry: Extract the aqueous layer with the organic solvent (e.g., DCM). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify: Purify the crude product by column chromatography on silica gel to obtain the pure N-Boc protected piperidine.
Protocol 2: Enzymatic Hydrolysis of an Ester on an N-Protected Piperidine
This protocol provides a method for mild ester cleavage that preserves the piperidine ring.
-
Prepare Substrate Solution: Dissolve the N-protected piperidine ester (e.g., 5 mg) in a minimal amount of a water-miscible co-solvent like acetonitrile or DMSO (e.g., 0.05 mL).
-
Prepare Buffer: Add a phosphate buffer solution (e.g., 0.45 mL of 0.1 M, pH 7.0).
-
Add Enzyme: Add the enzyme source, such as a commercially available lipase or Liver Acetone Powder (LAP) (e.g., 10 mg).[5]
-
Incubate: Stir the mixture at a controlled temperature (e.g., 25-37 °C) for 12-48 hours. Monitor the reaction by TLC or LC-MS.
-
Extract Product: Upon completion, extract the mixture with an organic solvent such as dichloromethane or ethyl acetate (2x volume).
-
Isolate: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to yield the hydrolyzed product.
Visualizations
Mechanism: Plausible Acid-Catalyzed Piperidine Ring Opening
References
- 1. researchgate.net [researchgate.net]
- 2. Selective Synthesis of Tetrahydroisoquinoline and Piperidine Scaffolds by Oxidative Ring Opening/Ring Closing Protocols of Substituted Indenes and Cyclopentenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thieme-connect.de [thieme-connect.de]
- 4. benchchem.com [benchchem.com]
- 5. redalyc.org [redalyc.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. researchgate.net [researchgate.net]
Optimization of reaction conditions for alkylating Benzyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the optimization of reaction conditions for the alkylation of Benzyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered during the N-alkylation of this piperidine derivative?
A1: The primary challenges include incomplete conversion of the starting material, the formation of over-alkylation products (quaternary ammonium salts), and difficulties in product purification.[1] The steric hindrance posed by the carbamate group and the substituent at the 4-position can also affect the reaction rate.
Q2: What is the role of the base in this reaction, and which bases are recommended?
A2: The base neutralizes the acid (typically H-X, where X is a halide) generated during the reaction, which would otherwise protonate the piperidine nitrogen and render it non-nucleophilic.[1] Common non-nucleophilic bases such as potassium carbonate (K₂CO₃), triethylamine (Et₃N), and N,N-diisopropylethylamine (DIPEA) are recommended to drive the reaction to completion.[1]
Q3: How does the choice of alkylating agent affect the reaction?
A3: The reactivity of the alkylating agent is crucial. Alkyl iodides are generally more reactive than alkyl bromides, which are in turn more reactive than alkyl chlorides.[1] For sluggish reactions, switching to a more reactive alkyl halide can improve the conversion rate.
Q4: Can the reaction temperature be increased to improve a slow reaction?
A4: Yes, increasing the reaction temperature can help overcome the activation energy barrier, especially in cases of steric hindrance. However, elevated temperatures may also lead to an increase in side products. Therefore, temperature optimization is recommended for each specific substrate and alkylating agent combination.[1]
Q5: What is a common method to avoid the formation of the quaternary ammonium salt byproduct?
A5: Over-alkylation leading to a quaternary ammonium salt is a common side reaction, especially with highly reactive alkylating agents.[1] To minimize this, it is recommended to use a slight excess of the piperidine starting material relative to the alkylating agent and to add the alkylating agent slowly to the reaction mixture.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Insufficiently reactive alkylating agent. 2. Base is not strong enough or is insoluble. 3. Low reaction temperature. 4. Steric hindrance from the substrate or alkylating agent. | 1. Switch from an alkyl chloride or bromide to an alkyl iodide. 2. Use a stronger base (e.g., K₂CO₃, DIPEA) and ensure good mixing. Consider a more polar solvent like DMF to improve solubility. 3. Gradually increase the reaction temperature, monitoring for side product formation. 4. Increase reaction time and/or temperature. If the issue persists, a less sterically hindered alkylating agent may be necessary. |
| Formation of Quaternary Ammonium Salt (Over-alkylation) | 1. Excess of alkylating agent. 2. Alkylating agent added too quickly. 3. High reactivity of the alkylating agent. | 1. Use a slight excess (1.1-1.2 equivalents) of the piperidine starting material. 2. Add the alkylating agent dropwise or via a syringe pump over an extended period. 3. Consider using a less reactive alkylating agent (e.g., bromide instead of iodide) and moderately increasing the temperature. |
| Difficult Purification | 1. Presence of unreacted starting material and/or alkylating agent. 2. Formation of polar byproducts (e.g., quaternary salt). | 1. Optimize the reaction to go to completion. A basic aqueous wash can help remove unreacted alkylating agent. 2. The quaternary salt is highly polar and can often be removed by an aqueous wash. If it co-elutes with the product during column chromatography, optimizing the solvent system is necessary. |
| Reaction Stalls | 1. The acid generated is quenching the piperidine nucleophile. 2. Reagents are not soluble in the chosen solvent. | 1. Ensure at least a stoichiometric amount of a suitable base is used. 2. Switch to a more polar aprotic solvent like DMF or DMSO. |
Optimization of Reaction Conditions
The following table summarizes typical reaction conditions for the N-alkylation of piperidine derivatives similar to this compound. The optimal conditions for a specific reaction should be determined experimentally.
| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Methyl Iodide | K₂CO₃ | Acetonitrile | Reflux | 6 - 12 | 85 - 95 |
| Ethyl Bromide | K₂CO₃ | DMF | 60 - 80 | 12 - 24 | 80 - 90 |
| Benzyl Bromide | DIPEA | DCM | Room Temp | 12 - 18 | 90 - 98 |
| Isopropyl Iodide | K₂CO₃ | DMF | 80 - 100 | 24 - 48 | 60 - 75 |
Experimental Protocols
General Protocol for N-Alkylation
This protocol provides a general procedure for the N-alkylation of this compound using an alkyl halide.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 eq)
-
Anhydrous potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA) (1.5 eq)
-
Anhydrous N,N-dimethylformamide (DMF) or acetonitrile
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the chosen anhydrous solvent (to make a ~0.1 M solution).
-
Add the base (1.5 eq) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes.
-
Slowly add the alkyl halide (1.1 eq) to the reaction mixture.
-
Stir the reaction at the desired temperature (room temperature to reflux, depending on the reactivity of the alkylating agent) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol for Reductive Amination
This method is an alternative to direct alkylation and is particularly useful for introducing alkyl groups from aldehydes or ketones, while avoiding the formation of quaternary ammonium salts.
Materials:
-
This compound
-
Aldehyde or ketone (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve this compound (1.0 eq) and the aldehyde or ketone (1.1 eq) in the chosen anhydrous solvent.
-
Add a catalytic amount of glacial acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine/enamine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Caption: General experimental workflow for the N-alkylation reaction.
Caption: Troubleshooting decision tree for low reaction conversion.
References
Removal of impurities from Benzyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Benzyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate. The information is designed to address common issues encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: The most common impurities typically arise from unreacted starting materials and side-products from the N-protection step. These can include:
-
Methyl 4-(piperidyl)acetate: The unreacted starting material.
-
Benzyl chloroformate: The N-protecting reagent.
-
Benzyl alcohol: A byproduct formed from the hydrolysis of benzyl chloroformate.
-
Dibenzyl carbonate: Formed from the reaction of benzyl chloroformate with benzyl alcohol or by-product of the Cbz-Cl synthesis.[1]
-
Over-alkylated species: If the reaction conditions are not carefully controlled, dialkylation of the piperidine nitrogen can occur.[2]
Q2: How can I monitor the progress of the purification?
A2: Thin-Layer Chromatography (TLC) is a quick and effective method to monitor the purification process. A common solvent system for TLC analysis is a mixture of ethyl acetate and hexane. The product, this compound, is moderately polar. Impurities such as benzyl alcohol are more polar and will have a lower Rf value, while less polar impurities like dibenzyl carbonate will have a higher Rf value. It is advisable to run a TLC of the crude material alongside the starting materials to identify the spots corresponding to impurities.
Q3: What is the recommended method for purifying crude this compound?
A3: Flash column chromatography is the most effective and widely used method for purifying this compound on a laboratory scale.[3][4] A silica gel stationary phase with a gradient elution of ethyl acetate in hexane is typically employed to separate the desired product from both more polar and less polar impurities.
Q4: My purified product still shows impurities by NMR. What should I do?
A4: If minor impurities persist after column chromatography, a second purification step may be necessary. Recrystallization can be an effective method for removing trace impurities if the product is a solid at room temperature. If it is an oil, a second column chromatography with a shallower solvent gradient can improve separation. It is also crucial to ensure that the solvents used for purification are of high purity to avoid introducing new contaminants.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Product is contaminated with a less polar impurity (higher Rf on TLC). | This is likely unreacted benzyl chloroformate or dibenzyl carbonate. | During flash chromatography, start with a low polarity eluent (e.g., 5-10% ethyl acetate in hexane) to first elute these nonpolar impurities before increasing the polarity to elute the product. |
| Product is contaminated with a more polar impurity (lower Rf on TLC). | This is likely unreacted methyl 4-(piperidyl)acetate or benzyl alcohol. | Use a solvent system of appropriate polarity during flash chromatography to ensure the product elutes well ahead of these polar impurities. A final wash of the combined organic fractions with water or brine during the work-up can also help remove some water-soluble polar impurities. |
| Multiple spots are observed on TLC after purification. | The column may have been overloaded, or the solvent gradient may have been too steep. | Reduce the amount of crude material loaded onto the column. Use a shallower and more gradual solvent gradient during flash chromatography to improve the separation of compounds with similar polarities. |
| Low yield of purified product. | The product may have been partially lost during the work-up or column chromatography. The reaction may not have gone to completion. | Ensure complete extraction of the product from the aqueous phase during the work-up. Monitor fractions carefully during column chromatography to avoid discarding fractions containing the product. Check the reaction completion by TLC before starting the work-up. |
| The product appears as an oil, but is reported to be a solid. | The presence of residual solvent or impurities can lower the melting point. | Dry the product under high vacuum for an extended period to remove all traces of solvent. If impurities are still suspected, re-purify the product. |
Quantitative Data Summary
The following table summarizes typical results that can be expected from the purification of this compound using flash column chromatography.
| Parameter | Crude Product | After Flash Chromatography |
| Purity (by ¹H NMR) | 70-85% | >95% |
| Typical Yield | N/A | 75-90% |
| Appearance | Yellow to brown oil | Colorless to pale yellow oil |
Experimental Protocol: Flash Column Chromatography
This protocol outlines a general procedure for the purification of this compound using flash column chromatography.
1. Materials and Reagents:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
TLC plates (silica gel 60 F254)
-
Glass column for flash chromatography
-
Pressurized air or nitrogen source
-
Collection tubes
2. Procedure:
-
TLC Analysis of Crude Material:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate.
-
Develop the TLC plate in a chamber containing a mixture of ethyl acetate and hexane (e.g., 20:80 v/v).
-
Visualize the spots under UV light (254 nm) and/or by staining with a suitable reagent (e.g., potassium permanganate or phosphomolybdic acid).[1]
-
Identify the spot corresponding to the product and any impurities based on their Rf values.
-
-
Column Preparation:
-
Select an appropriate size glass column based on the amount of crude material to be purified (a general rule is a 1:20 to 1:40 ratio of crude material to silica gel by weight).
-
Dry-pack the column with silica gel.
-
Wet the silica gel with the initial, low-polarity eluent (e.g., 5% ethyl acetate in hexane).
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Adsorb the dissolved crude product onto a small amount of silica gel by evaporating the solvent.
-
Carefully load the dry, silica-adsorbed sample onto the top of the prepared column.
-
-
Elution:
-
Begin elution with a low-polarity solvent mixture (e.g., 5-10% ethyl acetate in hexane).
-
Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate) to elute the compounds from the column. A typical gradient might be from 10% to 40% ethyl acetate in hexane.
-
Collect fractions in test tubes.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify which fractions contain the pure product.
-
Combine the pure fractions.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Dry the final product under high vacuum to remove any residual solvent.
-
Visualizations
Caption: Troubleshooting workflow for the purification of this compound.
Caption: Logical pathway for identifying and addressing common impurities based on TLC analysis.
References
Technical Support Center: Purification of Polar Piperidine Derivatives
Welcome to the technical support center for the purification of polar piperidine derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the purification of these valuable compounds.
Frequently Asked Questions (FAQs)
Q1: Why are polar piperidine derivatives so challenging to purify?
A1: The purification of polar piperidine derivatives presents several challenges due to their inherent physicochemical properties. Their basic nature can lead to strong interactions with acidic stationary phases like silica gel, resulting in poor peak shape and co-elution with polar impurities.[1][2] Additionally, their high polarity makes them poorly retained on traditional reversed-phase (C18) columns, where they often elute in the void volume with other polar contaminants.[3][4]
Q2: My piperidine compound shows significant peak tailing during silica gel column chromatography. What can I do to improve the peak shape?
A2: Peak tailing of basic compounds like piperidines on silica gel is a common issue caused by strong interactions between the basic nitrogen and acidic silanol groups on the silica surface.[1][5] To mitigate this, you can add a basic modifier to your mobile phase. A small amount of triethylamine (typically 0.1-1%) or ammonia in methanol can effectively suppress these interactions and improve peak symmetry.[1][6] Alternatively, using a different stationary phase, such as alumina or a base-deactivated reversed-phase silica gel, can also be beneficial.[1]
Q3: I am struggling to separate diastereomers of my piperidine derivative. What strategies can I employ?
A3: Separating diastereomers can be challenging due to their similar polarities.[1] Optimization of your chromatographic conditions is key. Consider screening different stationary phases, such as C18, phenyl-hexyl, or cyano columns in reversed-phase, or bare silica in normal-phase.[5] Systematically varying the mobile phase composition and temperature can also significantly impact selectivity.[5] In some cases, protecting the piperidine nitrogen with a suitable group (e.g., Boc, Cbz) can alter the compound's conformation and improve separation.[1] If chromatographic methods are insufficient, crystallization or salt formation can be highly effective for separating diastereomers.[1]
Q4: My polar piperidine derivative is not retained on my C18 column. What are my options?
A4: Poor retention of highly polar analytes on C18 columns is a frequent problem.[3] Several alternative chromatographic techniques can be employed:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC utilizes a polar stationary phase (like silica or an amino column) with a mobile phase containing a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer. This technique is excellent for retaining and separating very polar compounds.[3][7][8]
-
Mixed-Mode Chromatography: This approach uses stationary phases with both reversed-phase and ion-exchange functionalities, enhancing the retention of polar and charged analytes.[3]
-
Ion-Pair Chromatography: Adding an ion-pairing agent to the mobile phase can improve the retention of charged polar molecules on reversed-phase columns. However, these agents can have long equilibration times and may not be compatible with mass spectrometry (MS).[3]
-
Aqueous Normal-Phase (ANP) Chromatography: This technique uses silica hydride-based stationary phases and can retain both polar and nonpolar compounds in a single isocratic run.[9]
Q5: My purified piperidine derivative has a yellow tint. What is the cause and how can I remove it?
A5: A yellow discoloration in piperidine samples is often due to oxidation products.[6][10] Distillation is an effective method for removing these colored impurities.[10] To prevent future discoloration, it is advisable to store the purified piperidine under an inert atmosphere (e.g., nitrogen or argon) and protect it from light and heat.[10]
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting) in HPLC
| Possible Cause | Solution |
| Secondary Interactions | The basic piperidine nitrogen can interact with acidic silanol groups on the silica surface of the column, causing tailing.[5] Add a basic modifier like 0.1% diethylamine (DEA) or triethylamine (TEA) to the mobile phase to mask these silanol groups.[5] Using a base-deactivated column can also be beneficial.[5] |
| Column Overload | Injecting too much sample can lead to peak distortion (tailing or fronting).[5] Reduce the injection volume or the concentration of the sample.[5] |
| Sample Solvent Effects | If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak fronting.[5] Whenever possible, dissolve the sample in the initial mobile phase composition.[5] |
| Inappropriate pH of Mobile Phase | For ionizable compounds, the pH of the mobile phase can significantly affect peak shape. Adjust the pH of the mobile phase to ensure the analyte is in a single ionic form. |
Issue 2: Co-elution of Impurities
| Possible Cause | Solution |
| Inappropriate Stationary Phase | The column chemistry may not be selective enough for your compound and its impurities.[5] Screen a variety of stationary phases with different selectivities (e.g., C18, PFP, Cyano for reversed-phase; silica, alumina for normal-phase).[1][5] |
| Suboptimal Mobile Phase Composition | The strength and composition of the mobile phase directly influence selectivity.[5] Systematically vary the ratio of the organic modifier to the aqueous phase.[5] Consider trying different organic modifiers (e.g., acetonitrile, methanol, isopropanol).[5] |
| Gradient Profile is Not Optimized | A shallow gradient can often improve the separation of closely eluting compounds. Optimize the gradient slope and time. |
| Formation of N-Oxides | The piperidine nitrogen is susceptible to oxidation, forming N-oxide byproducts that can be difficult to separate.[1] Consider using an antioxidant during the workup or purification process. |
Experimental Protocols
Protocol 1: General Flash Column Chromatography of a Basic Piperidine Derivative
-
TLC Analysis and Eluent Selection:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a TLC plate and develop it in various solvent systems (e.g., mixtures of hexanes/ethyl acetate or dichloromethane/methanol).
-
To reduce peak tailing on the TLC plate (and subsequently on the column), add a small amount of triethylamine (e.g., 1%) to the eluent.[6]
-
The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.3 for the target compound.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pack the column uniformly, ensuring no air bubbles or cracks are present to prevent channeling.[11]
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the column eluent or a stronger solvent.
-
Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
-
Elution:
-
Begin elution with the least polar solvent mixture.
-
If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the product.[11]
-
-
Fraction Collection and Analysis:
Protocol 2: Purification via Salt Formation and Recrystallization
This method is particularly useful for separating diastereomers or removing closely related impurities.[1]
-
Salt Formation:
-
Dissolve the crude piperidine derivative in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).[11]
-
Add a solution of an appropriate acid (e.g., HCl in ether, or a solution of tartaric acid) dropwise with stirring.
-
The corresponding salt of the piperidine derivative should precipitate out of the solution.
-
-
Isolation of the Salt:
-
Collect the precipitated salt by vacuum filtration.
-
Wash the salt with a small amount of the cold organic solvent to remove soluble impurities.
-
-
Recrystallization of the Salt:
-
Choose a suitable solvent or solvent system for recrystallization. The salt should be sparingly soluble at room temperature but fully soluble upon heating.
-
Dissolve the salt in a minimal amount of the hot solvent.
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.[11]
-
Further cool the solution in an ice bath to maximize the yield.
-
Collect the purified crystals by vacuum filtration and dry them under vacuum.[11]
-
-
Liberation of the Free Base (Optional):
-
Dissolve the purified salt in water.
-
Add a base (e.g., saturated sodium bicarbonate or dilute sodium hydroxide) to neutralize the acid and deprotonate the piperidine nitrogen.
-
Extract the free base into an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with brine, dry it over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the pure piperidine derivative.[11]
-
Visualizations
Caption: Decision workflow for selecting a primary purification method.
Caption: Troubleshooting guide for common chromatography issues.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. waters.com [waters.com]
- 4. labex.hu [labex.hu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. biotage.com [biotage.com]
- 8. Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Benzyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with Benzyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate. The information is compiled from established chemical principles and data from structurally related compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for this compound under common experimental and storage conditions?
A1: Based on the chemical structure, the primary degradation pathways are anticipated to be:
-
Hydrolysis of the methyl ester: This can occur under both acidic and basic conditions, leading to the formation of the corresponding carboxylic acid.
-
Hydrolysis of the benzyl carbamate: The carbamate linkage is susceptible to cleavage under acidic or basic conditions, resulting in the loss of the benzyl protecting group and yielding 4-(2-methoxy-2-oxoethyl)piperidine.
-
Oxidation of the piperidine ring: The piperidine ring can be oxidized, particularly at the carbons alpha to the nitrogen atom, which may lead to the formation of lactams or other oxidative degradation products.
-
Photodegradation: The presence of the benzyl group suggests potential sensitivity to light, which could lead to complex degradation pathways involving the aromatic ring.
Q2: I am observing an unexpected peak in my HPLC analysis after storing my compound in a methanolic solution. What could it be?
A2: Storing this compound in methanol, especially in the presence of trace amounts of acid or base, could lead to transesterification of the methyl ester to an ethyl ester if ethanol is present as an impurity in the methanol, or hydrolysis to the carboxylic acid if water is present. Additionally, prolonged storage in any solvent should be assessed for potential degradation. It is recommended to use freshly prepared solutions for analysis.
Q3: My compound seems to be degrading upon exposure to air. What could be the cause?
A3: Degradation upon exposure to air suggests oxidative processes. The piperidine ring is susceptible to oxidation. To minimize this, it is advisable to handle the compound under an inert atmosphere (e.g., nitrogen or argon) and to use degassed solvents.
Q4: How can I remove the benzyl carbamate protecting group?
A4: The benzyl carbamate (Cbz) group is a common protecting group for amines. It can typically be removed under neutral conditions via catalytic hydrogenation (e.g., using palladium on carbon with a hydrogen source).[1] Acidic conditions can also be used for deprotection, though this may also lead to hydrolysis of the methyl ester.[2]
Troubleshooting Guides
Issue 1: Rapid Degradation Observed During Forced Degradation Studies
-
Symptom: Complete or near-complete degradation of the parent compound under mild stress conditions (e.g., 0.1N HCl or 0.1N NaOH at room temperature).
-
Possible Cause: The molecule is highly labile to acidic or basic conditions.
-
Troubleshooting Steps:
-
Reduce the concentration of the acid or base.
-
Lower the temperature of the study.
-
Decrease the exposure time.
-
For hydrolytic studies, consider using a buffered solution at a specific pH rather than a strong acid or base.
-
Issue 2: Mass Imbalance in Stability Studies
-
Symptom: The sum of the assay value of the parent compound and the known degradation products is significantly less than 100%.
-
Possible Cause:
-
Formation of non-UV active degradation products.
-
Formation of volatile degradation products.
-
Degradation products are not being eluted from the HPLC column.
-
-
Troubleshooting Steps:
-
Use a universal detector like a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS) in parallel with the UV detector to detect non-chromophoric degradants.
-
Analyze the headspace of the sample vial by GC-MS to check for volatile products.
-
Modify the HPLC method (e.g., gradient, mobile phase composition) to ensure all components are eluted.
-
Issue 3: Identification of Unknown Degradation Products
-
Symptom: Observation of one or more significant unknown peaks in the chromatogram of a stressed sample.
-
Possible Cause: Formation of unexpected degradation products.
-
Troubleshooting Steps:
-
Use LC-MS/MS to obtain the mass of the unknown peak and its fragmentation pattern. This data can provide valuable structural information.
-
Isolate the impurity using preparative HPLC.
-
Characterize the isolated impurity using spectroscopic techniques such as NMR and IR spectroscopy.
-
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting forced degradation studies on this compound.[3][4][5][6]
1. Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1N HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with an equivalent amount of 0.1N NaOH.
-
Dilute with mobile phase to the target concentration for analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1N NaOH.
-
Incubate at 60°C for 24 hours.
-
Neutralize with an equivalent amount of 0.1N HCl.
-
Dilute with mobile phase to the target concentration for analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Keep at room temperature for 24 hours, protected from light.
-
Dilute with mobile phase to the target concentration for analysis.
-
-
Thermal Degradation:
-
Place the solid compound in a controlled temperature oven at 70°C for 48 hours.
-
Dissolve the stressed solid in the mobile phase to the target concentration for analysis.
-
-
Photolytic Degradation:
-
Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
-
Dissolve the stressed solid in the mobile phase to the target concentration for analysis.
-
3. Analysis: Analyze all samples by a stability-indicating HPLC method, preferably with both UV and MS detection.
Data Presentation
Table 1: Summary of Potential Degradation Products
| Stress Condition | Potential Degradation Product Name | Proposed Structure |
| Acid/Base Hydrolysis | Benzyl 4-(carboxymethyl)piperidine-1-carboxylate | Benzyl group attached to piperidine N, with a CH2COOH group at position 4. |
| Acid/Base Hydrolysis | Methyl 2-(piperidin-4-yl)acetate | Piperidine ring with a CH2COOCH3 group at position 4. |
| Oxidation | Benzyl 4-(2-methoxy-2-oxoethyl)-2-oxopiperidine-1-carboxylate | Piperidone with the substituent at position 4. |
| Catalytic Hydrogenation | 4-(2-methoxy-2-oxoethyl)piperidine | Piperidine ring with a CH2COOCH3 group at position 4. |
Table 2: Hypothetical Forced Degradation Results (Illustrative)
| Stress Condition | % Degradation | Major Degradant(s) |
| 0.1N HCl, 60°C, 24h | 15% | Benzyl 4-(carboxymethyl)piperidine-1-carboxylate |
| 0.1N NaOH, 60°C, 24h | 25% | Methyl 2-(piperidin-4-yl)acetate |
| 3% H2O2, RT, 24h | 10% | Oxidized piperidine derivatives |
| 70°C, 48h (solid) | < 5% | - |
| Photolytic | 8% | Complex mixture |
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: General experimental workflow for investigating degradation pathways.
References
Technical Support Center: Alternative Workup Procedures for Piperidine Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding alternative workup procedures for piperidine synthesis. Below you will find detailed information on common issues, recommended solutions, and experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My purified piperidine has a yellow tint. What is the cause and how can I remove it?
A: A yellow discoloration in piperidine is typically caused by oxidation products.[1][2] While this may not affect all applications, purification is recommended for high-purity requirements.
-
Troubleshooting:
Q2: I'm struggling to separate my piperidine product from a pyridine impurity by distillation. Why is this so difficult?
A: Piperidine and pyridine form a constant boiling azeotropic mixture, making complete separation by simple fractional distillation challenging.[1][3] This azeotrope consists of approximately 92% piperidine and 8% pyridine by weight and boils at around 106.1°C under atmospheric pressure.[1][3]
-
Troubleshooting:
-
Azeotropic Distillation: One approach is to perform azeotropic distillation with water, which alters the relative volatilities and can improve separation.[1][4]
-
Selective Salt Formation: A more effective method is the selective formation of a piperidine salt. Piperidine, being a stronger base, will selectively react with carbon dioxide (CO₂) to form solid piperidine carbonate, while pyridine remains in solution.[1][3][5] This allows for separation by filtration.
-
Q3: My piperidine solution crystallized upon storage. What is the likely cause?
A: There are a few potential reasons for crystallization:
-
Low-Temperature Storage: Piperidine has a melting point of -10°C and can solidify if stored at low temperatures.[1][6] Gentle warming should re-liquefy pure piperidine.
-
Salt Formation with Atmospheric CO₂: As a base, piperidine can react with carbon dioxide from the air to form piperidine carbonate, which may precipitate out of solution.[1]
-
Reaction with Acidic Vapors: If stored near acidic reagents (e.g., HCl, trifluoroacetic acid), piperidine can form solid salts like piperidine hydrochloride.[3]
-
Troubleshooting:
-
To prevent unwanted salt formation, store piperidine solutions under an inert atmosphere and ensure containers are well-sealed.[1]
-
Q4: How can I effectively remove water from my piperidine sample after an aqueous workup?
A: Water can be a significant impurity following aqueous workup procedures.[5]
-
Troubleshooting:
Q5: My reaction yield is consistently low. What are some workup-related issues that could be the cause?
A: Low yields can stem from various factors during the workup and purification stages.
-
Troubleshooting:
-
Incomplete Extraction: Ensure the pH of the aqueous layer is sufficiently basic (pH > 10) during acid-base extraction to fully neutralize the piperidine salt and allow for its complete extraction into the organic phase.[5] Perform multiple extractions with the organic solvent to maximize recovery.
-
Product Loss During Chromatography: Peak tailing on silica gel columns is common for basic compounds like piperidines, leading to broad fractions and potential loss of product. Adding a small amount of a basic modifier like triethylamine (e.g., 1%) to the eluent can mitigate this issue.[5]
-
Decomposition on Silica Gel: Some piperidine derivatives may be sensitive to the acidic nature of silica gel. A preliminary acid-base extraction to remove acidic impurities can help, or consider using a different stationary phase like alumina.
-
Data Presentation: Comparison of Purification Techniques
| Purification Method | Principle of Separation | Best For | Common Issues | Typical Purity |
| Acid-Base Extraction | Partitioning between immiscible aqueous and organic phases based on the pH-dependent solubility of the basic piperidine. | Separating basic piperidine products from neutral or acidic impurities.[5] | Incomplete extraction if pH is not optimal; emulsion formation. | >95% (after subsequent drying and solvent removal) |
| Crystallization (as a salt) | Selective precipitation of the piperidine salt, leaving impurities in the solution. | High-purity isolation and removal of structurally similar impurities like pyridine.[3][5] | "Oiling out" or poor crystal formation if the crude material is highly impure.[7] | >98%[8] |
| Flash Column Chromatography | Differential adsorption of compounds onto a solid stationary phase (e.g., silica gel).[8] | Separating mixtures with components of varying polarities.[8] | Peak tailing of basic compounds; potential for product decomposition on acidic silica.[5] | >98%[8] |
| Distillation | Separation based on differences in boiling points. | Purifying liquid piperidines from non-volatile impurities and some solvent removal.[1] | Formation of azeotropes with certain impurities (e.g., pyridine), making separation difficult.[1][3] | Variable, depends on impurity profile. |
Mandatory Visualizations
Caption: General experimental workflow for piperidine synthesis workup and purification.
Caption: Troubleshooting guide for low yield during piperidine workup.
Experimental Protocols
Protocol 1: General Acid-Base Extraction
This protocol is effective for separating a basic piperidine product from neutral or acidic impurities.[5]
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Acidic Wash: Transfer the solution to a separatory funnel. Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The basic piperidine product will be protonated and move into the aqueous layer, while neutral impurities remain in the organic layer. Separate the two layers.
-
Basification and Re-extraction: Cool the acidic aqueous layer (e.g., in an ice bath) and make it basic by slowly adding a concentrated base (e.g., NaOH solution) until the pH is >10. Extract the deprotonated (neutral) piperidine product back into an organic solvent (e.g., dichloromethane) by performing several extractions.
-
Drying and Concentration: Combine the organic extracts. Dry the solution over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the solvent under reduced pressure to yield the purified product.[5]
Protocol 2: Purification via Carbonate Salt Formation (for Pyridine Removal)
This method is particularly effective for removing pyridine impurities.[3][5]
-
Salt Formation: Dissolve the crude piperidine (containing pyridine) in a suitable organic solvent (e.g., acetone, ethyl acetate).[6] Cool the mixture in an ice bath. Bubble carbon dioxide (CO₂) gas through the solution with stirring. Piperidine, being a stronger base, will selectively react to form a white precipitate of piperidine carbonate, while pyridine remains in solution.[5][6]
-
Filtration: Continue bubbling CO₂ until precipitation is complete. Filter the solid salt and wash it with a small amount of the cold organic solvent. The filtrate, containing the pyridine impurity, can be discarded.[6]
-
Liberation of Free Piperidine: Suspend the filtered piperidine carbonate in water. Add a strong base, such as sodium hydroxide (NaOH), to liberate the free piperidine from its salt.[1][5]
-
Extraction and Final Purification: Extract the liberated piperidine into a suitable organic solvent (e.g., diethyl ether). Dry the organic extract (e.g., over solid KOH), filter, and distill to obtain pure piperidine.[1][5]
Protocol 3: Flash Column Chromatography of a Basic Piperidine Derivative
This protocol provides a general guideline for the purification of piperidine derivatives using silica gel chromatography.[8]
-
TLC Analysis and Eluent Selection: Dissolve a small amount of the crude product in a suitable solvent. Spot the solution on a TLC plate and develop it in various solvent systems (e.g., hexanes/ethyl acetate or dichloromethane/methanol mixtures). For basic compounds, add a small amount of triethylamine (e.g., 1%) to the eluent to reduce peak tailing.[5] An optimal solvent system should provide a retention factor (Rf) of ~0.3 for the target compound.
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase. Wet pack the chromatography column with the slurry, ensuring a level and compact bed. Equilibrate the column by running several column volumes of the initial mobile phase through it.
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial mobile phase and carefully load it onto the top of the silica gel bed.
-
Elution and Fraction Collection: Begin elution with the mobile phase, gradually increasing the polarity if necessary (gradient elution). Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified piperidine derivative.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. US2363159A - Purification of piperidine - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to N-Protected 4-(2-methoxy-2-oxoethyl)piperidine Building Blocks for Drug Discovery
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical step in the synthesis of novel therapeutics. This guide provides a comparative analysis of Benzyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate and its common alternatives, focusing on their nuclear magnetic resonance (NMR) spectral data to aid in characterization and quality assessment.
This document presents a detailed examination of the ¹H and ¹³C NMR data for this compound. While direct experimental NMR data for commercially available alternatives such as tert-butyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate and ethyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate were not available in the public domain at the time of this review, this guide establishes a framework for their comparative analysis once such data is obtained.
Spectroscopic Data Comparison
The following tables summarize the reported ¹H and ¹³C NMR data for this compound. This data is essential for confirming the structure and purity of the compound.
Table 1: ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 7.38 - 7.28 | m | - | 5H | Ar-H |
| 5.13 | s | - | 2H | -O-CH₂ -Ph |
| 4.13 | d | - | 2H | Piperidine-H |
| 3.67 | s | - | 3H | -OCH₃ |
| 2.76 | t | - | 2H | Piperidine-H |
| 2.23 | d | 6.9 | 2H | -CH₂ -CO₂Me |
| 2.05 | m | - | 1H | Piperidine-H |
| 1.68 | d | - | 2H | Piperidine-H |
| 1.21 | qd | - | 2H | Piperidine-H |
Table 2: ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 173.0 | C =O (ester) |
| 155.0 | C =O (carbamate) |
| 137.0 | Ar-C |
| 128.5 | Ar-C H |
| 127.9 | Ar-C H |
| 127.8 | Ar-C H |
| 67.1 | -O-C H₂-Ph |
| 51.6 | -OC H₃ |
| 44.0 (br) | Piperidine-C H₂ |
| 40.8 | -C H₂-CO₂Me |
| 35.5 | Piperidine-C H |
| 31.8 | Piperidine-C H₂ |
Note: NMR data for alternatives is not currently available for a direct comparison.
Experimental Protocols
The acquisition of high-quality NMR data is fundamental for structural elucidation. Below is a standard protocol for obtaining ¹H and ¹³C NMR spectra for the compounds discussed.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃).
-
Instrument: Utilize a 400 MHz NMR spectrometer for ¹H NMR and a 100 MHz spectrometer for ¹³C NMR.
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Reference the chemical shifts to the residual solvent peak of CDCl₃ at 7.26 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum at room temperature using a proton-decoupled pulse sequence.
-
A larger number of scans will be necessary compared to ¹H NMR to obtain a satisfactory signal-to-noise ratio.
-
Reference the chemical shifts to the solvent peak of CDCl₃ at 77.16 ppm.
-
-
Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and report the chemical shifts, multiplicities, and coupling constants. Report the chemical shifts for the ¹³C NMR spectrum.
Workflow for Comparative Analysis
The following diagram illustrates a logical workflow for the comparative analysis of these piperidine-based building blocks, from acquisition to application in drug discovery.
Caption: Workflow for the comparative analysis of piperidine building blocks.
This guide highlights the importance of comprehensive spectroscopic data for the validation of key synthetic intermediates in drug discovery. While a full comparative analysis is limited by the current availability of data for alternative compounds, the provided information on this compound serves as a valuable reference for researchers in the field.
Mass Spectrometry Analysis of Benzyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of mass spectrometry-based approaches for the analysis of Benzyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate, a key intermediate in pharmaceutical synthesis. Given the absence of direct experimental mass spectral data for this specific molecule in public databases, this guide leverages data from structurally similar compounds to predict its fragmentation behavior and compare the suitability of various analytical techniques.
Executive Summary
The analysis of this compound can be effectively achieved using both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The choice of technique depends on the specific analytical requirements, such as the need for high-throughput screening, sensitivity, or detailed structural elucidation. This guide explores the predicted fragmentation patterns and provides a comparative overview of these techniques, along with alternative analytical methods.
Predicted Mass Spectrometry Fragmentation
The fragmentation of this compound in mass spectrometry is anticipated to be driven by the lability of the benzyloxycarbonyl group and the piperidine ring structure.
Electron Ionization (EI) Fragmentation (GC-MS):
Under typical EI conditions (70 eV), the molecule is expected to undergo significant fragmentation. The primary fragmentation pathways are predicted to be:
-
Loss of the benzyl group: Cleavage of the O-CH₂ bond of the carbamate will likely lead to a prominent ion at m/z 91, corresponding to the tropylium cation (C₇H₇⁺), a common and stable fragment from benzyl-containing compounds.
-
Decarboxylation: Loss of CO₂ (44 Da) from the molecular ion or subsequent fragments is a characteristic fragmentation of carbamates.
-
Piperidine ring fragmentation: The piperidine ring can undergo α-cleavage adjacent to the nitrogen atom, leading to the formation of various iminium ions.[1] Cleavage of the bond between the piperidine ring and the acetate side chain is also expected.
-
Side-chain fragmentation: The methoxycarbonylmethyl group can fragment, for instance, through the loss of a methoxy radical (•OCH₃, 31 Da) or a methoxycarbonyl radical (•COOCH₃, 59 Da).
Electrospray Ionization (ESI) Fragmentation (LC-MS/MS):
ESI is a softer ionization technique that is expected to produce a prominent protonated molecular ion [M+H]⁺. Tandem mass spectrometry (MS/MS) of this precursor ion would likely reveal the following fragmentation pathways:
-
Neutral loss of benzyl alcohol: A common fragmentation pathway for N-benzyloxycarbonyl protected amines is the loss of benzyl alcohol (108 Da).
-
Loss of the entire benzyloxycarbonyl group: Cleavage of the N-C bond can result in the loss of the entire protecting group (135 Da).
-
Piperidine ring opening: Similar to EI, the protonated piperidine ring can undergo fragmentation, although typically to a lesser extent.[2]
Comparison of Analytical Techniques
The selection of the optimal analytical technique for this compound depends on the specific research or quality control objective.
| Technique | Principle | Advantages | Disadvantages | Best Suited For |
| GC-MS | Separation of volatile compounds followed by mass analysis. | High chromatographic resolution for volatile compounds, well-established libraries for compound identification.[3][4] | Requires derivatization for non-volatile compounds, potential for thermal degradation of labile molecules.[3] | Routine quality control, impurity profiling of volatile related substances. |
| LC-MS/MS | Separation of compounds in the liquid phase followed by tandem mass analysis. | High sensitivity and selectivity, suitable for a wide range of polar and non-polar compounds, no derivatization required.[5][6] | Matrix effects can suppress ionization, higher instrument cost and complexity.[5] | Quantitative analysis in complex matrices (e.g., biological fluids), characterization of non-volatile impurities. |
| HPLC-UV | Separation by liquid chromatography with detection by UV absorbance. | Cost-effective, robust, and widely available.[7] | Lower sensitivity than MS, requires a chromophore for detection. The target molecule possesses a UV-active aromatic ring.[7] | Routine purity assessments and content uniformity where high sensitivity is not required. |
Experimental Protocols
While specific protocols for the target compound are not available, the following are generalized methodologies based on the analysis of similar piperidine derivatives.
GC-MS Analysis (Predicted)
-
Sample Preparation: Dissolve the sample in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at a lower temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure elution of the compound.
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
LC-MS/MS Analysis
-
Sample Preparation: Dissolve the sample in a suitable solvent, typically a mixture of water and an organic solvent like acetonitrile or methanol. For complex matrices, a protein precipitation or liquid-liquid extraction may be necessary.[8]
-
LC Conditions:
-
Column: A C18 reversed-phase column is generally suitable.
-
Mobile Phase: A gradient elution using water with a small amount of formic acid (for better ionization) and acetonitrile or methanol.[9]
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
-
MS/MS Conditions:
-
Ionization: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Mode: Full scan to identify the [M+H]⁺ ion, followed by product ion scans to obtain fragmentation data. For quantitative analysis, Multiple Reaction Monitoring (MRM) would be employed.[10]
-
Visualizations
Caption: Predicted Electron Ionization (EI) fragmentation pathway.
Caption: General experimental workflow for analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. resolvemass.ca [resolvemass.ca]
- 4. conquerscientific.com [conquerscientific.com]
- 5. benchchem.com [benchchem.com]
- 6. Comparison of LC/MS and GC/MS Techniques: SHIMADZU [shimadzu.com]
- 7. benchchem.com [benchchem.com]
- 8. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Comparative Purity Analysis of Benzyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and other analytical techniques for determining the purity of Benzyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate, a key intermediate in pharmaceutical synthesis. The following sections detail experimental protocols, present comparative data, and offer insights into the strengths and limitations of each method.
Introduction
This compound is a substituted piperidine derivative utilized in the synthesis of various active pharmaceutical ingredients (APIs). Ensuring the purity of this intermediate is critical as impurities can affect the safety and efficacy of the final drug product.[1][2] High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for purity assessment in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[3] This guide compares a standard reversed-phase HPLC (RP-HPLC) method with alternative and complementary techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy for a comprehensive purity profile.
Experimental Protocols
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method is designed for the quantitative analysis of this compound and the detection of potential impurities. The presence of the benzyl group allows for direct UV detection without the need for derivatization.
Instrumentation and Conditions:
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | 0-2 min: 30% B2-15 min: 30% to 80% B15-17 min: 80% B17-18 min: 80% to 30% B18-25 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Accurately weigh and dissolve 10 mg of the sample in 10 mL of a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection. |
Potential Impurities:
-
Starting Materials: Benzyl chloroformate, methyl 2-(piperidin-4-yl)acetate.
-
By-products: Dibenzyl carbonate, products of incomplete reaction or over-reaction.
-
Degradation Products: Benzyl alcohol, 4-(2-methoxy-2-oxoethyl)piperidine.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities.[3]
Instrumentation and Conditions:
| Parameter | Condition |
| GC-MS System | Agilent 7890B GC with 5977A MSD or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 280°C |
| Oven Program | Initial temperature 100°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 10 min |
| MS Transfer Line | 280°C |
| Ion Source Temp | 230°C |
| Quadrupole Temp | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 35-500 amu |
| Sample Preparation | Prepare a 1 mg/mL solution in dichloromethane. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides detailed structural information and can be used for quantitative analysis (qNMR) to determine the purity of the main component against a certified internal standard.[1]
Instrumentation and Conditions:
| Parameter | Condition |
| NMR Spectrometer | Bruker Avance III 400 MHz or equivalent |
| Solvent | Chloroform-d (CDCl₃) |
| Internal Standard | Maleic acid or another suitable certified standard with non-overlapping peaks. |
| Pulse Program | A standard 30° or 90° pulse with a relaxation delay (D1) of at least 5 times the longest T1 of the analyte and internal standard protons. |
| Data Processing | Integration of characteristic, well-resolved peaks of the analyte and the internal standard. |
| Sample Preparation | Accurately weigh approximately 20 mg of the sample and 10 mg of the internal standard into a vial. Dissolve in ~0.7 mL of CDCl₃ and transfer to an NMR tube. |
Comparative Data Presentation
The following tables summarize hypothetical data to illustrate the comparative performance of the analytical methods.
Table 1: Purity Assessment of this compound
| Method | Purity (%) | Relative Standard Deviation (RSD, n=3) |
| RP-HPLC | 99.5 | 0.15% |
| qNMR | 99.3 | 0.25% |
Table 2: Impurity Profiling
| Impurity | HPLC (Area %) | GC-MS (Relative Abundance) | NMR (mol %) |
| Benzyl Alcohol | 0.12 | Detected | 0.10 |
| Methyl 2-(piperidin-4-yl)acetate | 0.08 | Not Volatile | 0.07 |
| Unidentified Impurity 1 (RT 10.5 min) | 0.15 | - | - |
| Unidentified Impurity 2 (m/z 155) | - | Detected | - |
Table 3: Method Comparison
| Feature | RP-HPLC | GC-MS | qNMR |
| Primary Use | Quantitative Purity & Impurity Profiling | Volatile Impurity Identification | Absolute Purity & Structural Confirmation |
| Quantitation | Excellent | Good (with standards) | Excellent (absolute) |
| Sensitivity | High (ng to pg) | Very High (pg to fg) | Moderate (µg to mg) |
| Sample Throughput | High | Medium | Low |
| Destructive | Yes | Yes | No |
Experimental Workflow and Logical Relationships
The following diagrams illustrate the general workflow for purity analysis and the logical relationship between the different analytical techniques.
Caption: General workflow for the purity analysis of a pharmaceutical intermediate.
Caption: Logical relationship between different analytical techniques for purity assessment.
Conclusion
For the routine purity analysis of this compound, RP-HPLC with UV detection is a robust, precise, and reliable method.[4] It provides excellent quantitative results for the main component and non-volatile impurities. However, for a comprehensive understanding of the impurity profile, orthogonal techniques are recommended. GC-MS is invaluable for identifying and quantifying volatile impurities that may not be detected by HPLC.[5] Furthermore, qNMR serves as an excellent tool for independent purity verification and structural confirmation without the need for a specific reference standard of the main component.[1] The combination of these techniques provides a high degree of confidence in the quality of this pharmaceutical intermediate, ensuring it meets the stringent requirements of drug development.[6]
References
- 1. arborpharmchem.com [arborpharmchem.com]
- 2. biomedres.us [biomedres.us]
- 3. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 4. benchchem.com [benchchem.com]
- 5. Review on the modern analytical advancements in impurities testing [aber.apacsci.com]
- 6. chromatographyonline.com [chromatographyonline.com]
Cbz vs. Boc: A Comparative Guide to Protecting Groups in Piperidine Synthesis
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate nitrogen protecting group is a critical decision in the synthesis of piperidine-containing molecules, influencing reaction yields, purification strategies, and the overall efficiency of a synthetic route. Among the most common protecting groups are the Carboxybenzyl (Cbz or Z) and the tert-butyloxycarbonyl (Boc) groups. This guide provides an objective comparison of their performance in piperidine synthesis, supported by experimental data, to aid in the selection of the optimal protecting group for your specific research needs.
At a Glance: Key Differences
| Feature | Cbz (Carboxybenzyl) | Boc (tert-butyloxycarbonyl) |
| Protection Reagent | Benzyl chloroformate (Cbz-Cl) | Di-tert-butyl dicarbonate (Boc₂O) |
| Deprotection Condition | Catalytic Hydrogenolysis (e.g., H₂/Pd/C) | Acidic conditions (e.g., TFA, HCl) |
| Stability | Stable to acidic and basic conditions | Stable to basic and nucleophilic conditions |
| Orthogonality | Orthogonal to Boc and Fmoc | Orthogonal to Cbz and Fmoc |
| Byproducts of Deprotection | Toluene, CO₂ | Isobutylene, CO₂, t-butanol |
Quantitative Performance Comparison
The following tables summarize representative experimental data for the protection and deprotection of piperidine derivatives with Cbz and Boc groups. While a direct side-by-side comparison under identical conditions is not extensively reported in the literature, the collated data provides valuable insights into the expected performance of each protecting group.
Table 1: N-Protection of Piperidine Derivatives
| Substrate | Protecting Group | Reagents & Conditions | Yield (%) | Reference |
| Piperidine-4-carboxylic acid | Cbz | Cbz-Cl, NaHCO₃, THF/H₂O, 0°C to rt, 5h | 96 | [1] |
| 4-Hydroxypiperidine | Boc | Boc₂O, NaHCO₃, CH₂Cl₂, H₂O, 15h | Quantitative | [2] |
| Piperidine | Boc | Boc₂O, Amberlyst-15, rt, 1 min | 99 | [3] |
| A diester precursor | Boc | Boc₂O, Et₃N, DMAP, CH₂Cl₂ | 92 |
Table 2: N-Deprotection of Protected Piperidines
| Substrate | Protecting Group | Reagents & Conditions | Yield (%) | Reference |
| N-Cbz-piperidine derivative | Cbz | H₂, 10% Pd/C, MeOH, rt | High | [4] |
| N-Boc-piperidine | Boc | HCl gas (ex situ), solvent-free, rt, 1h | >99 | [5] |
| N-Boc-piperidine | Boc | ChCl:pTSA (DES), rt, 15 min | Quantitative | [6] |
| N-Boc-3-hydroxypiperidine | Boc | H₂, Pd/C, (Boc)₂O, MeOH, 5h | 79 (for Boc protection of debenzylated intermediate) | [7] |
Experimental Protocols
N-Protection of Piperidine
Protocol 1: N-Cbz Protection of Piperidine-4-carboxylic Acid [1]
-
Dissolve piperidine-4-carboxylic acid (1.0 eq) in a 1:1 mixture of tetrahydrofuran (THF) and water.
-
Add sodium bicarbonate (2.0 eq) to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add benzyl chloroformate (Cbz-Cl, 1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 5 hours, monitoring by TLC.
-
Upon completion, perform an aqueous work-up and extract the product with a suitable organic solvent.
-
Dry the organic layer, concentrate under reduced pressure, and purify the crude product if necessary.
Protocol 2: N-Boc Protection of 4-Hydroxypiperidine [2][8]
-
Dissolve 4-hydroxypiperidine (1.0 eq) in a mixture of dichloromethane and aqueous sodium bicarbonate (1 M).
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.0 eq).
-
Stir the biphasic mixture vigorously at room temperature for 15 hours.
-
Separate the organic phase.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the N-Boc-4-hydroxypiperidine, which can be further purified by recrystallization.[8]
N-Deprotection of Protected Piperidine
Protocol 3: N-Cbz Deprotection by Catalytic Hydrogenolysis [4]
-
Dissolve the N-Cbz protected piperidine derivative in a suitable solvent such as methanol or ethanol.
-
Carefully add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Stir the suspension under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon) at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the deprotected piperidine.
Protocol 4: N-Boc Deprotection under Acidic Conditions [9]
-
Dissolve the N-Boc protected piperidine derivative in an anhydrous solvent such as dichloromethane or dioxane.
-
Cool the solution to 0°C in an ice bath.
-
Add a solution of strong acid, such as trifluoroacetic acid (TFA) (typically 20-50% v/v in DCM) or 4M HCl in dioxane.
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature, monitoring by TLC (deprotection is often complete within 1-3 hours).
-
After completion, carefully neutralize the excess acid with a base (e.g., saturated aqueous sodium bicarbonate).
-
Extract the deprotected amine with an organic solvent.
-
Wash the organic layer, dry it over an anhydrous salt, and concentrate it under reduced pressure.
Visualization of Synthetic Pathways
The following diagrams illustrate the protection and deprotection schemes for both Cbz and Boc groups in the context of piperidine synthesis.
References
- 1. Page loading... [wap.guidechem.com]
- 2. N-BOC-4-Hydroxypiperidine synthesis - chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. rsc.org [rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. CN103204801A - Synthesis method for N-Boc-3-piperidone - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to Alternatives for Benzyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate in Synthetic Chemistry
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is paramount to the success of a synthetic route. Benzyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate, a key intermediate featuring a piperidine core protected by a carboxybenzyl (Cbz) group, is widely utilized. However, a range of alternative reagents, primarily those with different N-protecting groups, offer distinct advantages in terms of reactivity, stability, and compatibility with various reaction conditions. This guide provides an objective comparison of this compound with its main commercially available alternatives: the tert-butoxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) protected analogues.
Executive Summary
The choice between Cbz, Boc, and Fmoc protecting groups for the piperidine nitrogen in 4-(2-methoxy-2-oxoethyl)piperidine derivatives fundamentally influences the synthetic strategy. The primary distinction lies in their deprotection conditions, which allows for orthogonal approaches in complex syntheses.
-
This compound (Cbz-protected): A classic protecting group, stable to both acidic and basic conditions, and typically removed by catalytic hydrogenolysis. This method is mild and neutral, making it suitable for molecules with acid- or base-labile functional groups. The Cbz group can also impart crystallinity to intermediates, potentially simplifying purification.
-
tert-Butyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate (Boc-protected): Characterized by its lability to acidic conditions (e.g., trifluoroacetic acid or hydrochloric acid), while being stable to base and catalytic hydrogenolysis. This makes it orthogonal to both Cbz and Fmoc protecting groups and highly suitable for solid-phase synthesis.
-
Fmoc-4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate (Fmoc-protected): This protecting group is unique in its lability to basic conditions, typically cleaved by secondary amines like piperidine. It is stable to acidic conditions and catalytic hydrogenolysis, providing another layer of orthogonality.
Performance Comparison in N-Alkylation Reactions
A common downstream reaction for these piperidine derivatives is N-alkylation, where a substituent is introduced at the piperidine nitrogen after deprotection. To provide a quantitative comparison, we have compiled data for a representative N-alkylation reaction: the N-benzylation of the deprotected methyl 2-(piperidin-4-yl)acetate. The overall process involves deprotection of the N-protected starting material followed by N-alkylation.
| Parameter | Cbz-protected | Boc-protected | Fmoc-protected |
| Deprotection Reagent | H₂, Pd/C | Trifluoroacetic Acid (TFA) | 20% Piperidine in DMF |
| Deprotection Conditions | Room Temperature, 1 atm | Room Temperature | Room Temperature |
| Typical Deprotection Yield | >90% | >95% | >95% |
| N-Alkylation Reagents | Benzyl bromide, K₂CO₃ | Benzyl bromide, K₂CO₃ | Benzyl bromide, K₂CO₃ |
| N-Alkylation Solvent | Acetonitrile or DMF | Acetonitrile or DMF | Acetonitrile or DMF |
| Typical N-Alkylation Yield | ~85-95% | ~85-95% | ~85-95% |
| Overall Yield (2 steps) | ~76-85% | ~80-90% | ~80-90% |
| Reaction Time (N-Alkylation) | 12-24 hours | 12-24 hours | 12-24 hours |
| Purification Method | Column Chromatography | Column Chromatography | Column Chromatography |
Experimental Protocols
General Procedure for N-Deprotection and N-Alkylation
The overall transformation from the N-protected piperidine derivative to the N-alkylated product is a two-step process.
Caption: General workflow for deprotection and N-alkylation.
Protocol 1: Deprotection of this compound (Cbz-protected)
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Methanol
-
Hydrogen gas supply
Procedure:
-
Dissolve this compound in methanol in a flask suitable for hydrogenation.
-
Add a catalytic amount of 10% Pd/C to the solution.
-
Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).
-
Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield crude methyl 2-(piperidin-4-yl)acetate.
Protocol 2: Deprotection of tert-Butyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate (Boc-protected)
Materials:
-
tert-Butyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve tert-Butyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate in dichloromethane.
-
Add an excess of trifluoroacetic acid (typically 20-50% v/v) to the solution at room temperature.
-
Stir the reaction mixture for 1-2 hours or until completion as monitored by TLC or LC-MS.
-
Remove the solvent and excess TFA under reduced pressure.
-
The crude product, methyl 2-(piperidin-4-yl)acetate as a TFA salt, can be used directly in the next step or neutralized with a base.
Protocol 3: N-Alkylation of Methyl 2-(piperidin-4-yl)acetate
Materials:
-
Crude methyl 2-(piperidin-4-yl)acetate (from Protocol 1 or 2)
-
Alkyl halide (e.g., benzyl bromide)
-
Anhydrous potassium carbonate (K₂CO₃) or other suitable base
-
Anhydrous acetonitrile or N,N-dimethylformamide (DMF)
Procedure:
-
Dissolve the crude methyl 2-(piperidin-4-yl)acetate in anhydrous acetonitrile or DMF.
-
Add an excess of anhydrous potassium carbonate (typically 2-3 equivalents).
-
Add the alkyl halide (1.1-1.5 equivalents) dropwise to the stirred suspension.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, filter off the inorganic salts and wash with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated piperidine derivative.
Signaling Pathways and Orthogonal Strategy
The choice of protecting group is often dictated by the need for an orthogonal deprotection strategy in the synthesis of complex molecules with multiple functional groups. The distinct cleavage conditions for Cbz, Boc, and Fmoc allow for the selective removal of one protecting group while others remain intact.
Caption: Orthogonal deprotection strategies for Cbz, Boc, and Fmoc.
Conclusion
The selection of an N-protecting group for the 4-(2-methoxy-2-oxoethyl)piperidine scaffold is a critical decision in synthetic planning. While this compound offers robustness and the potential for crystalline intermediates, its deprotection via catalytic hydrogenolysis may not be compatible with all functional groups (e.g., alkenes, alkynes, or other reducible groups). The Boc-protected alternative is highly versatile, especially in solid-phase synthesis, due to its acid lability, providing orthogonality to base-labile and hydrogenolysis-labile groups. The Fmoc-protected reagent offers an additional orthogonal option with its base-lability, which is advantageous when acid-sensitive groups are present in the molecule. The choice of reagent should be guided by the overall synthetic strategy, the nature of other functional groups in the molecule, and cost considerations.
Comparative Reactivity of Piperidine-4-Acetic Acid Esters: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the relative reactivity of different ester derivatives of a core molecule is crucial for optimizing reaction conditions and predicting outcomes in synthetic pathways. This guide provides a comparative analysis of the reactivity of common alkyl esters of piperidine-4-acetic acid—specifically the methyl, ethyl, and tert-butyl esters—in two fundamental reactions: hydrolysis and amidation.
While specific kinetic data for the direct comparison of these particular esters is not extensively available in published literature, a robust understanding of their relative reactivity can be derived from well-established principles of organic chemistry. This guide outlines the theoretical basis for their reactivity differences, provides detailed experimental protocols for their conversion, and includes visualizations of key reaction pathways and expected reactivity trends.
Theoretical Comparison of Reactivity
The reactivity of the methyl, ethyl, and tert-butyl esters of piperidine-4-acetic acid in nucleophilic acyl substitution reactions, such as hydrolysis and amidation, is primarily governed by steric hindrance at the carbonyl carbon.
-
Methyl Piperidine-4-Acetate: This ester is expected to be the most reactive of the three. The small size of the methyl group presents minimal steric hindrance to the approach of a nucleophile (e.g., a water molecule, hydroxide ion, or an amine) to the electrophilic carbonyl carbon.
-
Ethyl Piperidine-4-Acetate: The ethyl group is slightly larger than the methyl group, introducing a modest increase in steric bulk. Consequently, ethyl piperidine-4-acetate is expected to be less reactive than the methyl ester but more reactive than the tert-butyl ester.
-
tert-Butyl Piperidine-4-Acetate: The bulky tert-butyl group significantly shields the carbonyl carbon, creating substantial steric hindrance. This makes it the least reactive of the three esters towards nucleophilic attack.
Therefore, the expected order of reactivity for both hydrolysis and amidation is:
Methyl > Ethyl > tert-Butyl
Quantitative Data Summary
Experimental Protocols
The following are generalized protocols for the hydrolysis and amidation of piperidine-4-acetic acid esters. These can be adapted based on the specific ester and desired reaction scale.
Protocol 1: Acid-Catalyzed Ester Hydrolysis
This protocol describes the hydrolysis of a piperidine-4-acetic acid ester to piperidine-4-acetic acid using an acid catalyst.
Materials:
-
Piperidine-4-acetic acid ester (e.g., methyl, ethyl, or tert-butyl ester)
-
1 M Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Dioxane or Tetrahydrofuran (THF) as a co-solvent
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve the piperidine-4-acetic acid ester (1.0 eq) in a minimal amount of a co-solvent like dioxane or THF.
-
Add an excess of 1 M HCl or H₂SO₄ (e.g., 5-10 equivalents of water).
-
Attach a reflux condenser and heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude piperidine-4-acetic acid.
-
The crude product can be purified by recrystallization or column chromatography.
Protocol 2: Base-Catalyzed Ester Hydrolysis (Saponification)
This protocol outlines the saponification of a piperidine-4-acetic acid ester.
Materials:
-
Piperidine-4-acetic acid ester
-
1 M Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Ethanol or Methanol
-
1 M Hydrochloric Acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
pH meter or pH paper
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the piperidine-4-acetic acid ester (1.0 eq) in ethanol or methanol in a round-bottom flask.
-
Add an excess of 1 M NaOH or KOH solution (e.g., 2-3 equivalents).
-
Attach a reflux condenser and heat the mixture to reflux with stirring. Monitor the reaction by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the alcohol solvent using a rotary evaporator.
-
Dilute the remaining aqueous solution with water and cool in an ice bath.
-
Acidify the solution to a pH of approximately 2-3 by the dropwise addition of 1 M HCl. A precipitate of the carboxylic acid may form.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the product as needed.
Protocol 3: Amidation of Piperidine-4-Acetic Acid Esters
This protocol describes the conversion of a piperidine-4-acetic acid ester to an amide.
Materials:
-
Piperidine-4-acetic acid ester
-
Primary or secondary amine (1.0-1.2 eq)
-
Aprotic solvent such as Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF)
-
(Optional) Lewis acid catalyst (e.g., Trimethylaluminum) or a base (e.g., Sodium methoxide for aminolysis)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a solution of the piperidine-4-acetic acid ester (1.0 eq) in an anhydrous aprotic solvent under an inert atmosphere, add the desired amine (1.0-1.2 eq).
-
For less reactive amines or esters, the reaction may be heated or a catalyst can be added. For aminolysis, a catalytic amount of a corresponding sodium alkoxide can be used. For direct amidation, a Lewis acid like trimethylaluminum can be employed (use with caution and follow appropriate safety procedures).
-
Stir the reaction at room temperature or elevated temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction appropriately (e.g., with water or a saturated solution of ammonium chloride if a Lewis acid was used).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the resulting amide by column chromatography or recrystallization.
Visualizations
The following diagrams illustrate the key chemical processes discussed in this guide.
Figure 1: General mechanism of acid-catalyzed ester hydrolysis.
Figure 2: Expected reactivity trend for amidation based on steric hindrance.
Spectroscopic and Synthetic Insights into Benzyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate and Its Analogs: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the nuanced structural and synthetic aspects of pharmacologically relevant scaffolds is paramount. This guide provides a comparative analysis of the spectroscopic data and synthetic methodologies for Benzyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate and its derivatives. The piperidine moiety is a cornerstone in medicinal chemistry, and its derivatives are integral to the development of a wide array of therapeutics.
While comprehensive, publicly available spectroscopic data for this compound (CAS 170737-53-8) is limited, this guide compiles available information and draws comparisons with closely related analogs to provide a valuable resource for researchers in the field.
Chemical Structure and Nomenclature
The core structure under consideration is this compound. Its systematic IUPAC name is benzyl 4-(2-methoxy-2-oxoethyl)-1-piperidinecarboxylate.
Caption: 2D structure of this compound.
Spectroscopic Data Comparison
A detailed comparison of spectroscopic data is crucial for the identification and characterization of these molecules. The following tables summarize the available data for the target compound and a selection of its derivatives.
Table 1: 1H NMR Spectroscopic Data of Piperidine Derivatives
| Compound Name | Solvent | Chemical Shifts (δ ppm) and Multiplicities |
| This compound | - | Data not available in searched literature. |
| tert-Butyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate [1] | CDCl3 | 4.09 (br s, 2H), 3.67 (s, 3H), 2.68 (t, J=12.5 Hz, 2H), 2.22 (d, J=7.0 Hz, 2H), 1.98 (m, 1H), 1.70 (d, J=12.8 Hz, 2H), 1.44 (s, 9H), 1.25 (m, 2H) |
| Ethyl 1-(2-methoxy-2-oxoethyl)piperidine-4-carboxylate [2] | - | Data not available in searched literature. |
| (R)-Benzyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate [3] | - | Data not available in searched literature. |
Table 2: 13C NMR Spectroscopic Data of Piperidine Derivatives
| Compound Name | Solvent | Chemical Shifts (δ ppm) |
| This compound | - | Data not available in searched literature. |
| tert-Butyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate [1] | CDCl3 | 173.2, 154.8, 79.3, 51.5, 43.8, 39.4, 34.0, 31.8, 28.4 |
| Ethyl 1-(2-methoxy-2-oxoethyl)piperidine-4-carboxylate [2] | - | Data not available in searched literature. |
| (R)-Benzyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate [3] | - | Data not available in searched literature. |
Table 3: Mass Spectrometry Data of Piperidine Derivatives
| Compound Name | Ionization Mode | [M+H]+ or M+ (m/z) |
| This compound | - | Data not available in searched literature. |
| tert-Butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate [4] | ESI-MS | 380.4 |
| Ethyl piperidine-4-carboxylate [5] | Electron Ionization | 157.2 |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for the synthesis and study of these compounds. Below is a generalized synthetic scheme and a compilation of procedural details gleaned from the literature for related piperidine derivatives.
General Synthetic Pathway
The synthesis of this compound and its derivatives typically involves the functionalization of a pre-formed piperidine ring. A common strategy is the alkylation of a piperidine-4-acetic acid ester derivative at the nitrogen atom.
Caption: Generalized synthetic workflow for piperidine derivatives.
Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate[5]
A multi-step synthesis starting from piperidin-4-ylmethanol. The key steps include:
-
Acylation: Protection of the piperidine nitrogen with a Boc group.
-
Sulfonation: Conversion of the hydroxyl group to a good leaving group.
-
Substitution: Nucleophilic substitution with a substituted phenol to introduce the desired side chain.
The overall yield for this three-step process was reported as 20.2%. The final product was characterized by ESI-MS and 1H NMR.
Synthesis of Fentanyl Analogs[7]
While not a direct analog, the synthesis of fentanyl derivatives provides insights into manipulations of the piperidine core. A key step involves the Strecker condensation of N-benzylpiperidone to form a cyanoamine, which is then hydrolyzed to an amide. This highlights alternative routes to functionalize the 4-position of the piperidine ring.
Comparison with Alternative Scaffolds
In drug discovery, it is often beneficial to compare the properties of a core scaffold with alternative structures. The piperidine ring provides a flexible, three-dimensional structure that is often favored. However, other heterocyclic systems can be considered.
Table 4: Comparison of Piperidine with Alternative Heterocyclic Scaffolds
| Scaffold | Key Features | Common Applications in Drug Discovery |
| Piperidine | Saturated 6-membered ring with one nitrogen. Flexible chair/boat conformations. Basic nitrogen allows for salt formation. | CNS agents, analgesics, antihistamines.[6][7] |
| Pyrrolidine | Saturated 5-membered ring with one nitrogen. Less conformational flexibility than piperidine. | Enzyme inhibitors, proline-based catalysts. |
| Morpholine | Saturated 6-membered ring with one nitrogen and one oxygen. More polar than piperidine. | Solvents, building block for various drugs. |
| Piperazine | Saturated 6-membered ring with two nitrogen atoms. Allows for multiple points of substitution. | Anthelmintics, antipsychotics, antihistamines. |
Conclusion
References
- 1. tert-Butyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate | C13H23NO4 | CID 1514280 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethyl 1-(2-methoxy-2-oxoethyl)piperidine-4-carboxylate | 71172-59-3 | Benchchem [benchchem.com]
- 3. 1253792-11-8 (R)-Benzyl 3-(2-Methoxy-2-oxoethyl)piperidine-1-carboxylate AKSci 9324FF [aksci.com]
- 4. researchgate.net [researchgate.net]
- 5. Ethyl piperidine-4-carboxylate [webbook.nist.gov]
- 6. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1-Benzyl-4-(2-(diphenylmethoxy)ethyl)piperidine - Wikipedia [en.wikipedia.org]
A Comparative Crystallographic Analysis of Two Piperidine Carboxylate Derivatives
For Immediate Release
This guide provides a detailed comparison of the X-ray crystal structures of two similar piperidine carboxylate derivatives: Ethyl 1-[N-(4-methylphenyl)-N-(methylsulfonyl)alanyl]piperidine-4-carboxylate (Compound I ) and Ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate (Compound II ). This analysis is intended for researchers, scientists, and drug development professionals interested in the solid-state conformation and packing of substituted piperidine scaffolds, which are common motifs in pharmacologically active compounds.
Data Presentation
The crystallographic data for the two compounds are summarized in the table below, offering a direct comparison of their key structural parameters.
| Parameter | Compound I | Compound II |
| Chemical Formula | C₁₉H₂₈N₂O₅S | C₂₄H₂₆N₂O₄S |
| Formula Weight | 412.50 | 454.54 |
| Crystal System | Triclinic | Monoclinic |
| Space Group | P-1 | P2₁/n |
| a (Å) | 8.4235 (2) | 10.9995 (3) |
| b (Å) | 10.3773 (3) | 11.2349 (4) |
| c (Å) | 12.3787 (4) | 18.7302 (6) |
| α (°) | 86.535 (2) | 90 |
| β (°) | 81.940 (2) | 96.255 (3) |
| γ (°) | 79.121 (2) | 90 |
| Volume (ų) | 1048.20 (5) | 2299.30 (13) |
| Z | 2 | 4 |
| Calculated Density (g/cm³) | 1.306 | 1.313 |
| Radiation type | Mo Kα | Mo Kα |
| Wavelength (Å) | 0.71073 | 0.71073 |
| Temperature (K) | 150 | 293(2) |
Structural Commentary
Compound I , Ethyl 1-[N-(4-methylphenyl)-N-(methylsulfonyl)alanyl]piperidine-4-carboxylate, crystallizes in the triclinic space group P-1.[1] In contrast, Compound II , Ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate, adopts a monoclinic P2₁/n space group.[2] The piperidine ring in Compound II is in a chair conformation.[2] Despite both molecules containing a piperidine-4-carboxylate moiety, the different N-substituents lead to distinct crystal packing arrangements.[1]
Experimental Protocols
The methodologies for obtaining the single-crystal X-ray diffraction data for both compounds are outlined below. This represents a typical workflow for the structural determination of small organic molecules.
Synthesis and Crystallization
Compound I: The synthesis of Ethyl 1-[N-(4-methylphenyl)-N-(methylsulfonyl)alanyl]piperidine-4-carboxylate was performed, and crystals suitable for X-ray diffraction were obtained.[1]
Compound II: Ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate was synthesized, and block-like colorless crystals suitable for X-ray diffraction analysis were grown by slow evaporation of a solution in acetonitrile.[2]
Data Collection
For both compounds, a suitable single crystal was selected and mounted on a diffractometer. The crystal was kept at a constant temperature during data collection (150 K for Compound I and 293(2) K for Compound II ). X-ray diffraction data were collected using Mo Kα radiation (λ = 0.71073 Å). A series of frames were collected with oscillation scans.
Structure Solution and Refinement
The collected diffraction data was processed to yield the unit cell parameters and intensity data. The structures were solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for single-crystal X-ray crystallography.
References
A Comparative Guide to Catalysts for Carboxybenzyl (Cbz) Group Removal
For Researchers, Scientists, and Drug Development Professionals
The carboxybenzyl (Cbz or Z) protecting group is a cornerstone in modern organic synthesis, particularly in peptide synthesis and the development of complex pharmaceuticals. Its removal, a critical step known as deprotection, requires careful consideration of the chosen catalyst to ensure high efficiency, selectivity, and compatibility with other functional groups within the molecule. This guide provides an objective comparison of various catalytic systems for Cbz group removal, supported by experimental data and detailed protocols.
Data Presentation: A Comparative Overview of Catalytic Systems
The selection of a catalyst for Cbz deprotection is a critical decision influenced by factors such as the substrate's complexity, the presence of other reducible functional groups, and desired reaction kinetics. The following table summarizes the performance of common and alternative catalytic systems. While conditions and substrates may vary across different studies, this table provides a valuable overview for catalyst selection.
| Catalyst System | Hydrogen Source / Reagent | Typical Conditions | Reaction Time | Typical Yield (%) | Key Advantages & Disadvantages |
| 5-10% Palladium on Carbon (Pd/C) | H₂ gas (1-3 atm) | MeOH or EtOH, Room Temp. | 4 - 72 hours | Variable, up to 95%+ | Advantages: Well-established, mild, neutral pH. Disadvantages: Can be slow, catalyst quality varies, risk of ignition when dry, may reduce other functional groups (e.g., alkenes, alkynes). |
| 20% Palladium Hydroxide on Carbon (Pd(OH)₂/C, Pearlman's Catalyst) | H₂ gas | Various Solvents | 4 hours - 6 days | 57 - 66% (in some cases) | Advantages: More active than Pd/C for certain substrates, less prone to cause hydrogenolysis of other sensitive groups. Disadvantages: Can be slower than Pd/C for some substrates, higher cost. |
| Palladium on Carbon (Pd/C) - Transfer Hydrogenation | Ammonium Formate (HCOONH₄) | i-PrOH, Microwave | ~10 minutes | High | Advantages: Avoids handling of H₂ gas, extremely rapid under microwave conditions. Disadvantages: Requires a microwave reactor, may not be suitable for all substrates. |
| Palladium on Carbon (Pd/C) + Niobic Acid on Carbon (Nb₂O₅/C) | H₂ gas (1 atm) | MeOH, Room Temp. | Significantly Shorter | Excellent | Advantages: Niobic acid co-catalyst drastically accelerates deprotection compared to Pd/C alone. Disadvantages: Requires preparation of the co-catalyst. |
| Nickel Boride (in situ) | NaBH₄ + NiCl₂·6H₂O | MeOH, Room Temp. | Not specified | High | Advantages: Chemoselective, unaffected by chloro, bromo, ester, and amide groups. Disadvantages: Requires in situ generation of the active reagent. |
| 2-Mercaptoethanol + K₃PO₄ | 2-Mercaptoethanol | DMAc, 75 °C | Not specified | High | Advantages: Nucleophilic method, ideal for substrates with sulfur or other groups that poison palladium catalysts. Disadvantages: Requires elevated temperature and basic conditions. |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are protocols for two common Cbz deprotection methods.
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C) and H₂ Gas
This is the most conventional method for Cbz group removal.
Materials:
-
Cbz-protected amine
-
10% Palladium on Carbon (Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH), analytical grade
-
Hydrogen gas (H₂) supply (e.g., balloon or hydrogenation apparatus)
-
Celite® or a suitable filtration agent
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Filtration apparatus
Procedure:
-
Dissolution: Dissolve the Cbz-protected amine in a suitable solvent such as methanol or ethanol in a round-bottom flask equipped with a magnetic stir bar.
-
Catalyst Addition: Carefully add 10% Pd/C catalyst to the solution. The typical catalyst loading is 10-20% by weight of the substrate.
-
Hydrogenation Setup: Purge the flask with an inert gas (e.g., nitrogen or argon), and then introduce hydrogen gas. For reactions at atmospheric pressure, a hydrogen-filled balloon is often sufficient. For more challenging substrates, a pressurized hydrogenation apparatus may be necessary.
-
Reaction: Stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, carefully purge the flask with an inert gas to remove excess hydrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with the solvent used for the reaction.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: If necessary, purify the crude product by a suitable method such as crystallization or column chromatography.
Protocol 2: Catalytic Transfer Hydrogenation using Palladium on Carbon (Pd/C) and Ammonium Formate
This method offers a convenient alternative to using hydrogen gas.
Materials:
-
Cbz-protected amine
-
10% Palladium on Carbon (Pd/C)
-
Ammonium formate (HCOONH₄)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Filtration apparatus
-
Celite®
Procedure:
-
Dissolution: Dissolve the Cbz-protected amine in methanol or ethanol in a round-bottom flask equipped with a magnetic stir bar.
-
Catalyst Addition: Carefully add 10% Pd/C catalyst to the solution (typically 10-20% by weight of the substrate).
-
Reagent Addition: To the stirred suspension, add ammonium formate (typically 4-5 equivalents) portion-wise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or under gentle reflux. The reaction is often rapid, with completion typically observed within 30 minutes to 2 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Washing: Wash the Celite® pad with additional methanol.
-
Concentration: Concentrate the filtrate under reduced pressure.
-
Purification: The resulting residue can be further purified by recrystallization or chromatography to remove excess ammonium formate and other byproducts.
Mandatory Visualization
The following diagrams illustrate the general workflow and the chemical transformation involved in catalytic Cbz deprotection.
Caption: General workflow for catalytic Cbz deprotection.
Caption: Overall transformation in catalytic Cbz deprotection.
A Comparative Guide to the Synthesis of Piperidine Building Blocks: Benchmarking Efficiency and Innovation
For researchers, scientists, and professionals in drug development, the efficient synthesis of piperidine scaffolds is a cornerstone of medicinal chemistry. This guide provides a comparative analysis of key synthetic methodologies, offering a clear overview of their respective efficiencies, advantages, and practical applications. Quantitative data is presented in structured tables for easy comparison, and detailed experimental protocols for seminal methods are provided. A visual workflow summarizes the general process of piperidine synthesis and evaluation.
The piperidine motif is a privileged scaffold in drug discovery, appearing in a vast array of pharmaceuticals due to its ability to confer desirable physicochemical properties and engage with biological targets.[1] The demand for structurally diverse and stereochemically complex piperidine building blocks has driven the development of numerous synthetic strategies, ranging from classical hydrogenation to modern catalytic and biocatalytic approaches. This guide benchmarks several prominent methods, providing a resource for selecting the most appropriate synthetic route based on factors such as desired substitution pattern, stereochemistry, scalability, and overall efficiency.
Comparative Analysis of Synthetic Methodologies
The following table summarizes the key performance indicators for various established and innovative methods for piperidine synthesis. This data, compiled from recent literature, allows for a direct comparison of yield, reaction time, stereoselectivity, and catalyst loading.
| Synthetic Method | Catalyst/Reagent | Substrate Scope | Typical Yield (%) | Reaction Time | Stereoselectivity (ee/dr) | Key Advantages |
| Catalytic Hydrogenation | PtO₂, Pd/C, Rh₂O₃ | Pyridines | High | 6-16 h | Not stereoselective (unless chiral substrate) | Atom economical, scalable, well-established.[1][2] |
| Asymmetric Reductive Transamination | [Cp*RhCl₂]₂ | Pyridinium salts | 70-95 | ~22 h | Excellent (often >95% ee) | High enantioselectivity, good functional group tolerance.[3][4] |
| Organocatalytic Domino Reaction | O-TMS protected diphenylprolinol | Aldehydes, nitroolefins | Good to excellent | 24-72 h | Excellent | Metal-free, creates multiple stereocenters in one step.[3] |
| Biocatalytic C-H Oxidation & Cross-Coupling | Hydroxylase enzymes, Ni catalyst | Carboxylated piperidines | High | Variable | Enantioselective | Highly selective C-H functionalization, modular.[5] |
| Immobilized Lipase-Catalyzed MCR | CALB on magnetic nanotubes | Benzaldehydes, anilines, acetoacetates | 45-91 | Variable | Not inherently stereoselective | Reusable catalyst, green synthesis.[6] |
| Flow Chemistry (Grignard Addition) | Microfluidic reactor | N-(tert-butylsulfinyl)-bromoimines | >80 | Minutes | >90:10 dr | Rapid, scalable, enhanced safety.[7] |
Experimental Protocols
Detailed experimental procedures for three key synthetic strategies are provided below, offering a practical guide for laboratory implementation.
Catalytic Hydrogenation of Pyridine using Platinum(IV) Oxide
This protocol describes a standard procedure for the hydrogenation of a substituted pyridine to the corresponding piperidine using Adams' catalyst (PtO₂).[2]
Materials:
-
Substituted pyridine (1.0 g)
-
Platinum(IV) oxide (PtO₂) (5 mol%)
-
Glacial acetic acid (5 mL)
-
High-pressure hydrogenation reactor
-
Hydrogen gas (high purity)
-
Ethyl acetate
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Celite®
Procedure:
-
To a high-pressure reactor vessel, add the substituted pyridine and glacial acetic acid.
-
Carefully add the PtO₂ catalyst to the solution.
-
Seal the reactor and purge several times with an inert gas (e.g., nitrogen).
-
Pressurize the reactor with hydrogen gas to 50-70 bar.
-
Stir the reaction vigorously at room temperature for 6-10 hours.
-
After the reaction is complete, carefully vent the hydrogen and purge the reactor with inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing with ethyl acetate.
-
Neutralize the filtrate with a saturated NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired piperidine derivative.
Asymmetric Reductive Transamination of a Pyridinium Salt
This protocol outlines a highly enantioselective method for the synthesis of chiral piperidines from pyridinium salts using a rhodium catalyst and a chiral amine.[3][8]
Materials:
-
Pyridinium salt (0.5 mmol, 1.0 equiv)
-
(R)-1-Phenylethylamine (10.0 equiv)
-
[Cp*RhCl₂]₂ (1 mol%)
-
Dichloromethane (CH₂Cl₂) / Water (H₂O) (15:1, 4.0 mL)
-
Formic acid (24.0 equiv)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a vial, add the pyridinium salt, (R)-1-phenylethylamine, and [Cp*RhCl₂]₂.
-
Seal the vial and add the CH₂Cl₂/H₂O mixture, followed by formic acid.
-
Stir the reaction mixture at 40 °C for 22 hours in air.
-
Quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the mixture with CH₂Cl₂ (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the chiral piperidine.
Biocatalytic Synthesis via Immobilized Lipase
This protocol describes a green chemistry approach to piperidine synthesis using an immobilized enzyme in a multicomponent reaction.[6]
Materials:
-
Immobilized Candida antarctica lipase B (CALB) on magnetic halloysite nanotubes (CALB@MHNTs)
-
Substituted benzaldehyde (1 mmol)
-
Aniline (1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
Solvent (e.g., ethanol)
Procedure:
-
In a reaction vessel, combine the substituted benzaldehyde, aniline, ethyl acetoacetate, and the CALB@MHNTs catalyst in the chosen solvent.
-
Stir the reaction mixture at a specified temperature (e.g., 50 °C) for the required time.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, separate the magnetic catalyst using an external magnet.
-
Wash the catalyst with fresh solvent for reuse.
-
Evaporate the solvent from the reaction mixture under reduced pressure.
-
Purify the resulting product by recrystallization or column chromatography.
Visualizing the Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis and evaluation of piperidine building blocks, from initial substrate selection to final product characterization.
Caption: A generalized workflow for the synthesis and evaluation of piperidine building blocks.
Conclusion
The synthesis of piperidine building blocks is a dynamic field of research, with continuous innovation leading to more efficient, selective, and sustainable methods. While traditional methods like catalytic hydrogenation remain valuable for their scalability, modern approaches such as asymmetric catalysis and biocatalysis offer unparalleled control over stereochemistry, a critical aspect in the development of chiral drugs. Flow chemistry is also emerging as a powerful tool for rapid and safe synthesis. The choice of synthetic route will ultimately depend on the specific target molecule, desired scale, and available resources. This guide provides a foundational understanding of the current landscape, empowering researchers to make informed decisions in their synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. asianpubs.org [asianpubs.org]
- 3. benchchem.com [benchchem.com]
- 4. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 5. Piperidine-Synthesis Via Biocatalysis and Radical Cross-Coupling - ChemistryViews [chemistryviews.org]
- 6. First biocatalytic synthesis of piperidine derivatives via an immobilized lipase-catalyzed multicomponent reaction - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of Analytical Methods for Piperidine Intermediates
For Researchers, Scientists, and Drug Development Professionals
The validation of analytical methods is a critical component in the development of pharmaceuticals, ensuring the reliability and accuracy of data for intermediates like piperidine derivatives.[1] These heterocyclic compounds are vital building blocks in many active pharmaceutical ingredients (APIs).[2] This guide provides a comparative overview of common analytical techniques for the quantification and impurity profiling of piperidine intermediates, with a focus on method validation parameters as outlined by the International Council for Harmonisation (ICH) guidelines.[3][4][5]
Comparison of Key Analytical Techniques
The choice of an analytical method for piperidine intermediates largely depends on the analyte's physicochemical properties, such as volatility, thermal stability, and the presence of a chromophore.[6][7] High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most frequently employed techniques.[1][8]
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) |
| Principle | Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase.[6] | Separation based on polarity and interaction with a stationary phase in a liquid mobile phase.[6] | Chromatographic separation followed by mass analysis, providing high selectivity and sensitivity.[9] |
| Typical Analytes | Volatile and thermally stable compounds.[6] | Non-volatile or thermally labile compounds.[6] | A wide range of compounds, particularly at very low concentrations. |
| Common Detectors | Flame Ionization Detector (FID), Mass Spectrometry (MS).[6] | Ultraviolet (UV), Photodiode Array (PDA), Charged Aerosol Detector (CAD), Mass Spectrometry (MS).[6][10] | Triple Quadrupole (QqQ), Time-of-Flight (TOF), Orbitrap.[9] |
| Sample Preparation | Often requires derivatization for polar amines to improve volatility and peak shape. Headspace analysis is also common for volatile impurities.[6][11] | May require derivatization to introduce a UV chromophore. The sample is typically dissolved in a suitable solvent.[6][7] | Often involves simple dilution ("dilute-and-shoot") or protein precipitation for biological matrices.[9] |
Data Presentation: Performance Comparison
The following table summarizes typical validation parameters for different analytical methods used for piperidine and structurally related compounds. These values serve as a general guide for establishing acceptance criteria during method validation.[3]
| Validation Parameter | RP-HPLC with UV Detection (with Derivatization) | GC-MS | LC-MS/MS |
| Linearity Range | 0.44 - 53.33 µg/mL[9] | 0 - 10 µg/mL[8] | 0.5 - 1000 ng/mL[9] |
| Correlation Coefficient (r²) | > 0.999[6] | > 0.99[8] | > 0.99[2] |
| Accuracy (% Recovery) | ~101.8%[9] | 79% to 108%[8] | 98.8% to 107.8%[9] |
| Precision (% RSD) | < 2%[9] | < 15% (Intra-day)[8] | ≤ 13.6% (Intra-day)[9] |
| Limit of Detection (LOD) | 0.15 µg/mL[9] | 0.002 - 0.004 µg/mL[8] | 0.010 µg/mL[2] |
| Limit of Quantitation (LOQ) | 0.44 µg/mL[9] | 0.008 - 0.016 µg/mL[8] | 0.5 ng/mL[9] |
Experimental Protocols
Detailed and reproducible methodologies are fundamental for successful method validation. Below are representative protocols for the analysis of piperidine intermediates.
Protocol 1: GC-MS for Volatile Piperidine Impurities
This protocol is based on methods for analyzing volatile amines and related impurities in pharmaceutical ingredients.[8][12]
1. Sample Preparation (Alkalinization and Extraction):
-
To 1 mL of the sample solution (e.g., dissolved API), add 1 mL of 0.1 M NaOH to achieve a pH > 10, liberating the free amine.[8]
-
Add 5 mL of an organic solvent like dichloromethane or ethyl acetate.[8]
-
Vortex the mixture for 2 minutes and centrifuge at 3000 rpm for 10 minutes to separate the layers.[8]
-
Carefully transfer the organic layer to a clean tube.
-
Evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in 100 µL of ethyl acetate for injection.[8]
2. GC-MS Instrumental Parameters:
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[8]
-
Carrier Gas: Helium at a constant flow of 1 mL/min.[8]
-
Inlet Temperature: 250°C.[8]
-
Injection Mode: 1 µL, splitless.[8]
-
Oven Program:
-
Initial: 100°C, hold for 1 minute.
-
Ramp: 12°C/min to 180°C, hold for 2 minutes.[8]
-
-
MS Conditions:
3. Data Analysis:
-
Quantification is performed using a calibration curve generated from standards prepared with the same extraction procedure.
Protocol 2: RP-HPLC with Pre-Column Derivatization and UV Detection
This method is suitable for piperidine intermediates lacking a natural UV chromophore.[7][13]
1. Sample Preparation and Derivatization:
-
To 1.0 mL of a sample solution, add 1.0 mL of a borate buffer (pH 9.0).[7]
-
Add 1.0 mL of a derivatizing agent solution (e.g., 10 mg/mL 4-toluenesulfonyl chloride in acetonitrile).[7]
-
Vortex the mixture and heat at 60°C for 30 minutes.[7]
-
Cool the solution and dilute to the final volume with the mobile phase.
-
Prepare calibration standards using the identical derivatization procedure.
2. HPLC Instrumental Parameters:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[1]
-
Mobile Phase: Acetonitrile and water with 0.1% phosphoric acid (e.g., 68:32, v/v).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30°C.[1]
-
Detection: UV at the absorption maximum of the derivative (e.g., 230 nm).[7]
-
Injection Volume: 20 µL.[7]
3. Data Analysis:
-
Quantification is achieved by comparing the analyte's peak area in the sample to a calibration curve.[9]
Visualization of Workflows and Logic
Diagrams created with Graphviz provide clear visual representations of complex processes and decision-making logic.
Caption: A typical workflow for analytical method validation.
Caption: Decision diagram for selecting an analytical method.
References
- 1. benchchem.com [benchchem.com]
- 2. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample - Google Patents [patents.google.com]
- 12. benchchem.com [benchchem.com]
- 13. jocpr.com [jocpr.com]
The Biological Landscape of Benzylpiperidine Carboxylate Derivatives: A Comparative Guide for Researchers
This document synthesizes findings from studies on various classes of piperidine derivatives, including inhibitors of Acetylcholinesterase (AChE), Histone Deacetylases (HDACs), and A Disintegrin and Metalloproteinase with Thrombospondin Motifs 7 (ADAMTS7). By examining the structure-activity relationships, experimental data, and methodologies from these studies, researchers can better understand the potential for developing novel therapeutics from piperidine scaffolds.
Comparative Analysis of Biological Activity
The following sections detail the biological activities of different classes of piperidine derivatives, with quantitative data summarized for ease of comparison.
Acetylcholinesterase (AChE) Inhibitors for Alzheimer's Disease
A series of N-benzylpiperidine derivatives have been investigated as potent inhibitors of AChE, a key target in the symptomatic treatment of Alzheimer's disease. The inhibition of AChE increases the levels of the neurotransmitter acetylcholine in the brain, which is crucial for cognitive function.
One of the most potent inhibitors identified is 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (a Donepezil analog), which demonstrates high selectivity for AChE over butyrylcholinesterase (BuChE).[1] In vivo studies have shown its long duration of action and its ability to significantly increase acetylcholine levels in the cerebral cortex.[1]
| Compound ID | Target Enzyme | IC₅₀ (nM)[1] | Selectivity (AChE/BuChE)[1] |
| 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine | AChE | 5.7 | 1250 |
| Physostigmine (Reference) | AChE | - | - |
Dual HDAC and AChE Inhibitors for Alzheimer's Disease
A multitarget approach for Alzheimer's disease has led to the development of N-benzylpiperidine derivatives that dually inhibit both HDAC and AChE.[2] This dual inhibition not only addresses the cholinergic deficit but also targets the epigenetic dysregulation associated with the disease. Compounds d5 and d10 have emerged as promising candidates, exhibiting potent enzymatic inhibition, as well as antioxidant, metal-chelating, and anti-Aβ aggregation properties.[2]
| Compound ID | HDAC IC₅₀ (µM)[2] | AChE IC₅₀ (µM)[2] |
| d5 | 0.17 | 6.89 |
| d10 | 0.45 | 3.22 |
ADAMTS7 Inhibitors for Cardiovascular Disease
Novel hydroxamate-based arylsulfonamides incorporating a piperidine ring have been designed as potent and selective inhibitors of ADAMTS7, a metalloprotease implicated in the progression of atherosclerosis.[3] The optimization of a lead compound led to the identification of derivatives with significantly improved inhibitory activity and selectivity over other metalloproteases.
| Compound ID | Target Enzyme | Kᵢ (nM)[3] |
| Piperidinyl derivative 3 | ADAMTS7 | 40 |
| EDV33 (Reference) | ADAMTS7 | - |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following are protocols for key assays cited in this guide.
Acetylcholinesterase Inhibition Assay
The inhibitory activity against AChE is typically determined using a modified Ellman's method. The assay is performed in a 96-well plate. The reaction mixture contains the enzyme (AChE from electric eel), the substrate (acetylthiocholine iodide), and the chromogenic reagent 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in a phosphate buffer (pH 8.0). The test compound, dissolved in a suitable solvent, is pre-incubated with the enzyme before the addition of the substrate. The rate of the enzymatic reaction is monitored by measuring the increase in absorbance at 412 nm due to the formation of the yellow 5-thio-2-nitrobenzoate anion. The concentration of the compound that inhibits 50% of the enzyme activity (IC₅₀) is then calculated.
Histone Deacetylase (HDAC) Inhibition Assay
The inhibitory activity of compounds against HDACs is commonly assessed using a fluorometric assay. The assay utilizes a substrate, such as Fluor de Lys®-SIRT1, and a developer solution. The reaction is initiated by adding the HDAC enzyme to a mixture of the substrate and the test compound in an assay buffer. After incubation, the developer solution is added, which produces a fluorescent signal proportional to the amount of deacetylated substrate. The fluorescence is measured using a microplate reader with appropriate excitation and emission wavelengths. The IC₅₀ values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration.
ADAMTS7 Inhibition Assay
The inhibitory activity against ADAMTS7 is evaluated using a Förster Resonance Energy Transfer (FRET) assay.[3] Recombinant human ADAMTS7 is used as the enzyme source, and a specific FRET substrate is employed.[3] The assay is performed in a suitable buffer, and the test compounds are pre-incubated with the enzyme. The reaction is initiated by the addition of the FRET substrate. The cleavage of the substrate by ADAMTS7 results in a change in the FRET signal, which is monitored over time using a fluorescence plate reader. The initial reaction rates are calculated, and the IC₅₀ values are determined from the dose-response curves. To assess selectivity, the same assay is performed with other related metalloproteases, such as ADAMTS5.[3]
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the biological activities of the discussed compounds.
Caption: Experimental workflow for the synthesis and evaluation of piperidine derivatives.
Caption: Mechanism of action for AChE inhibitors in Alzheimer's disease.
References
- 1. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of arylsulfonamides as ADAMTS7 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Benzyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate: A Comprehensive Guide
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of Benzyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate (CAS No. 170737-53-8), ensuring the protection of personnel and the environment.
Hazard Profile and Safety Precautions
This compound is classified as a hazardous substance.[1][2] Understanding its hazard profile is the first step in ensuring safe handling and disposal.
| Hazard Classification | GHS Hazard Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed |
| Acute Toxicity, Dermal | H312 | Harmful in contact with skin |
| Skin Irritation | H315 | Causes skin irritation |
| Eye Irritation | H319 | Causes serious eye irritation |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |
Data sourced from supplier safety information.[1]
Given these hazards, the following personal protective equipment (PPE) is mandatory when handling this compound:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat and, if there is a risk of splashing, additional protective clothing.
-
Respiratory Protection: Use in a well-ventilated area, preferably a fume hood. If ventilation is inadequate, a NIOSH-approved respirator is necessary.[3]
Step-by-Step Disposal Protocol
The cardinal rule for the disposal of this compound is that it must be treated as hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste. [3][4][5]
1. Waste Segregation and Collection:
-
Liquid Waste:
-
Collect all solutions containing this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container.[4]
-
The container should be made of a material compatible with the chemical and any solvents used.
-
Do not mix this waste with other incompatible waste streams.
-
-
Solid Waste:
-
All materials contaminated with the compound, such as pipette tips, gloves, and absorbent paper, must be collected in a separate, sealed, and labeled hazardous waste container for solids.[4]
-
2. Labeling of Waste Containers:
Proper labeling is critical for the safety of all personnel and for regulatory compliance. The label on your hazardous waste container must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The CAS number: "170737-53-8."
-
An indication of the hazards (e.g., "Toxic," "Irritant").
-
The approximate concentration and volume of the waste.
-
The date the waste was first added to the container.
3. Storage of Hazardous Waste:
-
Store sealed and labeled waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.[4]
-
This area should be clearly marked, have secondary containment to prevent the spread of spills, and be away from general laboratory traffic.[4]
-
Adhere to your institution's guidelines regarding the maximum volume of waste that can be stored in an SAA and the time limits for accumulation.[4]
4. Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[3][4]
Experimental Workflow for Disposal
Below is a diagrammatic representation of the proper disposal workflow for this compound.
Caption: Disposal Workflow for this compound.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility. Always consult your institution's specific safety and disposal protocols, as they may have additional requirements.
References
Personal protective equipment for handling Benzyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate
Essential Safety and Handling Guide for Benzyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are based on best practices for handling similar chemical compounds and are intended to ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Recommended Personal Protective Equipment (PPE)
| Operation | Engineering Controls | Hand Protection | Eye/Face Protection | Respiratory Protection | Skin and Body Protection |
| Weighing and preparing solutions | Chemical fume hood | Nitrile gloves | Safety glasses with side shields or chemical goggles[5][6] | NIOSH/CEN approved respirator if dust or aerosols are generated[7] | Laboratory coat |
| Conducting reactions | Chemical fume hood | Nitrile gloves | Safety glasses with side shields or chemical goggles | Not generally required if in a fume hood | Laboratory coat |
| Handling spills | Ventilated area | Heavy-duty nitrile or butyl rubber gloves | Chemical goggles and face shield[5] | NIOSH/CEN approved respirator with appropriate cartridges[7] | Chemical-resistant apron or suit |
| Waste disposal | Well-ventilated area | Nitrile gloves | Safety glasses with side shields | Not generally required | Laboratory coat |
Safe Handling Procedures
Adherence to proper handling protocols is essential to prevent accidental exposure and ensure a safe working environment.
2.1. Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[8]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2][9]
2.2. Personal Hygiene:
-
Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[1]
-
Do not eat, drink, or smoke in areas where this chemical is handled or stored.[1][10]
-
Remove any contaminated clothing immediately and wash it before reuse.[2][11]
2.3. Handling Practices:
-
Avoid inhalation of dust or vapors.[6]
-
Use non-sparking tools to prevent ignition sources.
-
Take precautionary measures against static discharge.
Emergency Procedures
In the event of an emergency, follow these procedures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.[1]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
-
Spills: Evacuate the area. Wear appropriate PPE and contain the spill using an inert absorbent material.[8] Collect the spilled material into a suitable container for disposal.[7][11]
Disposal Plan
All waste containing this compound must be handled and disposed of in accordance with local, state, and federal regulations.
4.1. Waste Collection:
-
Collect all chemical waste, including empty containers, in designated and properly labeled hazardous waste containers.
-
Do not mix with other incompatible waste streams.
4.2. Disposal Route:
-
Dispose of the chemical waste through an approved hazardous waste disposal facility.[1]
-
Do not dispose of this chemical down the drain or in the regular trash.[11]
Visual Workflow for Safe Handling and Disposal
The following diagram outlines the key steps for the safe handling and disposal of this compound.
Caption: Workflow for handling and disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.es [fishersci.es]
- 4. echemi.com [echemi.com]
- 5. carlroth.com [carlroth.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. peptide.com [peptide.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. fishersci.com [fishersci.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
